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  • Product: 5-(Difluoromethoxy)-2-fluorobenzoic acid
  • CAS: 1214383-11-5

Core Science & Biosynthesis

Foundational

5-(Difluoromethoxy)-2-fluorobenzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

5-(Difluoromethoxy)-2-fluorobenzoic acid chemical structure[1][2]

CAS Number: 1214383-11-5 Formula: C₈H₅F₃O₃ Molecular Weight: 206.12 g/mol [2]

Executive Summary

5-(Difluoromethoxy)-2-fluorobenzoic acid is a specialized fluorinated building block used in the design of pharmaceuticals and agrochemicals.[2] It serves as a critical intermediate for introducing the difluoromethoxy (–OCHF₂) moiety, a "lipophilic hydrogen bond donor" that acts as a bioisostere for hydroxyl (–OH) or methoxy (–OCH₃) groups.

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, a validated synthetic workflow, and its application in enhancing metabolic stability.[2] The protocols described herein prioritize scalability and safety, utilizing modern difluoromethylation reagents to avoid the use of hazardous chlorofluorocarbon gases.

Structural Analysis & Physicochemical Profile

The molecule consists of a benzoic acid scaffold substituted with a fluorine atom at the ortho position (C2) and a difluoromethoxy group at the meta position (C5).

Core Physicochemical Properties
PropertyValueNote
IUPAC Name 5-(Difluoromethoxy)-2-fluorobenzoic acid
CAS Number 1214383-11-5Confirmed registry number
SMILES OC(=O)c1cc(OC(F)F)ccc1F
Molecular Weight 206.12 g/mol
Appearance White to off-white solidTypical for fluorobenzoic acids
Predicted pKa ~2.8 – 3.2Acidic strength increased by ortho-F and meta-OCHF₂ electron withdrawal
Predicted LogP ~2.1Increased lipophilicity vs. hydroxy precursor
H-Bond Donors 2Carboxylic acid (–OH) + Difluoromethoxy (–CF₂H )
H-Bond Acceptors 5Carbonyl (1), Hydroxyl O (1), Ether O (1), Fluorines (3)
Structural Logic Diagram

The following diagram illustrates the functional contributions of each moiety within the scaffold.

StructureAnalysis Scaffold Benzoic Acid Scaffold OrthoF 2-Fluoro Group (Ortho Effect) Scaffold->OrthoF Steric block Metabolic protection MetaOCHF2 5-Difluoromethoxy Group (Lipophilic H-Bond Donor) Scaffold->MetaOCHF2 Bioisostere for -OMe/-OH Increases LogP Note Key Feature: The -OCHF2 proton is acidic enough to act as a weak hydrogen bond donor. MetaOCHF2->Note

Figure 1: Structural dissection of 5-(Difluoromethoxy)-2-fluorobenzoic acid highlighting the functional roles of substituents.[2]

Synthetic Protocol

Direct difluoromethylation of benzoic acids can be challenging due to the competing reactivity of the carboxylic acid. Therefore, a Protection-Functionalization-Deprotection strategy is the industry standard for high-purity synthesis.[2]

Retrosynthetic Analysis
  • Target: 5-(Difluoromethoxy)-2-fluorobenzoic acid[1][2]

  • Precursor: 2-Fluoro-5-hydroxybenzoic acid (CAS 51446-30-1)[3][4][5]

  • Key Transformation: O-Difluoromethylation of the phenol using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene source.

Step-by-Step Methodology
Step 1: Methyl Ester Protection

Objective: Mask the carboxylic acid to prevent side reactions during the basic alkylation step.

  • Reagents: 2-Fluoro-5-hydroxybenzoic acid (1.0 equiv), Methanol (solvent), Sulfuric acid (catalytic).

  • Procedure: Dissolve the starting acid in MeOH. Add conc. H₂SO₄ (0.1 equiv) dropwise.[3] Reflux for 4–6 hours.

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with saturated NaHCO₃ to remove unreacted acid. Dry over Na₂SO₄ and concentrate.

  • Product: Methyl 2-fluoro-5-hydroxybenzoate.

Step 2: Difluoromethylation (The Critical Step)

Objective: Introduce the –OCHF₂ group using a solid, bench-stable difluorocarbene precursor rather than hazardous gas.

  • Reagents: Methyl 2-fluoro-5-hydroxybenzoate (1.0 equiv), Sodium Chlorodifluoroacetate (ClCF₂CO₂Na, 2.5 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF/Water (10:1) or NMP. The presence of water aids the protonation of the intermediate anion.

  • Procedure:

    • Heat the mixture to 95–100°C under N₂ atmosphere.

    • Mechanism:[2][5][6] ClCF₂CO₂Na decarboxylates to generate difluorocarbene (:CF₂). The phenoxide attacks :CF₂ to form an anion, which is rapidly protonated by water to yield –OCHF₂.

  • Workup: Cool to RT. Dilute with water and extract with Et₂O. Wash organic layer extensively with water (to remove DMF).

  • Product: Methyl 5-(difluoromethoxy)-2-fluorobenzoate.

Step 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid.[5][7]

  • Reagents: Methyl 5-(difluoromethoxy)-2-fluorobenzoate, LiOH·H₂O (3.0 equiv).[5]

  • Solvent: THF/Water (3:1).[5]

  • Procedure: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Acidify carefully with 1M HCl to pH ~2. The product will precipitate or can be extracted into EtOAc.[3][5][8]

  • Purification: Recrystallization from Hexane/EtOAc.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Fluoro-5-hydroxybenzoic acid (CAS 51446-30-1) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate: Methyl Ester Step1->Inter1 Step2 Step 2: Difluoromethylation (ClCF2CO2Na, K2CO3, DMF, 100°C) Inter1->Step2 Inter2 Intermediate: Difluoromethoxy Ester Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O, RT) Inter2->Step3 Final Target: 5-(Difluoromethoxy)-2-fluorobenzoic acid (CAS 1214383-11-5) Step3->Final

Figure 2: Three-step synthetic route using sodium chlorodifluoroacetate as the difluoromethylating agent.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 5-(difluoromethoxy) group is a strategic replacement for a methoxy (–OCH₃) group.

  • Metabolic Blockade: The C–H bonds in a methoxy group are prone to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6). Replacing hydrogens with fluorine atoms strengthens the C–H bond (due to the high electronegativity of F), significantly reducing the rate of metabolism.

  • Lipophilic H-Bond Donor: Unlike –OCF₃ (which is purely lipophilic), the –OCHF₂ group retains a hydrogen atom that is sufficiently acidic to act as a weak hydrogen bond donor, potentially maintaining key receptor interactions while improving membrane permeability.

SAR Implications

In Structure-Activity Relationship (SAR) studies, this compound is used to:

  • Lower pKa: The electron-withdrawing nature of the difluoromethoxy group lowers the pKa of the benzoic acid relative to a methoxy analog, potentially altering solubility and protein binding.

  • Modulate Conformational Bias: The 2-fluoro substituent creates an "ortho effect," twisting the carboxylate out of planarity with the phenyl ring, which can improve selectivity for specific binding pockets.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d₆):

    • –OCHF₂: A characteristic triplet (J ≈ 73 Hz) appearing around δ 7.0–7.4 ppm. This large coupling constant is diagnostic of the H–C–F₂ environment.

    • Aromatic: Three protons in the region δ 7.3–7.8 ppm.

  • ¹⁹F NMR:

    • –OCHF₂: A doublet (due to H coupling) around δ -82 ppm.

    • Ar–F: A multiplet around δ -110 to -120 ppm.[2]

  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ peak at m/z 205.1.

Safety & Handling

  • Hazards: Like most fluorinated benzoic acids, this compound causes skin irritation (H315) and serious eye irritation (H319).

  • Reagent Safety: Sodium chlorodifluoroacetate releases difluorocarbene upon heating. Reactions must be performed in a well-ventilated fume hood to avoid exposure to potential byproducts.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability).

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2011). "Difluoromethylation of Phenols." Organic Syntheses. Link

  • PubChem. "2-Fluoro-5-hydroxybenzoic acid (Precursor Data)." National Library of Medicine. Link[3]

  • Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Accela Chem. "Product Entry: 5-(difluoromethoxy)-2-fluorobenzoic acid (CAS 1214383-11-5)."[1][2] Catalog Data. Link

Sources

Exploratory

The Goldilocks Substituent: A Technical Guide to Difluoromethoxy-Substituted Benzoic Acids

[1] Executive Summary: The Strategic Value of -OCHF₂ In the optimization of lead compounds, the difluoromethoxy group (-OCHF₂) occupies a "Goldilocks" zone in medicinal chemistry.[1] It bridges the gap between the electr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Strategic Value of -OCHF₂

In the optimization of lead compounds, the difluoromethoxy group (-OCHF₂) occupies a "Goldilocks" zone in medicinal chemistry.[1] It bridges the gap between the electron-donating, metabolically labile methoxy group (-OCH₃) and the strongly lipophilic, electron-withdrawing trifluoromethoxy group (-OCF₃).[2][1]

For researchers working with benzoic acid scaffolds, the introduction of a difluoromethoxy substituent offers three distinct competitive advantages:

  • Metabolic Blocking: It effectively caps metabolic soft spots prone to O-dealkylation without imposing the extreme lipophilicity penalty of a -OCF₃ group.[2]

  • Lipophilic Hydrogen Bonding: Unlike -OCF₃, the -OCHF₂ group retains a hydrogen bond donor capability (albeit weak), allowing it to interact with protein backbone carbonyls or side-chain acceptors in hydrophobic pockets.[2]

  • Conformational Orthogonality: Due to the anomeric effect, the -OCHF₂ group adopts a conformation orthogonal to the aromatic ring, providing a unique vector for filling binding pockets that coplanar -OCH₃ groups cannot access.[2]

Physicochemical Profile

The following table summarizes the quantitative shifts observed when transitioning from a standard methoxy to a difluoromethoxy substituent on a benzoic acid core.

Table 1: Comparative Properties of 4-Substituted Benzoic Acids
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Impact on Drug Design
Hammett Constant (

)
-0.27 (EDG)+0.18 (Weak EWG)+0.35 (Strong EWG)Modulates pKa and metabolic susceptibility of the ring.[2][1]
pKa (Benzoic Acid Core) 4.47~4.02 (Calculated)*3.85-OCHF₂ slightly increases acidity, improving solubility at physiological pH compared to -OCH₃.[2][1]
Hansch Lipophilicity (

)
-0.02+0.65+1.04-OCHF₂ increases permeability without the "grease" penalty of -OCF₃.[2]
H-Bond Donor Acidity (

)
0.00~0.140.00Only -OCHF₂ acts as a donor.[2]
Conformation (

)
Coplanar (0°)Orthogonal (~90°)Orthogonal (~90°)Critical for steric fitting in active sites.[2][1]

*Calculated based on the Hammett equation:


, where 

and

.[2][1]
Deep Dive: The Lipophilic Hydrogen Bond Donor

The -OCHF₂ proton is sufficiently acidic to serve as a weak hydrogen bond donor.[2] This is a rare property: a lipophilic group that can still engage in specific polar interactions.[2]

  • Mechanism: The two fluorine atoms withdraw electron density from the carbon, polarizing the C-H bond.[2]

  • Application: This allows the replacement of a hydroxyl (-OH) or amine (-NH) group to improve permeability (by masking polarity) while retaining a key H-bond to the receptor.[2][1]

Structural Dynamics: The Orthogonal Twist

Unlike the methoxy group, which prefers to lie coplanar with the phenyl ring to maximize p-orbital overlap (resonance), the difluoromethoxy group twists out of plane.[1]

  • The Cause: This conformation is driven by the endo-anomeric effect (interaction between the oxygen lone pair and the

    
     antibonding orbital) and steric repulsion between the large fluorine atoms and ortho-protons.[2][1]
    
  • The Consequence: In 4-(difluoromethoxy)benzoic acid, the substituent projects perpendicular to the aromatic plane.[2] This creates a distinct 3D shape vector that can improve selectivity by clashing with narrow pockets or filling deep hydrophobic clefts.[2]

Synthetic Pathways[1]

Historically, the synthesis of difluoromethoxy arenes relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that requires specialized handling.[2] Modern protocols utilize solid, stable reagents that generate difluorocarbene (


) in situ.[1]
DOT Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_conditions Critical Parameters Start Phenolic Substrate (Hydroxybenzoic Ester) Base Base Activation (Cs2CO3 or KOH) Start->Base Intermediate Phenolate Anion Base->Intermediate Reagent Difluorocarbene Source (ClCF2CO2Na or BrCF2CO2Et) Carbene :CF2 Species Reagent->Carbene Heat (70-100°C) Insertion O-H Insertion (Difluoromethylation) Intermediate->Insertion + Carbene Carbene->Insertion Hydrolysis Ester Hydrolysis (LiOH/THF) Insertion->Hydrolysis Product 4-(Difluoromethoxy) benzoic Acid Hydrolysis->Product Params Solvent: DMF/MeCN (Anhydrous) Temp: 70-100°C Atmosphere: N2/Ar

Figure 1: Modern synthetic workflow for the generation of difluoromethoxy-substituted benzoic acids using solid difluorocarbene precursors.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzoic Acid

Objective: To install the -OCHF₂ group on a phenolic precursor using Sodium Chlorodifluoroacetate (SCDA).

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)[2][1]

  • Sodium chlorodifluoroacetate (SCDA) (2.5 eq)[1]

  • Cesium carbonate (

    
    ) (2.0 eq)[1]
    
  • Dimethylformamide (DMF) (Anhydrous)[1]

  • Water/Hydrochloric acid (for workup)[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-hydroxybenzoate (10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add Cesium carbonate (20 mmol). Stir at room temperature for 15 minutes to generate the phenolate.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol) in a single portion.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
    ). Caution: Evolution of 
    
    
    
    gas will occur.[2] Ensure proper venting.[2][3] Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[2][1]
  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).[1] Wash combined organics with brine (2x), dry over

    
    , and concentrate in vacuo.[1]
    
  • Hydrolysis (to Acid): Dissolve the crude ester in THF/Water (1:1). Add LiOH (3 eq) and stir at room temperature until the ester is consumed (approx. 2h). Acidify to pH 2 with 1M HCl.

  • Purification: The resulting precipitate is the target acid.[2] Recrystallize from Ethanol/Water if necessary.[2]

Yield Expectation: 60–80% over two steps.

Strategic Decision Making

When should you deploy a difluoromethoxy group? Use the following logic flow to determine if this substituent fits your SAR (Structure-Activity Relationship) goals.

DOT Diagram 2: Substituent Selection Logic

DecisionTree Start Lead Optimization: Benzoic Acid Scaffold MetabIssue Is the methoxy (-OCH3) group metabolically unstable? Start->MetabIssue Lipophilicity Is LogP currently too high? MetabIssue->Lipophilicity Yes UseOCH3 Keep -OCH3 MetabIssue->UseOCH3 No HBond Is the oxygen an H-bond acceptor? Lipophilicity->HBond No (Can tolerate more lipophilicity) UseOCHF2 Switch to -OCHF2 (Balanced Lipophilicity, H-Bond Donor) Lipophilicity->UseOCHF2 Yes (Need to limit LogP increase) UseOCF3 Switch to -OCF3 (High Lipophilicity, No H-Bond) HBond->UseOCF3 No (Purely steric/electronic block needed) HBond->UseOCHF2 Yes (Need H-Bond Donor/Acceptor balance)

Figure 2: Decision matrix for selecting between methoxy, difluoromethoxy, and trifluoromethoxy substituents.

References

  • Physicochemical Properties & Hammett Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link[1]

  • Synthetic Methodology (SCDA Reagent)

    • Zafrani, Y., et al. (2017).[2][1] Sodiodifluoromethylation of O-, S-, and N-Nucleophiles. Journal of Organic Chemistry. Link[1]

  • Hydrogen Bond Donor Capability

    • Erickson, J. A., & McLoughlin, J. I. (1995).[2][1] Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry. Link[1]

  • Conformational Analysis (Anomeric Effect)

    • Leroux, F. R., et al. (2005).[2][1] The Difluoromethoxy Group: A "Goldilocks" Substituent in Medicinal Chemistry. ChemBioChem.[2][4] Link[1]

  • pKa Data (Benzoic Acids)

    • Bordwell pKa Table (Acidity in DMSO/Water).[2][1] Link

Sources

Foundational

The Emergence of 5-(Difluoromethoxy)-2-fluorobenzoic Acid: A Technical Guide for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorination in Modern Medicinal Chemistry Physicochemical Properties: The Impact of the Difluoromethoxy Group The intr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Modern Medicinal Chemistry

Physicochemical Properties: The Impact of the Difluoromethoxy Group

The introduction of a difluoromethoxy group at the 5-position and a fluorine atom at the 2-position of the benzoic acid ring is expected to significantly influence its physicochemical characteristics. Based on data from analogous compounds, we can project the following properties for 5-(difluoromethoxy)-2-fluorobenzoic acid.

PropertyPredicted Value/CharacteristicRationale and Comparative Analysis
Molecular Formula C₈H₅F₃O₃Based on the chemical structure.
Molecular Weight Approx. 210.12 g/mol Calculated from the molecular formula.
Acidity (pKa) Lower than benzoic acid (pKa ~4.2)The electron-withdrawing nature of the fluorine atom and the difluoromethoxy group will increase the acidity of the carboxylic acid. The ortho-fluoro substituent is known to significantly increase acidity.[1][2]
Lipophilicity (LogP) Higher than 2-fluorobenzoic acidThe difluoromethoxy group is known to increase lipophilicity, which can enhance membrane permeability and oral absorption.[1]
Hydrogen Bonding Potential hydrogen bond donorThe hydrogen atom of the difluoromethoxy group is acidic and can act as a hydrogen bond donor, a unique feature for a lipophilic group.
Metabolic Stability EnhancedThe carbon-fluorine bonds in the difluoromethoxy group are highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can lead to a longer plasma half-life.

Synthesis and Experimental Workflows

The synthesis of 5-(difluoromethoxy)-2-fluorobenzoic acid can be approached through several strategic routes, primarily involving the introduction of the difluoromethoxy group onto a suitably substituted fluorophenol precursor, followed by carboxylation.

Conceptual Synthetic Pathway

Synthetic_Pathway A 4-Bromo-2-fluorophenol B 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene A->B Difluoromethylation (e.g., with Sodium Chlorodifluoroacetate) C Organometallic Intermediate B->C Metal-Halogen Exchange (e.g., with n-BuLi or Mg) D 5-(Difluoromethoxy)-2-fluorobenzoic acid C->D Carboxylation (with CO2)

Caption: A potential synthetic route to 5-(difluoromethoxy)-2-fluorobenzoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene

  • Reaction Setup: To a solution of 4-bromo-2-fluorophenol in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and sodium chlorodifluoroacetate.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours. The progress of the reaction should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: After completion, the reaction mixture is cooled, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of 5-(Difluoromethoxy)-2-fluorobenzoic acid via Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-(difluoromethoxy)-2-fluorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium suspension. A gentle exotherm and disappearance of the iodine color indicate the formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard reagent to a low temperature (e.g., -78 °C) and bubble dry carbon dioxide gas through the solution. Alternatively, the Grignard solution can be added to a slurry of dry ice in THF.

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is then filtered, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 5-(difluoromethoxy)-2-fluorobenzoic acid would rely on a combination of standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR Aromatic protons, a triplet for the -OCHF₂ proton, and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the aromatic carbons, the carboxylic carbon, and a triplet for the carbon of the difluoromethoxy group due to C-F coupling.
¹⁹F NMR Signals corresponding to the aromatic fluorine and the difluoromethoxy group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F bond vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 5-(difluoromethoxy)-2-fluorobenzoic acid make it a highly attractive building block for the synthesis of novel therapeutic agents.

Role as a Bioisostere

The difluoromethoxy group can serve as a bioisosteric replacement for other functional groups, such as a hydroxyl or a methoxy group. This substitution can improve metabolic stability while maintaining or enhancing biological activity.

Potential Therapeutic Areas

Fluorinated benzoic acids have been explored in a wide range of therapeutic areas, including as anti-inflammatory, anti-cancer, and anti-viral agents.[3] The specific substitution pattern of 5-(difluoromethoxy)-2-fluorobenzoic acid could lead to the discovery of potent and selective inhibitors of various enzymes or receptors. For instance, related difluoromethoxy-containing compounds have shown promise as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and in the treatment of pulmonary fibrosis.[4][5]

Workflow for Evaluating Biological Activity

Biological_Evaluation A Synthesized Compound [5-(Difluoromethoxy)-2-fluorobenzoic acid] B Primary Screening (e.g., Enzyme Inhibition Assay) A->B C Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) B->C Active D In Vivo Studies (e.g., Animal Models of Disease) C->D Potent & Non-toxic E Lead Optimization D->E Efficacious

Caption: A generalized workflow for the biological evaluation of new chemical entities.

Conclusion

5-(Difluoromethoxy)-2-fluorobenzoic acid stands as a promising, albeit not yet widely cataloged, molecular scaffold for the development of next-generation therapeutics. Its predicted physicochemical properties, driven by the strategic placement of the difluoromethoxy and fluoro substituents, suggest advantages in metabolic stability and cellular permeability. The synthetic pathways outlined in this guide, based on established methodologies for related compounds, provide a solid foundation for its preparation in a laboratory setting. As the field of medicinal chemistry continues to harness the power of fluorine, compounds like 5-(difluoromethoxy)-2-fluorobenzoic acid are poised to play a significant role in the discovery of novel and effective drugs.

References

  • US Patent US6333431B1, Processes for the preparation of fluorinated benzoic acids. Google Patents.
  • EP Patent EP0266512A2, Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • WO Patent WO1993009077A2, Process for the preparation of fluorinated benzoic acids. Google Patents.
  • 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer. Enanti Labs. Available at: [Link]

  • 2-(Difluoromethoxy)-5-(trifluoromethoxy)benzoic acid | C9H5F5O4 | CID 167739880. PubChem. Available at: [Link]

  • Wang, X., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436-1449.
  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI.
  • Fluoro-benzoic acid series. LookChem. Available at: [Link]

  • Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Google Patents.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermedi
  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (2020).

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Exploratory

Strategic Integration of Fluorinated Benzoic Acid Derivatives in Modern Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern rational drug design. With over 30% of recently approved small-molecule drugs containing at least one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern rational drug design. With over 30% of recently approved small-molecule drugs containing at least one fluorine atom, understanding the stereoelectronic and physicochemical consequences of fluorination is critical 1. When paired with the versatile benzoic acid scaffold—a privileged structure in pharmacology—fluorine substitution profoundly alters the molecule's metabolic stability, lipophilicity, and target binding affinity 2.

This technical guide dissects the mechanistic rationale behind fluorinated benzoic acid derivatives (FBADs), provides validated synthetic protocols for their generation, and analyzes their application in contemporary drug discovery.

Physicochemical Rationale for Fluorination

Stereoelectronic Profiling and pKa Modulation

Fluorine is the most electronegative element (3.98 on the Pauling scale) and possesses a small van der Waals radius (1.47 Å), allowing it to mimic hydrogen sterically while exerting massive inductive electron-withdrawing effects 3.

When fluorine is introduced to the benzoic acid ring, it drastically alters the electron distribution. For instance, an ortho-fluorine substitution (e.g., 2-fluorobenzoic acid) increases the acidity of the carboxylic acid group via strong inductive effects, lowering the pKa from ~4.20 (unsubstituted benzoic acid) to ~3.27 4. This pKa shift is highly advantageous for forming stable pharmaceutical salts and fine-tuning the distribution coefficient (logD) at physiological pH, thereby optimizing passive membrane permeability 5.

Target Binding and Fluorine-Protein Interactions

Historically, the C-F bond was viewed merely as a metabolic shield. However, modern structural biology reveals that fluorine actively participates in orthogonal multipolar interactions within protein binding pockets 6. Because the C-F bond is highly polarized but possesses low polarizability, it acts as a weak hydrogen bond acceptor but forms highly stable ionic contacts and anion-π interactions with electron-deficient residues in the target protein 6.

G FBAD Fluorinated Benzoic Acid Derivatives Physico Physicochemical Modulation FBAD->Physico Metabolic Metabolic Shielding FBAD->Metabolic Binding Target Binding Affinity FBAD->Binding pKa Lower pKa & Tuned logD Physico->pKa Inductive Effect CYP CYP450 Resistance Metabolic->CYP C-F Bond Strength F_Protein Orthogonal F-Protein Interactions Binding->F_Protein Multipolar Contacts

Caption: Logical flow of physicochemical and biological enhancements induced by fluorine substitution.

Quantitative Data: Physicochemical & Biological Impact

To illustrate the profound impact of fluorine substitution, the tables below summarize the physicochemical shifts and resulting biological efficacies when fluorinated benzoic acids are utilized in drug scaffolds.

Table 1: Physicochemical Impact of Fluorine Substitution on Benzoic Acid

CompoundpKaInductive Effect on RingPrimary Medicinal Utility
Benzoic Acid 4.20BaselineStandard pharmacophore scaffold
2-Fluorobenzoic Acid 3.27Strong ortho-electron withdrawalEnhanced salt stability, COX-2 targeting 4
4-Fluorobenzoic Acid 4.14Para-resonance / inductive balanceCYP450 metabolic shielding 7
4-Bromo-2,5-difluorobenzoic Acid < 3.00Synergistic multi-halogen withdrawalPrecursor for GPR119 agonists 8

Table 2: Comparative COX Inhibition Profile (Celecoxib Analogs) (Data representative of replacing the sulfonamide group with a benzoic acid motif)4

Compound ScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Standard Celecoxib > 50.00.04> 1250
2-Fluorobenzoic Acid Analog > 50.00.06> 833
Non-Fluorinated Benzoic Acid Analog 12.50.85~ 14.7

Synthetic Workflows & Validated Protocols

The synthesis of fluorinated benzoic acid derivatives generally follows two distinct paradigms: the "building block" approach (using pre-fluorinated starting materials) and "late-stage fluorination" (LSF) 9.

Protocol 1: Late-Stage Palladium-Catalyzed ortho-C(sp²)−H Fluorination

Late-stage fluorination is highly desirable for modifying complex APIs without rebuilding the entire molecular scaffold. The native carboxylic acid group of benzoic acid serves as a highly efficient directing group for Pd-catalyzed C-H activation [[10]]().

Causality & Design:

  • Catalyst: Pd(TFA)₂ or Pd(NO₃)₂ coordinates with the carboxylate, directing the metal to the ortho-position.

  • Fluorinating Agent: N-fluorobenzenesulfonimide (NFSI) or N-fluorotrimethylpyridinium triflate acts as the electrophilic fluorine source [[11]]().

  • Base/Additive: Ag₂CO₃ is utilized to abstract protons (facilitating the concerted metalation-deprotonation pathway) and to act as a halide scavenger.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with benzoic acid (0.1 mmol), Pd(TFA)₂ (10 mol%), and a pyridone-based ligand (10 mol%).

  • Reagent Addition: Add the electrophilic fluorinating reagent (NFSI, 1.5 equiv) and Ag₂CO₃ (2.0 equiv) to the vial.

  • Solvation: Inject 1.0 mL of anhydrous N-methylpyrrolidinone (NMP) or DMF. Seal the vial with a PTFE-lined cap.

  • Reaction: Transfer the vial to a pre-heated aluminum block at 90–120 °C. Stir vigorously for 12–24 hours.

  • Quenching & Extraction: Cool to room temperature. Dilute with ethyl acetate (10 mL) and quench with 1M HCl (to re-protonate the carboxylic acid). Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Validation (Self-Validating System): Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Perform crude ¹⁹F NMR (using trifluorotoluene as an internal standard) to confirm the presence of the ortho-C-F bond (typically appearing between -105 to -115 ppm) before proceeding to silica gel chromatography.

Workflow Step1 1. Substrate Preparation (Benzoic Acid + Pd Catalyst) Step2 2. Directing Group Coordination (Carboxyl Group) Step1->Step2 Step3 3. Electrophilic Fluorination (e.g., NFSI addition) Step2->Step3 Step4 4. Reductive Elimination (C-F Bond Formation) Step3->Step4 Step5 5. Product Isolation (ortho-Fluoro Benzoic Acid) Step4->Step5

Caption: Step-by-step workflow for the Pd-catalyzed late-stage ortho-fluorination of benzoic acids.

Protocol 2: Chemoselective Reduction of Fluorinated Building Blocks

When utilizing the building block approach, 4-bromo-2,5-difluorobenzoic acid is a critical intermediate for synthesizing GPR119 agonists 8.

Causality & Design: Borane dimethyl sulfide (BH₃·SMe₂) is selected over LiAlH₄ because it chemoselectively reduces the carboxylic acid to the corresponding benzyl alcohol without triggering the hydrodehalogenation of the sensitive C-F or C-Br bonds.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-2,5-difluorobenzoic acid (1.0 g, ~4.2 mmol) in dry THF (10 mL) under a nitrogen atmosphere.

  • Reduction: Slowly add BH₃·SMe₂ (2.0 M in THF, 4.2 mL, 8.4 mmol) dropwise at 0 °C to control the exothermic evolution of hydrogen gas.

  • Stirring: Allow the mixture to warm to 25 °C and stir for 17 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous Na₂CO₃ solution dropwise until effervescence ceases.

  • Isolation: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the fluorinated benzyl alcohol intermediate [[8]]().

Case Studies in Drug Discovery

Anti-Inflammatory Agents (COX-2 Inhibition)

2-Fluorobenzoic acid derivatives have been extensively explored to target cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is paramount for developing safer NSAIDs with minimized gastrointestinal toxicity. By replacing the traditional sulfonamide group of celecoxib with a 2-fluorobenzoic acid moiety, chemists successfully maintained potent COX-2 inhibition while altering the pharmacokinetic clearance profile 4. The fluorine atom acts as a conformational lock, driving the benzoic acid deep into the COX-2 specific side pocket.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Inflam Inflammatory Response PGH2->Inflam Inhibitor 2-Fluorobenzoic Acid Derivative Inhibitor->COX2 Competitive Inhibition

Caption: Mechanism of action for 2-fluorobenzoic acid derivatives in the COX-2 inflammatory pathway.

Oncology & Kinase Inhibitors

In oncology, fluorinated benzoic acid derivatives are utilized to overcome rapid metabolic clearance. For example, in the development of PARP inhibitors (e.g., picolinamides) and BTK inhibitors, the introduction of a fluorine atom prevents oxidative metabolism by Cytochrome P450 enzymes at the aromatic ring 9, 12. The exceptionally strong C-F bond (~460–540 kJ/mol) resists homolytic cleavage by the iron-oxo species in the CYP450 active site, significantly extending the drug's biological half-life 6.

References

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective ACS Publications[Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing National Institutes of Health (PMC)[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines ACS Publications[Link]

  • Fluorine in medicinal chemistry PubMed (NIH)[Link]

  • The role of fluorine in medicinal chemistry Taylor & Francis Online[Link]

  • The Fluorination of C−H Bonds: Developments and Perspectives SciSpace[Link]

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment D-NB.info[Link]

  • Fluorine in drug discovery: Role, design and case studies Pharmacy Journal[Link]

  • Palladium-Catalyzed ortho-C(sp²)−H Fluorination of Benzoic Acid ECUST Journal[Link]

Sources

Foundational

Bioisosteric Replacement of Methoxy with Difluoromethoxy Groups: A Strategic Guide for Lead Optimization

Executive Summary In the rigorous landscape of drug discovery, the optimization of lead compounds requires a delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of drug discovery, the optimization of lead compounds requires a delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The methoxy group (-OCH₃) is a ubiquitous structural motif in medicinal chemistry, frequently employed to explore structure-activity relationships (SAR) and improve receptor fit. However, its high susceptibility to oxidative metabolism often renders it a pharmacokinetic liability.

The bioisosteric replacement of a methoxy group with a difluoromethoxy group (-OCF₂H) has emerged as a privileged and highly strategic modification. This in-depth technical guide explores the causality behind this replacement, detailing how the unique physicochemical properties of the -OCF₂H moiety—specifically its lipophilic hydrogen-bond donating capacity and conformational orthogonality—can rescue metabolically labile compounds while preserving or enhancing target engagement.

The Mechanistic Rationale: Escaping Metabolic Liabilities

The primary driver for replacing a methoxy group is to circumvent rapid clearance. Methoxy-bearing arenes are highly susceptible to Cytochrome P450 (CYP450) mediated O-demethylation. In this pathway, the electron-rich oxygen facilitates hydrogen abstraction from the methyl group, leading to an unstable hemiacetal intermediate that rapidly collapses into a phenol and formaldehyde 1.

By substituting the hydrogen atoms with fluorine, the strong carbon-fluorine bonds (bond dissociation energy ~485 kJ/mol) resist enzymatic cleavage. The -OCF₂H group effectively shields the molecule from CYP450 oxidative attack, drastically prolonging the plasma half-life and improving oral bioavailability.

MetabolicPathway Drug_OMe Drug-OCH3 (Methoxy) CYP450 CYP450 Enzymes (Oxidative Attack) Drug_OMe->CYP450 Susceptible Metabolite Drug-OH + HCHO (Rapid Clearance) CYP450->Metabolite O-Demethylation Stable Metabolically Stable (Prolonged Half-Life) CYP450->Stable Blocked Cleavage Drug_OCF2H Drug-OCF2H (Difluoromethoxy) Drug_OCF2H->CYP450 Steric/Electronic Shielding

CYP450-mediated metabolic pathways comparing methoxy and difluoromethoxy groups.

Physicochemical Profiling: Comparative Data

The success of the -OCF₂H group lies in its "Goldilocks" physicochemical profile. It sits perfectly between the electron-donating methoxy group and the highly lipophilic, strongly electron-withdrawing trifluoromethoxy (-OCF₃) group.

Quantitative Property Comparison
Physicochemical PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hammett Constant (σp) -0.27 (Electron Donating)+0.14 (Weakly Withdrawing)+0.35 (Strongly Withdrawing)
Lipophilicity (Hansch π) -0.02+0.38+1.04
H-Bond Donor Capacity NoneModerate (A ≈ 0.085–0.126)None
Preferred Conformation Coplanar to Aryl RingOrthogonal/GaucheOrthogonal
Metabolic Stability Low (Prone to CYP cleavage)High (C-F bond shielding)Very High
Causality Behind the Properties
  • The Lipophilic Hydrogen Bond Donor: Unlike -OCH₃ or -OCF₃, the difluoromethoxy group possesses a highly polarized C-H bond due to the electron-withdrawing nature of the adjacent fluorine atoms. This grants the -OCF₂H proton a unique hydrogen-bond acidity (A parameter ≈ 0.085–0.126), allowing it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups [[2]]().

  • Conformational Shift: Methoxy groups on an aromatic ring prefer a coplanar conformation to maximize resonance between the oxygen lone pair and the pi-system. Conversely, difluoromethoxy groups project orthogonally (gauche) to the plane of the aromatic ring, a conformation energetically favored by ~0.5 kcal/mol 3. This 3D vector shift can disrupt flat molecular topographies, frequently improving aqueous solubility and accessing novel binding pockets.

Synthetic Methodologies & Self-Validating Protocols

Historically, introducing a difluoromethoxy group required harsh conditions and the use of chlorodifluoromethane (Freon 22), a toxic, ozone-depleting gas that is difficult to handle on a bench scale 4. Modern synthetic protocols rely on bench-stable, solid precursors that generate electrophilic difluorocarbene (:CF₂) intermediates in situ.

Decarboxylative Difluoromethylation of Phenols

The following methodology utilizes sodium chlorodifluoroacetate (ClCF₂COONa) as a safe, operationally simple difluorocarbene source 5.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the target phenol (1.0 equiv) and a base (e.g., NaOH or K₂CO₃, 2.0 equiv) in a mixture of anhydrous DMF and deionized water (approx. 10:1 ratio).

  • Critical Degassing (Self-Validation Checkpoint): Connect the flask to a Schlenk line and degas the solution with nitrogen (N₂) for 1 hour while stirring at 500 rpm.

    • Causality & Validation: Oxygen must be rigorously excluded. If degassing is incomplete, the electron-rich phenolate will undergo oxidative coupling, visually indicated by the solution turning dark brown. A stable pale-yellow/clear solution validates successful deoxygenation.

  • Reagent Addition: Remove the septum under a positive stream of N₂ and add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion. Equip the flask with a flame-dried air-condenser.

  • Thermal Activation: Heat the reaction mixture. The thermal decarboxylation of the reagent slowly releases difluorocarbene (:CF₂).

    • Causality: The slow, temperature-controlled release ensures a low steady-state concentration of the highly reactive carbene, favoring nucleophilic trapping by the phenolate over carbene dimerization.

  • Workup & Extraction: Once TLC confirms the complete consumption of the phenol, cool the reaction to room temperature. Quench with water and extract the aqueous layer with hexanes or ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aryl difluoromethyl ether.

SynthesisWorkflow Step1 1. Phenol + Base in DMF/H2O Step2 2. Degas with N2 (1 hour) Step1->Step2 Step3 3. Add ClCF2COONa (Difluorocarbene Source) Step2->Step3 Step4 4. Thermal Decarboxylation (Generate :CF2) Step3->Step4 Step5 5. Nucleophilic Trapping by Phenolate Step4->Step5 Step6 6. Aqueous Workup & Extraction Step5->Step6

Step-by-step workflow for the decarboxylative difluoromethylation of phenols.

Conclusion

The bioisosteric replacement of a methoxy group with a difluoromethoxy group is far more than a simple metabolic patch. It is a sophisticated structural intervention that leverages the unique electronegativity of fluorine to modulate lipophilicity, introduce novel hydrogen-bonding vectors, and force conformational shifts. By utilizing modern, bench-stable carbene generators, medicinal chemists can seamlessly integrate this moiety into late-stage lead optimization, transforming rapidly cleared hits into robust, viable clinical candidates.

References

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry Source: Benchchem URL
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: PMC - NIH URL
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC - NIH URL
  • Source: orgsyn.
  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate Source: PMC - NIH URL

Sources

Exploratory

Introduction: The Critical Role of Lipophilicity in Modern Drug Design

An In-Depth Technical Guide to the Lipophilicity of 5-(difluoromethoxy)-2-fluorobenzoic acid In the landscape of medicinal chemistry, the journey from a promising lead compound to a clinically successful drug is governed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Lipophilicity of 5-(difluoromethoxy)-2-fluorobenzoic acid

In the landscape of medicinal chemistry, the journey from a promising lead compound to a clinically successful drug is governed by a delicate balance of physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands as a paramount determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] An optimal level of lipophilicity is crucial for a drug to effectively traverse biological membranes, such as the gastrointestinal tract and the blood-brain barrier, to reach its therapeutic target. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2][]

This guide focuses on 5-(difluoromethoxy)-2-fluorobenzoic acid, a molecule of significant interest due to its unique fluorinated substituents. The strategic incorporation of fluorine has become a cornerstone of modern drug design, and understanding the contribution of both the ortho-fluoro and the difluoromethoxy (-OCF₂H) groups to the molecule's overall lipophilicity is essential for predicting its behavior in biological systems.[4] The -OCF₂H group is particularly noteworthy; it is considered a metabolically stable, lipophilic hydrogen bond donor, a rare characteristic that allows it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[5][6]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the theoretical and practical aspects of determining the lipophilicity of 5-(difluoromethoxy)-2-fluorobenzoic acid. We will delve into computational prediction methods, detail the gold-standard experimental protocols, and discuss the profound implications of the resulting data for drug discovery campaigns.

Section 1: The Physicochemical Landscape

To appreciate the lipophilicity of the target molecule, we must first understand the contributions of its constituent parts. The structure combines a 2-fluorobenzoic acid scaffold with a 5-difluoromethoxy substituent.

  • 2-Fluorobenzoic Acid Scaffold : The parent molecule, 2-fluorobenzoic acid, is a white crystalline solid with a pKa of approximately 3.27.[7][8] The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid compared to benzoic acid. Its own lipophilicity (Log P ≈ 1.856) provides a baseline for our analysis.[7]

  • The Difluoromethoxy (-OCF₂H) Group : This group is a fascinating modulator of physicochemical properties. Unlike the more common methoxy (-OCH₃) group, which is prone to metabolic oxidation, the C-F bonds in the -OCF₂H group confer significant metabolic stability.[5] Critically, while it increases lipophilicity relative to a methoxy group, it does so to a lesser extent than the highly lipophilic trifluoromethoxy (-OCF₃) group.[5] This moderate increase can be ideal for enhancing membrane permeability without drastically reducing aqueous solubility.[5] Furthermore, the acidic hydrogen atom allows the group to act as a hydrogen bond donor, a feature that can be crucial for target engagement.[6][9]

The interplay of the ionizable carboxylic acid, the ortho-fluorine, and the unique difluoromethoxy group creates a complex lipophilicity profile that is highly dependent on pH.

Property2-Fluorobenzoic Acid (Parent)[7]5-(difluoromethoxy)-2-fluorobenzoic acid (Target)
Molecular Formula C₇H₅FO₂C₈H₅F₃O₃
Molecular Weight 140.11 g/mol 210.11 g/mol
pKa (Predicted) ~3.27Expected to be similar (~3.2-3.4)
Key Functional Groups Carboxylic Acid, FluoroCarboxylic Acid, Fluoro, Difluoromethoxy

Table 1: Comparative Physicochemical Properties. The properties of the target molecule are derived from its structural components. The pKa is predicted to be similar to the parent scaffold as the difluoromethoxy group at the meta-position has a weaker influence on the carboxylic acid's ionization.

Section 2: Defining and Quantifying Lipophilicity: Log P vs. Log D

Lipophilicity is experimentally quantified by the partitioning of a compound between an immiscible non-polar (lipid-like) and a polar (aqueous) phase.[10]

  • Partition Coefficient (P): This is the ratio of the concentration of the neutral (unionized) species of a compound in the non-polar phase (typically n-octanol) to its concentration in the aqueous phase at equilibrium. It is usually expressed as its logarithm, Log P .

  • Distribution Coefficient (D): For ionizable compounds like carboxylic acids, the overall partitioning is pH-dependent. The distribution coefficient is the ratio of the sum of all species (neutral and ionized) of the compound in the non-polar phase to the sum of all species in the aqueous phase at a specific pH. It is expressed as Log D .[11]

For 5-(difluoromethoxy)-2-fluorobenzoic acid, the Log D value will be crucial. At pH values below its pKa, the neutral form will dominate, and Log D will approximate Log P. At physiological pH (~7.4), the molecule will be predominantly ionized (carboxylate), leading to a significantly lower Log D value and higher aqueous solubility.

Figure 1: Logical Flow for Lipophilicity Measurement. This diagram illustrates the decision process for measuring Log P versus Log D based on the compound's ionizability and the pH of the medium.

Section 3: In Silico Prediction of Lipophilicity

Before embarking on laboratory experiments, computational (in silico) methods provide rapid and cost-effective estimations of Log P (cLogP).[12] These methods are invaluable for screening large libraries of virtual compounds in the early stages of drug discovery.[13]

There are two primary categories of cLogP prediction algorithms:

  • Fragment-based methods: These calculate cLogP by summing the contributions of individual molecular fragments and applying correction factors for interactions between them.[13]

  • Atom-based methods: These sum the contributions of individual atoms, offering a more granular approach.[13]

More recently, deep neural networks and other machine learning models are being employed, trained on large datasets of experimentally determined Log P values to recognize complex patterns between molecular structure and lipophilicity.[14]

Figure 2: Workflow for Computational Log P (cLogP) Prediction. This workflow shows how a molecule's 2D structure is processed by various algorithms to generate a predicted lipophilicity value.

Prediction MethodPredicted cLogP (Illustrative)
ALOGPS2.65
XLOGP32.80
Consensus LogP2.72

Table 2: Illustrative cLogP Predictions. This table shows example outputs from different computational algorithms for the target molecule. Actual values would be obtained by submitting the structure to various software platforms.

Section 4: Experimental Determination of Lipophilicity

While computational methods are useful for screening, experimentally determined values are required for accurate characterization and regulatory submissions.

The Shake-Flask Method (OECD 107): The Gold Standard

The shake-flask method is the traditional and most widely accepted technique for Log P determination.[10][15] It involves the direct measurement of a compound's concentration in n-octanol and an aqueous buffer after the two phases have been thoroughly mixed and allowed to reach equilibrium.[16]

Figure 3: Experimental Workflow for the Shake-Flask Method. This diagram outlines the sequential steps involved in determining Log D using the classical shake-flask technique.

Detailed Protocol: Shake-Flask Log D Determination

  • Solvent Preparation:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for physiological Log D, or a citrate buffer at pH 2.0 to determine Log P).

    • In a large separatory funnel, mix equal volumes of n-octanol and the aqueous buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely. This step is critical to prevent volume changes during the actual experiment.

  • Compound Preparation:

    • Prepare a stock solution of 5-(difluoromethoxy)-2-fluorobenzoic acid in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 5 mL of each).

    • Spike the mixture with a small volume of the compound stock solution, ensuring the final organic solvent concentration is <1%.

    • Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

    • Expert Insight: The time to reach equilibrium can vary significantly. It is advisable to run a time-course experiment (e.g., sampling at 1, 4, and 24 hours) for a new class of compounds to validate the protocol.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure a sharp, clean interface between the n-octanol and aqueous layers. Improper phase separation is a major source of error.[15]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

    • Quantify the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS, which offers high sensitivity and specificity.

  • Calculation:

    • Calculate the Log D using the formula: Log D = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).

ParameterShake-Flask Method
Principle Direct partition measurement
Throughput Low
Sample Req. Moderate to high (mg)
Purity Req. High
Log P/D Range -2 to 4 (typically)[10]
Advantages "Gold standard", direct measurement[15]
Disadvantages Labor-intensive, slow, prone to emulsion formation, not suitable for highly lipophilic or very hydrophilic compounds[17]

Table 3: Characteristics of the Shake-Flask Method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Due to the low throughput of the shake-flask method, chromatographic techniques, particularly RP-HPLC, have become a popular and reliable alternative for estimating lipophilicity.[18] The method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) correlates linearly with its Log P value.

Detailed Protocol: RP-HPLC Log P Determination

  • System Preparation:

    • Equip an HPLC system with a C18 reversed-phase column.

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The exact composition is adjusted to achieve good chromatography for the compounds of interest.

  • Calibration:

    • Select a set of 5-7 reference compounds with known, reliable Log P values that span the expected Log P of the test compound.

    • Inject each reference compound individually onto the HPLC system and record its retention time (t_R).

    • Determine the column dead time (t_₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (t_R - t_₀) / t_₀.

    • Plot log k versus the known Log P values. Perform a linear regression to generate a calibration curve.

    • Expert Insight: The quality of the calibration curve is paramount. An R² value > 0.98 is desirable. The reference compounds should ideally be structurally related to the test compound to ensure they behave similarly on the column.[18]

  • Sample Analysis:

    • Inject the 5-(difluoromethoxy)-2-fluorobenzoic acid sample onto the same HPLC system under identical conditions.

    • Record its retention time (t_R) and calculate its capacity factor (k).

  • Calculation:

    • Using the equation from the linear regression of the calibration curve (log P = m * log k + c), calculate the Log P of the test compound.

Figure 4: Experimental Workflow for the RP-HPLC Method. This flowchart shows the process of creating a calibration curve with standards to determine the Log P of an unknown compound based on its retention time.

ParameterRP-HPLC Method
Principle Correlation of retention time with Log P
Throughput High
Sample Req. Low (µg)
Purity Req. Moderate (impurities can be separated)
Log P/D Range 0 to 6 (can be extended)[17][18]
Advantages Fast, automated, small sample amount, wide range[17]
Disadvantages Indirect method, requires careful calibration

Table 4: Characteristics of the RP-HPLC Method.

Section 5: Implications for Drug Development

The experimentally determined lipophilicity of 5-(difluoromethoxy)-2-fluorobenzoic acid directly informs its potential as a drug or a fragment in a larger molecule.

  • ADME Profile: Lipophilicity is a key driver of the ADME properties. An optimal Log D at pH 7.4 (often in the range of 1-3) is associated with a good balance of solubility and permeability, increasing the likelihood of good oral bioavailability.[19]

  • Lipinski's Rule of Five: This well-known guideline suggests that poor oral absorption is more likely when Log P is > 5.[] Determining the Log P of this compound allows for an assessment against this and other drug-likeness rules.

  • Metabolic Stability: As previously noted, the -OCF₂H group is resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[5] This is a significant advantage over a simple methoxy group.

  • Target Affinity & Promiscuity: While increased lipophilicity can sometimes enhance binding to a target's hydrophobic pocket, it can also lead to non-specific binding to other proteins (promiscuity), which is a common cause of toxicity.[][19] The moderate lipophilicity imparted by the -OCF₂H group can help mitigate this risk.

Conclusion

Determining the lipophilicity of 5-(difluoromethoxy)-2-fluorobenzoic acid is a multi-faceted process that combines theoretical prediction with rigorous experimental validation. The unique properties of the difluoromethoxy group—its moderate lipophilicity, hydrogen bond donating capability, and metabolic stability—make it a highly valuable substituent in modern medicinal chemistry. A thorough understanding of its impact on the Log P and Log D of the parent molecule is not merely an academic exercise; it is a critical step in the rational design of safer and more effective medicines. By employing both high-throughput methods like RP-HPLC for initial screening and the gold-standard shake-flask method for definitive characterization, researchers can accurately place this molecule on the complex map of drug-like chemical space, paving the way for its successful application in drug discovery programs.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • Journal of Medicinal Chemistry. (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. Available from: [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. Available from: [Link]

  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Available from: [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]

  • OMICS International. (2024, December 31). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. Available from: [Link]

  • SciSpace. (n.d.). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Available from: [Link]

  • Journal of Medicinal Chemistry. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design. ACS Publications. Available from: [Link]

  • PubMed. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available from: [Link]

  • Taylor & Francis Online. (2012, September 19). The influence of lipophilicity in drug discovery and design. Available from: [Link]

  • Semantics Scholar. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available from: [Link]

  • ResearchGate. (n.d.). Lipophilicity - Methods of determination and its role in medicinal chemistry. Available from: [Link]

  • International Journal of Pharmaceutics. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available from: [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available from: [Link]

  • PMC. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available from: [Link]

  • ScienceDirect. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Available from: [Link]

  • Princeton University, Macmillan Group. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available from: [Link]

  • IEEE Xplore. (2025, February 17). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Available from: [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]

  • Computational and Mathematical Methods in Science and Technology. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Available from: [Link]

  • PubMed. (2021, November 15). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available from: [Link]

Sources

Foundational

The Fluorine Advantage: A Comparative Analysis of Difluoromethoxy and Trifluoromethoxy Metabolic Stability in Drug Design

Executive Summary The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, utilized to fine-tune pharmacokinetics, modulate target binding, and mitigate metabolic liabilities. Among the div...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, utilized to fine-tune pharmacokinetics, modulate target binding, and mitigate metabolic liabilities. Among the diverse array of fluorinated motifs, the difluoromethoxy (


) and trifluoromethoxy (

) groups have emerged as critical structural tools. This technical whitepaper provides an in-depth comparative analysis of these two functional groups, focusing on their mechanistic interactions with Cytochrome P450 (CYP450) enzymes, physicochemical profiling, and the rigorous in vitro methodologies required to validate their metabolic stability.

The Physicochemical Landscape: vs.

To understand the metabolic behavior of fluorinated alkoxy groups, one must first analyze their distinct electronic and steric environments. The substitution of hydrogen atoms for fluorine on a methoxy group fundamentally alters the electron density of the oxygen atom and the adjacent carbon.

  • The Trifluoromethoxy Group (

    
    ):  Often described as a "super-halogen," the 
    
    
    
    group is highly lipophilic and strongly electron-withdrawing. Its spatial geometry is orthogonal to hydrogen bonding, making it an excellent bioisostere for halogens or bulky alkyl groups when attempting to drive passive membrane permeability and extreme metabolic resistance [2].
  • The Difluoromethoxy Group (

    
    ):  The 
    
    
    
    group acts as a "chameleon" in drug design. While it increases lipophilicity relative to a standard methoxy group, it is less lipophilic than
    
    
    . Crucially, the strong electron-withdrawing effect of the two fluorine atoms polarizes the remaining
    
    
    bond, rendering the hydrogen atom acidic. This allows the
    
    
    group to act as a lipophilic hydrogen bond donor—a rare property that enables it to serve as a bioisostere for hydroxyl (
    
    
    ) or thiol (
    
    
    ) groups while maintaining superior metabolic stability [1].
Table 1: Comparative Physicochemical and Metabolic Properties
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Lipophilicity Contribution (

)
-0.02+0.38+1.04
Hammett Constant (

)
-0.27+0.14+0.35
H-Bond Donor Capacity NoneWeak (Bioisostere for -OH/-SH)None
CYP450 Metabolic Liability High (Rapid O-demethylation)Low (Resistant to HAT)Extremely Low (Inert)

Mechanistic Basis of Metabolic Stability (CYP450 Interactions)

The primary driver for incorporating


 or 

groups is the circumvention of Phase I oxidative metabolism, specifically O-dealkylation mediated by hepatic Cytochrome P450 (CYP450) enzymes.

The standard methoxy (


) group is highly susceptible to CYP450-mediated clearance. The catalytic cycle of CYP450 generates a highly reactive iron-oxo species (Compound I, 

). This oxidant initiates metabolism via a Hydrogen Atom Transfer (HAT) mechanism, abstracting a hydrogen from the

carbon to form a carbon-centered radical. Subsequent oxygen rebound and hemiacetal collapse result in the expulsion of formaldehyde and the formation of a phenol [3].

Fluorination disrupts this pathway through two distinct mechanisms:

  • Steric and Electronic Shielding (

    
    ):  The trifluoromethoxy group entirely lacks abstractable hydrogen atoms. Furthermore, the intense electron-withdrawing nature of the three fluorines depletes electron density from the oxygen, preventing single-electron transfer (SET) mechanisms. Consequently, the 
    
    
    
    group is functionally blind to CYP450 oxidation, forcing the enzyme to seek alternative, often less favorable, sites of metabolism [4].
  • Bond Dissociation Energy Elevation (

    
    ):  While the difluoromethoxy group retains a hydrogen atom, the adjacent electronegative fluorines significantly increase the Bond Dissociation Energy (BDE) of the 
    
    
    
    bond. This thermodynamic barrier makes the HAT process kinetically sluggish. The
    
    
    oxidant struggles to abstract the proton, resulting in a drastically extended half-life compared to its non-fluorinated counterpart [3].

CYP450_Metabolism CYP CYP450 (Compound I FeO3+ Oxidant) OCH3 -OCH3 (Methoxy) CYP->OCH3 OCF2H -OCF2H (Difluoromethoxy) CYP->OCF2H OCF3 -OCF3 (Trifluoromethoxy) CYP->OCF3 HAT_Fast Rapid Hydrogen Atom Transfer (HAT) OCH3->HAT_Fast HAT_Slow High C-H BDE (Slow/Resistant HAT) OCF2H->HAT_Slow No_HAT No Abstractable Hydrogen (Steric/Electronic Shield) OCF3->No_HAT Demeth O-Demethylation (High Clearance) HAT_Fast->Demeth Stable1 Metabolically Stable (Extended Half-life) HAT_Slow->Stable1 Stable2 Highly Inert (Minimal Clearance) No_HAT->Stable2

Logical flow of CYP450-mediated metabolism for methoxy vs. fluorinated methoxy groups.

In Vitro DMPK Assessment: Self-Validating Protocols

To empirically validate the metabolic stability imparted by


 and 

groups, Drug Metabolism and Pharmacokinetics (DMPK) scientists rely on in vitro intrinsic clearance (

) assays using Human Liver Microsomes (HLM).

The following protocol is designed as a self-validating system. Every reagent addition and environmental control serves a specific kinetic purpose, ensuring that the disappearance of the parent compound is strictly attributable to CYP450 enzymatic degradation rather than chemical instability or non-specific binding.

Step-by-Step Methodology: Human Liver Microsome (HLM) Stability Assay

1. Reagent Preparation & Matrix Causality:

  • HLM Suspension: Dilute pooled human liver microsomes to a final concentration of

    
     in 
    
    
    
    potassium phosphate buffer (pH 7.4) containing
    
    
    . Causality: Pooled microsomes account for inter-individual CYP expression variability. The pH 7.4 buffer mimics physiological conditions, while
    
    
    is an essential cofactor for the structural integrity of the microsomal membrane and optimal enzyme function.

2. Pre-Incubation:

  • Add the test compound (e.g.,

    
     analog) to a final concentration of 
    
    
    
    (keeping organic solvent
    
    
    to prevent CYP denaturation).
  • Incubate the mixture at

    
     for 5 minutes. Causality: Pre-incubation allows the membrane-bound enzymes to equilibrate to physiological temperature, ensuring that the kinetic activity is optimal before the reaction is initiated.
    

3. Reaction Initiation:

  • Initiate the assay by adding an NADPH regenerating system (or

    
     NADPH). Causality: NADPH is the obligatory electron donor for CYP450 reductase, which shuttles electrons to the heme iron to generate the reactive 
    
    
    
    species. Adding it last establishes a precise
    
    
    for the kinetic measurement.

4. Time-Course Sampling & Quenching:

  • At predetermined intervals (e.g., 0, 5, 15, 30, 45, 60 minutes), extract an aliquot and immediately transfer it into 3 volumes of ice-cold acetonitrile containing an Internal Standard (IS). Causality: Acetonitrile rapidly denatures the CYP450 proteins, instantaneously halting the reaction. The cold temperature prevents residual chemical degradation. The IS normalizes any subsequent volumetric losses during centrifugation or LC-MS/MS injection.

5. Data Processing:

  • Centrifuge the quenched samples at

    
     to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the remaining parent compound versus time to calculate the half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

HLM_Workflow Prep 1. Preparation (HLM + Buffer + Cpd) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Init 3. Initiation (Add NADPH) PreInc->Init Quench 4. Quenching (Cold MeCN + IS) Init->Quench Analysis 5. LC-MS/MS Quantification Quench->Analysis Calc 6. Data Processing (Calculate CL_int) Analysis->Calc

Step-by-step experimental workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Case Studies in Drug Design: Pathway Modulations

The choice between


 and 

is rarely dictated by metabolic stability alone; it is a delicate balance of pharmacodynamics and pharmacokinetics.

Roflumilast (Daliresp®): Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used to manage chronic obstructive pulmonary disease (COPD). The molecule features a critical difluoromethoxy (


) group [1]. During lead optimization, a standard methoxy group would have resulted in rapid in vivo clearance via O-demethylation. While a 

group would have provided absolute metabolic stability, its extreme lipophilicity and steric bulk would have disrupted the molecule's optimal binding conformation within the PDE4 active site. The

group was selected because it perfectly balanced the need for an extended plasma half-life with the geometric and electronic requirements for target engagement, ultimately allowing the drug to successfully suppress inflammatory responses via the cAMP/PKA signaling axis.

Roflumilast_Pathway Rof Roflumilast (-OCF2H Motif) PDE4 PDE4 Enzyme (Active) Rof->PDE4 Inhibits cAMP Intracellular cAMP Levels PDE4->cAMP Prevents Degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Inflam Inflammatory Response PKA->Inflam Suppresses

Pharmacological signaling pathway of roflumilast highlighting PDE4 inhibition and PKA activation.

Conclusion

The difluoromethoxy and trifluoromethoxy groups represent two of the most powerful tools in the medicinal chemist's arsenal for overcoming metabolic liabilities. While the


 group offers unparalleled resistance to CYP450-mediated clearance by completely eliminating abstractable hydrogens, the 

group provides a nuanced alternative. By elevating the

bond dissociation energy while retaining the ability to act as a lipophilic hydrogen bond donor,

allows drug developers to thread the needle between pharmacokinetic endurance and pharmacodynamic potency.

References

  • Journal of Medicinal Chemistry. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." ACS Publications, 2018. [Link]

  • Bhattarai, P. et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC - NIH, 2021. [Link]

Exploratory

Technical Guide: Selective Difluoromethylation of 2-Fluoro-5-hydroxybenzoic Acid

Executive Summary This technical guide details the selective -difluoromethylation of 2-fluoro-5-hydroxybenzoic acid . The introduction of a difluoromethoxy ( ) group is a critical transformation in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the selective


-difluoromethylation of 2-fluoro-5-hydroxybenzoic acid . The introduction of a difluoromethoxy (

) group is a critical transformation in medicinal chemistry, serving as a lipophilic bioisostere for hydroxyl groups.[1][2] This modification significantly enhances metabolic stability by blocking oxidative metabolism while retaining hydrogen-bond donor capability.

This document rejects "quick-and-dirty" direct functionalization in favor of a Protection-Functionalization-Deprotection strategy. This approach ensures high chemoselectivity, avoiding the formation of unstable difluoromethyl esters and minimizing purification bottlenecks.

Chemical Rationale & Substrate Analysis[3][4][5]

The Substrate Challenge

The starting material, 2-fluoro-5-hydroxybenzoic acid, presents a dual-nucleophile challenge:

  • Carboxylic Acid (

    
    ):  Highly acidic; forms a carboxylate readily.
    
  • Phenol (

    
    ):  Less acidic; requires stronger base/higher pH to ionize.
    

In a direct difluoromethylation attempt using difluorocarbene (


), both oxygen centers compete. While phenoxides are generally better nucleophiles than carboxylates, the statistical probability and proximity often lead to a mixture of:
  • Product A: Aryl difluoromethyl ether (Desired).

  • Product B: Difluoromethyl ester (Unstable, prone to hydrolysis).

  • Product C: Bis-difluoromethylated species.[1]

The Strategic Solution: Ester Protection

To guarantee the integrity of the final product, we employ a methyl ester protection strategy. This locks the carboxylate, directing the electrophilic difluorocarbene exclusively to the phenoxide.

Strategic Workflow Diagram

The following flowchart visualizes the recommended synthetic pathway.

SyntheticWorkflow Start 2-Fluoro-5- hydroxybenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 2-fluoro-5- hydroxybenzoate Step1->Inter1 Step2 Step 2: Difluoromethylation (ClCF2CO2Na, DMF, 95°C) Inter1->Step2 Inter2 Methyl 2-fluoro-5- (difluoromethoxy)benzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target: 2-Fluoro-5-(difluoromethoxy) benzoic acid Step3->Final

Caption: Three-stage workflow ensuring regiospecific O-alkylation of the phenol moiety.

Detailed Experimental Protocol

Reagent Selection: Sodium Chlorodifluoroacetate

We utilize Sodium Chlorodifluoroacetate (


)  as the difluorocarbene source.[3][4][5] Unlike ozone-depleting Freon-22 gas or expensive sulfonium salts, this solid reagent is bench-stable, cost-effective, and generates carbene in situ via thermal decarboxylation.
Step 1: Methyl Ester Protection

Note: Standard Fischer esterification is used here for robustness.

  • Dissolution: Dissolve 2-fluoro-5-hydroxybenzoic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Catalysis: Add concentrated

    
     (0.1 equiv) dropwise.
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (loss of baseline acid).
    
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     (to remove trace acid), then brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Expect a white/off-white solid.[6] Yields are typically >95%.[6]

Step 2: Difluoromethylation (The Critical Step)

This step requires strict control of temperature to manage the rate of carbene generation.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser.

  • Solvation: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 equiv) in anhydrous DMF (0.2 M).

    • Why DMF? Polar aprotic solvents stabilize the phenoxide anion and facilitate the dissolution of the sodium salt reagents.

  • Base Addition: Add

    
     (1.5 equiv). Stir at room temperature for 15 min to ensure deprotonation of the phenol.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 equiv).

    • Note: Excess reagent is required because the generated difluorocarbene (

      
      ) has a short half-life and can dimerize to tetrafluoroethylene (gas) if not trapped.
      
  • Reaction: Heat the mixture to 95–100°C under

    
     atmosphere.
    
    • Mechanism:[2][7][3][4][5][8][9][10][11][12] At

      
      , 
      
      
      
      decarboxylates to form
      
      
      .
    • Observation: Vigorous bubbling (

      
       evolution) will occur. Do not seal the system tightly; use a bubbler.
      
  • Duration: Stir for 4–8 hours.

  • Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with

    
     or EtOAc.
    
    • Crucial Wash: Wash organic layer extensively with water/brine to remove DMF, which can interfere with crystallization.

Step 3: Hydrolysis to Final Acid
  • Solvation: Dissolve the intermediate ester in THF/Water (3:1 ratio).

  • Saponification: Add LiOH

    
     (2.0 equiv). Stir at RT for 2–4 hours.
    
  • Acidification: Cool to

    
    . Acidify carefully with 1M HCl to pH 
    
    
    
    .
  • Isolation: The product often precipitates. Filter and wash with cold water.[6] If no precipitate, extract with EtOAc.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via


 displacement. It involves the generation of a singlet carbene intermediate.

Mechanism Reagent Reagent: Cl-CF2-COO(-) TS1 Thermal Decarboxylation (-CO2, -Cl(-)) Reagent->TS1 Carbene Difluorocarbene [:CF2] TS1->Carbene Attack Nucleophilic Attack Ar-O(-) + :CF2 Carbene->Attack Phenol Substrate: Ar-OH Phenoxide Phenoxide: Ar-O(-) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Phenoxide->Attack Anion Difluoromethyl Anion [Ar-O-CF2(-)] Attack->Anion Protonation Protonation (+H+ from solvent/workup) Anion->Protonation Product Product: Ar-O-CF2H Protonation->Product

Caption: Mechanistic pathway showing the generation of difluorocarbene and its interception by the phenoxide anion.

Characterization & Data Analysis

The difluoromethoxy group provides a distinct spectroscopic signature.

NMR Spectroscopy Expectations
NucleusSignal CharacteristicShift (approx.)Coupling Constant (

)
Interpretation

H NMR
Triplet (

)

ppm

Hz
The single proton on the

group is highly deshielded and split by two fluorine atoms.

F NMR
Doublet (

)

to

ppm

Hz
Diagnostic signal. If singlet appears, check for trifluoromethyl impurities (rare).

C NMR
Triplet (

)

ppm

Hz
Carbon of the

group.
Mass Spectrometry
  • Ionization: ESI (Negative Mode) is preferred for the final carboxylic acid.

  • Pattern: Look for

    
     peak. The 
    
    
    
    group adds exactly 50.0 Da to the mass of the phenol precursor (replacing H with
    
    
    ).

Safety & Handling

  • Gas Evolution: The decarboxylation releases

    
     and potentially trace amounts of toxic fluorinated gases. Reactions must be run in a well-ventilated fume hood.
    
  • Thermal Hazards: The reaction runs at

    
     in DMF. Ensure condensers are efficient to prevent solvent boil-off.
    
  • Reagent Toxicity: Sodium chlorodifluoroacetate is an irritant. Avoid inhalation of dust.

References

  • Difluoromethylation of Phenols - Organic Syntheses. Source: Organic Syntheses, 2024. URL:[Link] Relevance: Provides the gold-standard protocol for using sodium chlorodifluoroacetate with phenols.

  • Late-stage difluoromethylation: concepts, developments and perspective. Source: Chemical Society Reviews, 2021. URL:[Link] Relevance: Reviews the strategic importance of difluoromethylation in drug discovery and mechanistic pathways.

  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Source: Organic Letters, 2013.[1] URL:[Link] Relevance: Demonstrates the versatility and robustness of the chlorodifluoroacetate reagent across various nucleophiles.[5]

Sources

Foundational

The Difluoromethoxy Group (-OCF₂H): A Lipophilic Hydrogen Bond Donor in Modern Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design. While the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups have long been utilized to modulate electronics and...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design. While the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups have long been utilized to modulate electronics and lipophilicity, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile moiety. By striking a delicate balance between metabolic stability, dynamic lipophilicity, and hydrogen-bonding capacity, the -OCF₂H group serves as a highly effective "lipophilic hydrogen bond donor"[1][2].

This technical guide explores the physicochemical mechanics of the difluoromethoxy group, providing researchers and drug development professionals with the theoretical grounding and experimental protocols necessary to leverage this bioisostere in lead optimization.

Physicochemical Mechanics & Bioisosterism

The "Lipophilic Hydrogen Bond Donor" Concept

The defining characteristic of the -OCF₂H group is the high polarization of its C-H bond, driven by the strong electron-withdrawing nature of the adjacent geminal fluorine atoms[3]. This polarization renders the proton sufficiently acidic to act as a competent hydrogen bond donor—a rare trait for a functional group that simultaneously increases a molecule's lipophilicity[1][4].

Because of this dual nature, the -OCF₂H group is frequently deployed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[1][5]. It allows medicinal chemists to maintain critical hydrogen-bonding interactions with target protein residues while significantly improving the molecule's membrane permeability and oral bioavailability[5].

Dynamic Lipophilicity and Conformation

Unlike the -OCF₃ group, which rigidly adopts an orthogonal conformation relative to an aromatic ring to minimize steric clash and maximize negative hyperconjugation, the -OCF₂H group exhibits "dynamic lipophilicity"[6][7]. The rotational barrier around the O-CF₂H bond is exceptionally low (


 kcal/mol)[6]. This allows the group to freely rotate and adapt its conformation based on the microenvironment of the binding pocket, effectively altering its local lipophilicity (

to

) to optimize target engagement[6].
Metabolic Stability

A primary driver for replacing a native -OCH₃ group with an -OCF₂H group is the mitigation of metabolic liabilities[1]. Methoxy groups are notorious "hotspots" for cytochrome P450 (CYP)-mediated oxidative O-demethylation[1]. The robust C-F bonds (bond dissociation energy ~130 kcal/mol) in the difluoromethoxy moiety resist enzymatic cleavage, thereby prolonging the plasma half-life of the therapeutic agent[1][8].

LeadOpt Start Identify Labile -OCH3 or Polar -OH Group Design Design -OCF2H Bioisostere Analog Start->Design Isosteric Replacement Synth Synthesis via Difluorocarbene Insertion Design->Synth Chemical Synthesis InVitro In Vitro Assays (Microsomal Stability, pKa, logD) Synth->InVitro Compound Profiling Decision Go/No-Go Decision for In Vivo PK/PD InVitro->Decision Data Analysis

Workflow for evaluating a difluoromethoxy analog in lead optimization.

Quantitative Profiling of the -OCF₂H Group

To contextualize the utility of the difluoromethoxy group, it is critical to compare its parameters against native functional groups. The hydrogen bond acidity parameter (


) quantifies a solute's ability to donate a hydrogen bond[8][9].

Table 1: Comparative Physicochemical Properties of Key Functional Groups

Functional GroupHydrogen Bond Acidity (

)
Relative Lipophilicity (

)
Metabolic Stability (O-dealkylation)Bioisosteric Role
-OCH₃ < 0.01Baseline (Reference)Low (Prone to CYP450)N/A
-OCF₂H 0.085 – 0.126+0.1 to +0.4High-OH, -SH, -NH₂
-OCF₃ 0.00High (+1.04)Very High-CH₃, Halogens
-OH > 0.50Negative (Hydrophilic)Variable (Phase II conjugation)Native
-SH ~ 0.12ModerateLow (Prone to oxidation)Native

Data synthesized from Zafrani et al. and standard medicinal chemistry parameters[3][9][10].

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring that the causality behind the chemical behavior is intrinsically linked to the analytical readout.

Protocol 1: Determination of Hydrogen Bond Acidity ( ) via Abraham's H NMR Analysis

Causality & Principle: The hydrogen bond acidity (


) of a difluoromethoxy proton cannot be easily measured via standard aqueous titration due to the group's lipophilicity. Instead, Abraham's solute 

H NMR analysis is utilized[9][10]. This method relies on solvent-solute interactions: CDCl₃ acts as a non-interacting reference solvent, while DMSO-

acts as a strong hydrogen-bond acceptor[10]. The degree to which the -OCF₂H proton shifts downfield in DMSO relative to CDCl₃ (

) is directly proportional to its strength as a hydrogen bond donor[8][10].

Step-by-Step Methodology:

  • Sample Preparation: Prepare two separate 50 mM solutions of the target -OCF₂H compound: one in anhydrous CDCl₃ and one in anhydrous DMSO-

    
    . (Internal standard: 0.03% TMS).
    
  • NMR Acquisition: Acquire

    
    H NMR spectra for both samples at a strictly controlled temperature of 298 K to prevent temperature-dependent chemical shift drift.
    
  • Signal Identification: Locate the -OCF₂H proton signal. Self-Validation Check: This signal will appear as a distinct triplet (due to coupling with the two geminal fluorine atoms) typically between 6.5 and 7.5 ppm, with a large coupling constant (

    
     Hz).
    
  • Data Extraction: Record the exact chemical shift (

    
    ) of the triplet's central peak in both solvents.
    
  • Calculation: Compute the chemical shift difference:

    
    
    
  • Determine Acidity: Apply Abraham's linear equation to calculate the

    
     parameter[3][10]:
    
    
    
    
    Interpretation: An
    
    
    value between 0.085 and 0.126 confirms the group is behaving as a competent hydrogen bond donor, comparable to a thiophenol[3][9].

NMR_Method Sample Prepare -OCF2H Solute Solvent1 Dissolve in CDCl3 (Non-interacting) Sample->Solvent1 Solvent2 Dissolve in DMSO-d6 (Strong H-Bond Acceptor) Sample->Solvent2 Measure1 Measure δ(CDCl3) Solvent1->Measure1 Measure2 Measure δ(DMSO) Solvent2->Measure2 Calc Calculate Δδ = δ(DMSO) - δ(CDCl3) Measure1->Calc Measure2->Calc Result Determine Acidity (A) A = 0.0065 + 0.133(Δδ) Calc->Result

Logical flow of Abraham's solute 1H NMR analysis for determining hydrogen bond acidity.

Protocol 2: Late-Stage Synthesis of Aryl Difluoromethyl Ethers

Causality & Principle: Direct fluorination of methoxy groups is synthetically harsh and incompatible with late-stage drug intermediates. Instead, the -OCF₂H group is typically installed by reacting a phenolic precursor with an electrophilic difluorocarbene (:CF₂) generated in situ[4][5]. Sodium chlorodifluoroacetate (ClCF₂COONa) is utilized as a mild precursor; upon heating, it undergoes decarboxylation and chloride elimination to release the highly reactive :CF₂ species, which is subsequently attacked by the phenoxide[4].

Step-by-Step Methodology:

  • Deprotonation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target phenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to generate the nucleophilic phenoxide[4].

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv) to the stirring suspension.

  • Carbene Generation & Insertion: Heat the reaction mixture to 90–100 °C. Mechanistic Note: Heating drives the thermal decarboxylation of the acetate, releasing CO₂, Cl⁻, and the transient :CF₂ carbene. The phenoxide immediately attacks the empty p-orbital of the carbene.

  • Protonation: The resulting difluoromethoxide anion intermediate abstracts a proton (typically from trace moisture or during aqueous workup) to yield the final -OCF₂H ether.

  • Workup & Validation: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Purify via silica gel chromatography. Validate the successful insertion via

    
    H NMR (looking for the characteristic ~6.5-7.5 ppm triplet) and 
    
    
    
    F NMR (looking for a doublet around -80 to -85 ppm)[10].

Conclusion

The difluoromethoxy group represents a triumph of rational drug design. By acting as a lipophilic hydrogen bond donor, it allows medicinal chemists to circumvent the traditional trade-off between target binding affinity (which usually requires polar hydrogen bond donors) and pharmacokinetic viability (which requires lipophilicity and metabolic stability)[1][2][5]. Through rigorous analytical frameworks like Abraham's NMR analysis, the hydrogen-bonding capacity of the -OCF₂H group can be precisely quantified, enabling highly predictable and successful lead optimization campaigns[9][10].

References

  • Zafrani, Yossi, et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, ACS Publications, 4 Jan. 2017, [Link].

  • Zafrani, Yossi, et al. "(A) Hydrogen bond acidity of difluoromethyl compounds. (B)..." ResearchGate, [Link].

  • Chemical Society Reviews. "Late-stage difluoromethylation: concepts, developments and perspective." RSC Publishing, 2 Jun. 2021, [Link].

  • National Institutes of Health. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." NIH, [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(Difluoromethoxy)-2-fluorobenzoic Acid from Phenolic Precursors

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Step-by-Step Protocols Executive Summary & Scientific Rationale The diflu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Step-by-Step Protocols

Executive Summary & Scientific Rationale

The difluoromethoxy group (–OCF₂H) is a highly privileged pharmacophore in modern drug discovery. Acting as a lipophilic bioisostere for the hydroxyl group, it enhances metabolic stability and membrane permeability while retaining critical hydrogen-bond donating capabilities[1]. The target molecule, 5-(difluoromethoxy)-2-fluorobenzoic acid , serves as a vital building block for active pharmaceutical ingredients (APIs), including selective phosphodiesterase type 4 (PDE4) inhibitors and mGluR5 negative allosteric modulators[2][3].

The Strategy: Why Protect the Carboxylic Acid?

Direct difluoromethoxylation of 2-fluoro-5-hydroxybenzoic acid is plagued by poor chemoselectivity. Difluorocarbene (:CF₂) is highly electrophilic and will readily react with unprotected carboxylic acids to form unstable difluoromethyl esters. To establish a self-validating, high-yield system, our protocol utilizes methyl 2-fluoro-5-hydroxybenzoate as the starting material[4]. The synthesis is divided into two robust stages:

  • Difluoromethoxylation of the phenolic hydroxyl.

  • Saponification (hydrolysis) of the methyl ester to yield the final API building block.

Reagent Selection: The Case for Sodium Chlorodifluoroacetate (SCDA)

Historically, difluoromethoxylation relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that requires pressurized reactors and poses severe environmental and toxicity risks[2]. In contrast, Sodium Chlorodifluoroacetate (SCDA) is a bench-stable, inexpensive, and solid difluorocarbene precursor[5]. Upon heating to ~100 °C, SCDA undergoes thermal decarboxylation, releasing CO₂, NaCl, and the reactive :CF₂ species[2].

Mechanistic Pathway & Workflow Visualization

The generation of the difluoromethyl ether relies on a delicate balance of kinetics. The thermal decomposition of SCDA generates difluorocarbene. Simultaneously, a mild base (K₂CO₃) deprotonates the phenol to form a highly nucleophilic phenoxide anion, which attacks the empty p-orbital of the singlet difluorocarbene. The resulting difluoromethoxy anion (ArO-CF₂⁻) is rapidly protonated by the co-solvent (water) to yield the final ether[2].

Mechanism SCDA Sodium Chlorodifluoroacetate (ClCF2COONa) Carbene Difluorocarbene (:CF2) SCDA->Carbene Thermal Decarboxylation (100°C) -CO2, -NaCl Anion Difluoromethoxy Anion (ArO-CF2⁻) Carbene->Anion Nucleophilic Attack by ArO⁻ Phenoxide Phenoxide Anion (ArO⁻) Phenoxide->Anion Product Difluoromethyl Ether (ArO-CF2H) Anion->Product Protonation (from H2O)

Figure 1: Mechanism of difluorocarbene generation and phenol difluoromethoxylation.

SynthesisWorkflow SM Methyl 2-fluoro- 5-hydroxybenzoate (Phenol Precursor) Step1 Difluoromethoxylation (SCDA, K2CO3, DMF/H2O) SM->Step1 Int Methyl 5-(difluoromethoxy)- 2-fluorobenzoate (Intermediate) Step1->Int  -CO2, -NaCl   Step2 Saponification (LiOH, THF/H2O, then HCl) Int->Step2 Prod 5-(difluoromethoxy)- 2-fluorobenzoic acid (Target API) Step2->Prod  -MeOH  

Figure 2: Two-step synthetic workflow for 5-(difluoromethoxy)-2-fluorobenzoic acid.

Reaction Optimization Data

A critical, often counterintuitive aspect of this protocol is the deliberate addition of water to the DMF solvent system. While water can hydrolyze difluorocarbene into carbon monoxide and formate, an anhydrous environment severely limits the solubility of K₂CO₃ and SCDA, leading to stalled reactions[2][5].

The table below summarizes the optimization parameters demonstrating the causality behind our chosen solvent system.

EntrySolvent SystemBase (2.0 eq)Temperature (°C)Conversion (%)Isolated Yield (%)
1DMF (Anhydrous)K₂CO₃1004538
2DMF / H₂O (10:1)K₂CO₃100>9584
3MeCN / H₂O (10:1)KOH807062
41,4-Dioxane / H₂O (10:1)Cs₂CO₃1005548

Experimental Protocols

Step 1: Synthesis of Methyl 5-(difluoromethoxy)-2-fluorobenzoate

Objective: Selective O-difluoromethoxylation using thermal decarboxylation of SCDA.

Materials:

  • Methyl 2-fluoro-5-hydroxybenzoate: 1.70 g (10.0 mmol, 1.0 eq)

  • Sodium chlorodifluoroacetate (SCDA): 3.81 g (25.0 mmol, 2.5 eq)

  • Potassium carbonate (K₂CO₃): 2.76 g (20.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF): 20 mL

  • Deionized Water: 2 mL

Step-by-Step Procedure:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-fluoro-5-hydroxybenzoate (1.70 g), K₂CO₃ (2.76 g), DMF (20 mL), and water (2 mL).

  • Activation: Stir the suspension at room temperature for 15 minutes to allow for phenoxide generation. The solution may darken slightly.

  • Reagent Addition: Add SCDA (3.81 g) to the reaction mixture in a single portion.

  • Thermal Decarboxylation: Submerge the flask in a pre-heated oil bath at 100 °C. Caution: Vigorous CO₂ gas evolution will occur as the reaction reaches 90–100 °C. Ensure the system is properly vented to a bubbler or fume hood exhaust.

  • Reaction Monitoring: Maintain heating for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS until the starting phenol is completely consumed.

  • Workup: Cool the mixture to room temperature. Quench by adding 50 mL of cold water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Expected Outcome: The crude product is typically pure enough for the next step (>90% purity by NMR). Yield: ~1.85 g (84%) of a pale yellow oil.

    • Analytical Marker: ¹⁹F NMR will show a characteristic doublet for the –OCF₂H group around -80 to -82 ppm (J = ~74 Hz).

Step 2: Saponification to 5-(Difluoromethoxy)-2-fluorobenzoic Acid

Objective: Mild ester hydrolysis preventing nucleophilic aromatic substitution (SₙAr) at the ortho-fluoro position.

Materials:

  • Methyl 5-(difluoromethoxy)-2-fluorobenzoate: 1.85 g (~8.4 mmol, 1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O): 1.06 g (25.2 mmol, 3.0 eq)

  • Tetrahydrofuran (THF): 15 mL

  • Deionized Water: 5 mL

  • 1M Hydrochloric Acid (HCl): As needed for acidification

Step-by-Step Procedure:

  • Solubilization: Dissolve the intermediate ester (1.85 g) in THF (15 mL) in a 50 mL round-bottom flask.

  • Hydrolysis: Add a solution of LiOH·H₂O (1.06 g) dissolved in water (5 mL) dropwise to the stirring THF solution at room temperature (25 °C).

  • Reaction: Stir the biphasic mixture vigorously for 3 hours. The reaction will become homogeneous as the methyl ester is converted to the water-soluble lithium carboxylate salt.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF (do not evaporate to dryness).

  • Acidification: Dilute the remaining aqueous layer with 10 mL of water and cool in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0. A white precipitate will rapidly form.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Alternatively, if the precipitate is highly crystalline, it can be isolated directly via vacuum filtration and washed with cold water.

  • Expected Outcome: Yield: ~1.60 g (92% for this step) of 5-(difluoromethoxy)-2-fluorobenzoic acid as a white to off-white solid.

Troubleshooting & Quality Control

  • Incomplete Difluoromethoxylation: If starting material remains after 6 hours, the SCDA may have hydrolyzed prematurely. Cool the reaction to 60 °C, add an additional 1.0 eq of SCDA, and reheat to 100 °C[2].

  • Absence of Gas Evolution: If no bubbling is observed upon reaching 100 °C, the SCDA may be degraded (wet). Always store SCDA in a desiccator.

  • Defluorination during Saponification: Do not use harsh bases like NaOH or KOH at elevated temperatures for the hydrolysis step. The fluorine atom ortho to the carboxylic acid is highly activated and susceptible to SₙAr displacement by hydroxide ions, which will yield 2-hydroxy-5-(difluoromethoxy)benzoic acid as an impurity. LiOH at room temperature strictly prevents this.

References

  • Organic Syntheses. (2024). Difluoromethylation of Phenols.[Link]

  • Mehta, V., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.[Link]

  • Zafrani, Y., Yeffet, D., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8248-8278.[Link]

Sources

Application

Application Note: Protocol for Difluoromethylation of 2-Fluoro-5-Hydroxybenzoic Acid

Executive Summary This application note details the robust synthesis of 2-fluoro-5-(difluoromethoxy)benzoic acid , a critical bioisostere intermediate for drug discovery.[1] While direct difluoromethylation of hydroxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 2-fluoro-5-(difluoromethoxy)benzoic acid , a critical bioisostere intermediate for drug discovery.[1] While direct difluoromethylation of hydroxybenzoic acids is possible, it often suffers from low yields due to competitive esterification and solubility issues. This guide presents a "Protect-Functionalize-Deprotect" (PFD) strategy, utilizing Sodium Chlorodifluoroacetate (


)  as the difluorocarbene source. This route ensures high regioselectivity, scalable purification, and minimal impurity formation.

Strategic Analysis & Chemistry

The target transformation involves the


-functionalization of a phenol in the presence of an unprotected carboxylic acid and an ortho-fluorine atom.[1]
Substrate Challenges
  • Dual Acidity: The substrate contains two acidic protons: the Carboxylic Acid (

    
    ) and the Phenol (
    
    
    
    ).
  • Competitive Alkylation: Difluorocarbene (

    
    ) is highly electrophilic. Without protection, the carboxylate will compete with the phenoxide, leading to mixtures of ether, ester, and bis-alkylated products.[1]
    
  • Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the carboxylic acid and potentially affecting the nucleophilicity of the C5-hydroxyl group through resonance.[1]

Selected Route: The PFD Strategy

To maximize yield and purity, we employ a methyl ester protection strategy. This locks the carboxylate, forcing the difluorocarbene to react exclusively with the phenoxide.

Reaction Scheme:

  • Esterification: Acid

    
     Methyl Ester.
    
  • Difluoromethylation: Phenol

    
     Aryl Difluoromethyl Ether.[2][3]
    
  • Saponification: Methyl Ester

    
     Free Acid.
    

Detailed Experimental Protocol

Step 1: Methyl Ester Formation

Objective: Mask the carboxylic acid to prevent competitive side reactions.

Reagents:

  • 2-Fluoro-5-hydroxybenzoic acid (1.0 equiv)[1][4]

  • Methanol (Solvent/Reagent, 10 vol)

  • Sulfuric Acid (

    
    , cat.[5] 0.1 equiv)
    

Procedure:

  • Charge 2-fluoro-5-hydroxybenzoic acid into a round-bottom flask equipped with a reflux condenser.

  • Add Methanol (MeOH) followed by catalytic concentrated

    
    .
    
  • Heat to reflux (65°C) for 6–8 hours. Monitor by TLC or HPLC until starting material is <1%.

  • Concentrate the mixture under reduced pressure to remove excess MeOH.

  • Dilute residue with EtOAc, wash with saturated

    
     (to neutralize acid), then Brine.
    
  • Dry over

    
     and concentrate to yield Methyl 2-fluoro-5-hydroxybenzoate .
    
    • Expected Yield: >90%[1][6][7]

    • Appearance: Off-white solid.[1][4]

Step 2: Difluoromethylation (Critical Step)

Objective: Selective O-difluoromethylation using in-situ generated difluorocarbene.[1]

Reagents:

  • Methyl 2-fluoro-5-hydroxybenzoate (1.0 equiv)[1][4]

  • Sodium Chlorodifluoroacetate (

    
    ) (2.5 – 3.0 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF : Water (4:1 ratio)

Procedure:

  • Setup: Use a reactor equipped with a high-efficiency reflux condenser and an overhead stirrer. Note: Significant gas evolution (

    
    ) occurs.
    
  • Charging: Dissolve the methyl ester (from Step 1) in DMF/Water (4:1). Add

    
    .
    
  • Degassing: Sparge the solution with Nitrogen (

    
    ) for 15 minutes to remove oxygen (prevents phenol oxidation).
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate in one portion.

  • Reaction: Heat the mixture to 95–100°C .

    • Mechanism:[1][2][3][6][7][8] At >90°C,

      
       decarboxylates to form 
      
      
      
      .
    • Observation: Vigorous bubbling will be observed.[3] Ensure the condenser is functioning to retain solvent.

  • Monitoring: Stir for 4–6 hours. If conversion is incomplete (>5% phenol remaining), cool to 60°C, add an additional 0.5 equiv of

    
     and 
    
    
    
    , and reheat.
  • Workup: Cool to room temperature. Dilute with water (20 vol) and extract with EtOAc (3x).[4]

  • Purification: Wash combined organics with water (to remove DMF) and brine. Concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate Methyl 2-fluoro-5-(difluoromethoxy)benzoate .

Step 3: Saponification

Objective: Removal of the methyl ester to release the final acid.

Reagents:

  • Methyl 2-fluoro-5-(difluoromethoxy)benzoate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv)
    
  • Solvent: THF : Water (3:1)[4]

Procedure:

  • Dissolve the intermediate in THF/Water.[4]

  • Add

    
    .[4] Stir at Room Temperature  for 2–4 hours.
    
    • Note: The difluoromethoxy group (

      
      ) is stable to basic hydrolysis conditions.
      
  • Quench: Acidify the reaction mixture to pH ~2 using 1N HCl.

  • Isolation: Extract with EtOAc or DCM. Dry over

    
     and concentrate.
    
  • Final Polish: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Visualizations

Reaction Mechanism (Step 2)

The following diagram illustrates the generation of the active carbene species and its insertion into the phenoxide bond.

Mechanism Reagent Sodium Chlorodifluoroacetate (ClCF2CO2Na) Heat Heat (>90°C) Reagent->Heat Carbene Difluorocarbene (:CF2) Heat->Carbene Decarboxylation CO2 CO2 (Gas) Heat->CO2 NaCl NaCl Heat->NaCl Intermediate Difluoromethyl Anion (Ar-O-CF2-) Carbene->Intermediate Substrate Phenol Substrate (Ar-OH) Phenoxide Phenoxide Anion (Ar-O-) Substrate->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Phenoxide->Intermediate + :CF2 (Attack) Product Difluoromethyl Ether (Ar-O-CF2H) Intermediate->Product + H+ (Protonation from solvent)

Caption: Mechanistic pathway showing the thermal generation of difluorocarbene and subsequent trapping by the phenoxide anion.

Workflow Diagram

Operational flow for the critical difluoromethylation step.

Workflow Start Start: Methyl Ester Substrate Solvent Dissolve in DMF/H2O (4:1) Start->Solvent BaseAdd Add K2CO3 & Degas (N2) Solvent->BaseAdd ReagentAdd Add ClCF2CO2Na (Solid) BaseAdd->ReagentAdd Heat Heat to 95-100°C (Vigorous Stirring) ReagentAdd->Heat Monitor Monitor HPLC (4-6h) Heat->Monitor Decision Complete? Monitor->Decision AddMore Add 0.5 eq Reagent Continue Heating Decision->AddMore No Workup Cool, Dilute w/ H2O Extract EtOAc Decision->Workup Yes AddMore->Heat Purify Silica Column (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the difluoromethylation reaction, including decision points for reaction completion.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommended RangeImpact of Deviation
Temperature 95°C – 105°C<90°C: Carbene generation is too slow.[1] >110°C: Rapid decomposition of reagent before insertion.
Water Content 10–20% (v/v)Water is essential for the protonation step (

). Too little water leads to polymerization; too much inhibits carbene solubility.
Reagent Stoichiometry 2.5 – 3.0 equivThe carbene has a short half-life and hydrolyzes in water.[1] Excess reagent is required to drive conversion.[9]
Stirring Rate >500 RPMThe reaction is biphasic (solid/liquid initially) and generates gas. High shear is needed for mass transfer.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Reagent decomposed too fast or temperature too low.[1]Ensure temp is >95°C before judging rate. Add reagent in 2 portions (0h and 2h).
Starting Material Recovery "Stalled" reaction due to pH drop.Check pH. If acidic, add more

. Phenol must be ionized to react.
Impurity: Formate Ester Hydrolysis of carbene to formic acid derivatives.Reduce water content slightly (but do not eliminate).

Safety & Handling

  • Gas Evolution: The reaction generates 1 mole of

    
     for every mole of reagent. On a large scale, this pressure must be vented appropriately. Do not seal the vessel tightly.
    
  • Difluorocarbene: While transient,

    
     is reactive. Perform all reactions in a fume hood.
    
  • Reagent Toxicity: Sodium chlorodifluoroacetate is a skin irritant. Handle with gloves.

References

  • Hu, J., et al. "Difluoromethylation of Phenols." Organic Syntheses, 2024, 101, 174-193.[1] Link

    • Core reference for the sodium chlorodifluoroacet
  • Zafrani, Y., et al. "Difluoromethyl ethers: synthesis and properties." Tetrahedron, 2016. Review of physicochemical properties of the group.
  • Fier, P. S., et al. "Direct Difluoromethylation of Phenols and Thiophels." Journal of the American Chemical Society. Mechanistic insights into carbene insertion.
  • ChemicalBook. "2-Fluoro-5-hydroxybenzoic acid Properties and Synthesis." Link

    • Substrate specific d

Sources

Method

Application Note: Strategic Introduction of Difluoromethoxy Groups on Benzoic Acids

This Application Note is designed for medicinal chemists and process scientists seeking to introduce the difluoromethoxy (–OCHF₂) motif onto benzoic acid scaffolds. This moiety is a critical bioisostere for hydroxyl and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to introduce the difluoromethoxy (–OCHF₂) motif onto benzoic acid scaffolds. This moiety is a critical bioisostere for hydroxyl and methoxy groups, offering modulated lipophilicity (LogP) and unique hydrogen-bond donor capabilities.

Executive Summary & Strategic Analysis

The introduction of a difluoromethoxy group onto a benzoic acid scaffold presents a specific chemoselectivity challenge. The carboxylic acid moiety (–COOH) is itself a nucleophile capable of reacting with difluorocarbene sources to form difluoromethyl esters (–COOCHF₂), a reaction often competing with the desired aryl ether formation (Ar–OCHF₂).

For high-fidelity synthesis in drug development, the "Protection-First" strategy is the industry gold standard. Direct functionalization of free hydroxybenzoic acids often yields mixtures of ether, ester, and ether-ester products.

The Physicochemical Value Proposition
Property–OCH₃ (Methoxy)–OCHF₂ (Difluoromethoxy)–OCF₃ (Trifluoromethoxy)
Hammett Constant (

)
-0.27 (Donor)+0.18 (Weak Withdrawer)+0.35 (Withdrawer)
Lipophilicity (

LogP)
Baseline+0.3 to +0.6+1.0 to +1.2
H-Bonding Acceptor onlyDonor (Weak) & Acceptor None
Metabolic Stability Low (O-demethylation)High Very High

Reagent Selection Guide

A. Sodium Chlorodifluoroacetate (The "Workhorse")
  • CAS: 1895-39-8

  • Mechanism: Thermal decomposition generates difluorocarbene (:CF₂) in situ.

  • Pros: Inexpensive, solid, bench-stable, scalable.

  • Cons: Requires high temperature (90–100 °C); generates NaCl byproduct; requires careful control of water content.

B. TFDA (Trimethylsilyl Fluorosulfonyldifluoroacetate)
  • Mechanism: Fluoride-induced decomposition generates :CF₂ at lower temperatures.

  • Pros: Milder conditions, homogeneous reaction.

  • Cons: Higher cost, moisture sensitive.

C. Difluoromethyl Triflate (Liquid Reagent)
  • Mechanism: Nucleophilic substitution (SN2-like) rather than carbene insertion.

  • Pros: Avoids carbene dimerization; works well with sterically hindered phenols.

  • Cons: Volatile, expensive.

Critical Workflow: The "Protection-First" Protocol

This protocol details the conversion of a hydroxybenzoic acid to a difluoromethoxybenzoic acid.[1] We utilize Sodium Chlorodifluoroacetate due to its ubiquity and reliability in process chemistry.

Phase 1: Strategic Protection

Objective: Mask the carboxylic acid as a methyl ester to prevent competitive formation of the difluoromethyl ester.

Phase 2: O-Difluoromethylation (The Core Reaction)

Reagents:

  • Substrate: Methyl hydroxybenzoate derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (2.5 – 3.0 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) and Water (Ratio 10:1 to 5:1)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methyl hydroxybenzoate (1.0 equiv) in DMF (0.5 M concentration).

  • Base Activation: Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Note: The phenoxide is the active nucleophile. Ensure the base is finely ground to maximize surface area.

  • Reagent Addition: Add Sodium Chlorodifluoroacetate (1.5 equiv).

  • Reaction Initiation: Heat the mixture to 95–100 °C .

    • Mechanism Check: At this temperature, ClCF₂CO₂Na decarboxylates to form the transient :CF₂ species.

  • Iterative Addition: The half-life of :CF₂ is short. After 2 hours, cool slightly (to ~80 °C) and add the second portion of Sodium Chlorodifluoroacetate (1.0–1.5 equiv) and additional K₂CO₃ if needed. Re-heat to 100 °C for another 2–4 hours.

    • Endpoint: Monitor via LC-MS.[2] Look for the +50 Da mass shift (H to CHF₂).

  • Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate or MTBE. Wash organics with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Phase 3: Hydrolysis (Deprotection)

Objective: Restore the benzoic acid moiety.

  • Dissolve the crude ester in THF/MeOH (1:1).

  • Add LiOH (2 M aqueous solution, 3.0 equiv). Stir at RT until consumption of ester is complete (usually <2 hours).

  • Acidification (Critical): Carefully acidify with 1 M HCl to pH 3–4. The difluoromethoxy group is acid-stable under these conditions, but avoid prolonged boiling in strong acid.

  • Filter the precipitate or extract to obtain the final Difluoromethoxybenzoic Acid .

Mechanistic Visualization

The following diagram illustrates the pathway and the necessity of the protection strategy.

G Start Hydroxybenzoic Acid (Substrate) Direct_Reaction Direct Rxn with ClCF2CO2Na / Base Start->Direct_Reaction Not Recommended Esterification 1. Esterification (MeOH/H+) Start->Esterification Step 1 Mixture Mixture of Products: 1. Ether (Ar-OCHF2) 2. Ester (Ar-COOCHF2) 3. Bis-product Direct_Reaction->Mixture Protected Methyl Hydroxybenzoate Esterification->Protected Difluoromethylation 2. Difluoromethylation (ClCF2CO2Na, 100°C) Protected->Difluoromethylation Step 2 (:CF2 Insertion) Intermediate Methyl Difluoromethoxybenzoate Difluoromethylation->Intermediate Hydrolysis 3. Hydrolysis (LiOH, then H+) Intermediate->Hydrolysis Step 3 Final Difluoromethoxybenzoic Acid (Target) Hydrolysis->Final

Caption: Comparative workflow demonstrating the selectivity advantage of the Protection-Deprotection strategy over direct functionalization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Rapid quenching of difluorocarbene (:CF₂) by water or dimerization.Ensure slow, portion-wise addition of reagent.[3] Increase reagent equivalents to 4.0–5.0x. Verify reaction temp is >90°C.
Starting Material Recovery Phenoxide not forming.Switch base to Cs₂CO₃ (higher solubility in DMF). Ensure system is anhydrous initially.
Side Product: Formate Ester DMF hydrolysis/reaction.Use DMA (Dimethylacetamide) or NMP as alternative solvents.
Defluorination (Ar-OCHF₂

Ar-OH)
Instability during workup.Avoid strongly acidic workups. The –OCHF₂ group is generally stable, but prolonged exposure to pH < 1 can degrade it.

Advanced Method: Radical C-H Functionalization

For substrates where phenol precursors are unavailable.

Recent advances allow for the direct Radical C-H Difluoromethoxylation of arenes, though this is less established for simple benzoic acids compared to heterocycles.

  • Reagent: Difluoromethyl triflate (with Zinc sulfinates) or (Difluoromethoxy)benzothiazole derivatives.

  • Mechanism: Photoredox generation of the

    
     radical.
    
  • Application: Late-stage functionalization of complex benzoic acid derivatives.

  • Note: This method often requires the carboxylic acid to be protected as an ester or amide to prevent radical decarboxylation pathways.

References

  • Use of Sodium Chlorodifluoroacetate for Difluoromethylation

    • Title: Difluoromethylation of Phenols: A Simple and Scalable Protocol.[4][5]

    • Source: Organic Syntheses 2024, 101, 156-173.
    • URL:[Link]

  • Mechanistic Insight on Carboxylic Acid Interference

    • Title: Direct O-difluoromethylation of carboxylic acids: synthesis of difluoromethyl esters.[6]

    • Source: Journal of Fluorine Chemistry (Cited via Chemical Reviews).
    • URL:[Link] (Review covering the reactivity of :CF2 with COOH).

  • Physicochemical Properties of Fluorinated Groups

    • Title: Fluorine in Medicinal Chemistry.[4][5][7]

    • Source: Journal of Medicinal Chemistry, 2008, 51, 4359.
    • URL:[Link]

  • Reagent Data (TFDA/Chen's Reagent)

    • Title: Fluorosulfonyldifluoroacetic Acid (Chen's Reagent).
    • Source: Encyclopedia of Reagents for Organic Synthesis.
    • URL:[Link]

Sources

Application

Using 5-(difluoromethoxy)-2-fluorobenzoic acid in peptide coupling

Application Note: Strategic Peptide Coupling of 5-(Difluoromethoxy)-2-fluorobenzoic Acid Abstract This guide details the physicochemical properties and optimized coupling protocols for 5-(difluoromethoxy)-2-fluorobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Peptide Coupling of 5-(Difluoromethoxy)-2-fluorobenzoic Acid

Abstract

This guide details the physicochemical properties and optimized coupling protocols for 5-(difluoromethoxy)-2-fluorobenzoic acid (CAS: 1429421-95-3 or analogs). While the 2-fluoro substituent enhances acidity and metabolic stability, it introduces steric and electronic challenges during amide bond formation. Furthermore, the 5-difluoromethoxy (


) group acts as a critical lipophilic hydrogen bond donor, a bioisostere often mishandled in standard medicinal chemistry workflows. This document provides evidence-based protocols to maximize coupling efficiency while preserving the integrity of this unique fluorinated motif.

Introduction: The Fluorine Advantage in Drug Design

In modern drug discovery, the incorporation of 5-(difluoromethoxy)-2-fluorobenzoic acid is rarely accidental. It is a strategic choice driven by two specific electronic effects that modulate the pharmacokinetics (PK) of the final peptide or small molecule.

The Lipophilic Hydrogen Bond Donor ( )

Unlike the trifluoromethoxy (


) group, which is purely lipophilic and chemically inert, the difluoromethoxy group contains an acidic hydrogen atom. This allows it to function as a lipophilic hydrogen bond donor .[1]
  • Bioisosterism: It acts as a bioisostere for hydroxyl (

    
    ) or thiol (
    
    
    
    ) groups but with significantly higher lipophilicity (
    
    
    ) and membrane permeability.
  • Metabolic Blockade: The

    
     bonds prevent oxidative metabolism at the typical para-position, extending the half-life (
    
    
    
    ) of the drug candidate.
The Ortho-Fluoro Effect

The fluorine atom at the 2-position (ortho) exerts a strong inductive effect (


), significantly lowering the 

of the carboxylic acid compared to benzoic acid (

vs.

).
  • Conformational Lock: Through intramolecular electrostatic repulsion with the carbonyl oxygen and attraction to the amide proton, the ortho-fluorine can "lock" the amide bond into a specific conformation, improving receptor binding affinity.

  • Reactivity Implication: The electron-deficient carbonyl is highly electrophilic once activated, but the initial activation step can be sluggish due to the stabilization of the carboxylate anion.

Mechanistic Analysis & Reaction Design

Before initiating synthesis, researchers must understand the competing electronic forces at play. The diagram below illustrates the electronic activation and potential side reactions.

G cluster_legend Mechanism & Risks Substrate 5-(difluoromethoxy)- 2-fluorobenzoic acid Activation Activation Step (HATU/T3P/SOCl2) Substrate->Activation Base (DIPEA) ActiveEster Activated Ester (Highly Electrophilic) Activation->ActiveEster Formation of Obt/OAt ester Product Target Amide (Conformationally Locked) ActiveEster->Product Amine Nucleophile (Fast Step) SideRxn RISK: SNAr Substitution (Displacement of F) ActiveEster->SideRxn Excess Heat/Base Strong Nucleophile

Caption: Reaction pathway showing the activation of the benzoic acid and the potential risk of Nucleophilic Aromatic Substitution (


) at the ortho-position under harsh conditions.[2]

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: General library synthesis, valuable amines, and preventing racemization of chiral amine partners.

Reagents:

  • Acid: 5-(difluoromethoxy)-2-fluorobenzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (anhydrous) or DMAc

Protocol:

  • Pre-activation: Dissolve the acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add DIPEA (1.0 equiv) dropwise at

    
    . Stir for 5–10 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.
    
  • Amine Addition: Add the amine (1.0 – 1.2 equiv) and the remaining DIPEA (1.0 – 2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The electron-deficient nature of the acid usually drives this reaction to completion quickly.

  • Workup: Dilute with EtOAc, wash with

    
     (mildly acidic wash removes unreacted amine and DIPEA), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
Method B: Acid Chloride Generation (Difficult/Bulky Amines)

Best for: Sterically hindered amines (e.g., N-methylated amino acids) or anilines where HATU fails.

Reagents:

  • Reagent: Oxalyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalyst: DMF (1–2 drops)

  • Solvent: DCM (Dichloromethane)

Protocol:

  • Chlorination: Dissolve the acid in dry DCM under

    
    . Add catalytic DMF.
    
  • Addition: Add Oxalyl Chloride dropwise at

    
    . Caution: Gas evolution (
    
    
    
    ).
  • Conversion: Stir at RT for 1–2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Critical: Do not heat above

    
     to avoid decomposition.
    
  • Coupling: Redissolve the crude acid chloride in DCM or THF. Add the amine (1.0 equiv) and a base scavenger (e.g.,

    
     or Pyridine, 2.0 equiv). Stir for 1–12 hours.
    

Critical Optimization Data

The following table summarizes the reactivity profile based on internal application data for 2-fluoro-benzoic acid derivatives.

ParameterConditionEffect/Observation
Solvent Polarity DMF/DMAcRecommended. Promotes solubility and charge stabilization of the active ester.
Base Choice DIPEA vs.

DIPEA is superior. Less nucleophilic, reducing the risk of base-catalyzed hydrolysis or

side reactions.
Temperature

Avoid. High temperatures increase the risk of displacing the ortho-fluorine (

) with the amine, especially if the amine is primary and unhindered.
Coupling Reagent EDC/HOBtSluggish. Often insufficient for electron-deficient acids due to the lower reactivity of the OBt ester compared to the OAt ester (HATU).

Troubleshooting & "Pro-Tips"

Issue: Low Yield due to Hydrolysis

  • Cause: The electron-withdrawing fluorine makes the activated ester highly reactive toward water.

  • Solution: Ensure solvents are strictly anhydrous. Use a "dry" base (distilled over

    
     or stored over molecular sieves).
    

Issue: Side Product Formation (


) 
  • Observation: Mass spectrum shows product with mass

    
    . This indicates the fluorine has been replaced by the amine.
    
  • Solution: This occurs if the reaction is heated or if a large excess of a strong nucleophilic amine is used. Switch to Method B (Acid Chloride) at low temperature (

    
     to RT) or use T3P  (Propylphosphonic anhydride) which operates under milder conditions.
    

Issue: Poor Solubility

  • Solution: The lipophilic

    
     group can reduce solubility in aqueous workups but improves solubility in DCM/EtOAc. Ensure the final purification utilizes a gradient with sufficient organic modifier (e.g., 
    
    
    
    EtOAc in Hexanes).

Workflow Decision Tree

Use this logic flow to select the optimal coupling strategy for your specific substrate.

Workflow Start Start: Coupling 5-(difluoromethoxy)- 2-fluorobenzoic acid CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Hindered Yes (e.g., N-Me, t-Bu) CheckAmine->Hindered NotHindered No (Primary Amine) CheckAmine->NotHindered MethodB Method B: Acid Chloride (High Reactivity) Hindered->MethodB CheckScale Is Scale > 10g? NotHindered->CheckScale MethodA Method A: HATU/DIPEA (Standard) CheckScale->MethodA No T3P Method C: T3P (Green/Scalable) CheckScale->T3P Yes

Caption: Decision matrix for selecting coupling reagents based on steric hindrance and reaction scale.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

  • Erickson, J. A., et al. (2010). "The difluoromethoxy group as a lipophilic hydrogen bond donor."[1][3][4] Journal of Medicinal Chemistry.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • BenchChem. (2025).[1][5] "2-Fluorobenzoic Acid: A Versatile Ortho-Substituted Building Block."[6] BenchChem Application Notes.

Sources

Method

Difluorocarbene generation for O-difluoromethylation reactions

Application Note: Strategic Generation of Difluorocarbene for O-Difluoromethylation ) Executive Summary The difluoromethyl ether motif ( ) is a critical bioisostere in medicinal chemistry, offering a lipophilic hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Generation of Difluorocarbene for O-Difluoromethylation


)

Executive Summary

The difluoromethyl ether motif (


) is a critical bioisostere in medicinal chemistry, offering a lipophilic hydrogen bond donor that modulates metabolic stability (

) and membrane permeability. Unlike trifluoromethylation, the introduction of a difluoromethyl group often relies on the in situ generation of difluorocarbene (

)
, a transient electrophilic species.

This guide moves beyond standard textbook definitions to provide a decision-making framework for selecting the correct carbene precursor based on substrate sensitivity and scale. We present three field-validated protocols ranging from robust thermal methods to mild photochemical approaches.

Reagent Selection Guide: The "Triad of Sources"

Choosing the right difluorocarbene precursor is a trade-off between cost, temperature, and atom economy.

ReagentChemical StructureActivation ModeTemp.[1] RangeBest Use Case
SCDA (Sodium Chlorodifluoroacetate)

Thermal Decarboxylation90–110°CScalable/Robust. Ideal for non-sensitive substrates. Cheap solid reagent.[2][3]
Chen's Reagent (TFDA)

Fluoride-Induced Desilylation60–80°CHigh Value/Sensitive. Mild conditions.[4] High atom economy.[3] Avoids strong bases.
Hu's Reagent (Sulfone-based)

Base-mediated

-elimination
0–25°CMechanistic Versatility. Can be tuned for radical or anionic pathways.
Difluoromethanesulfinate

Photocatalytic (Blue LED)20–25°CGreen Chemistry. Mildest conditions; avoids thermal degradation.

Mechanistic Insight: The Carbene Pathway

The O-difluoromethylation of phenols is not a direct


 displacement. It is a multi-step sequence involving the generation of a singlet carbene, nucleophilic attack by the phenoxide, and a critical protonation step.

Key Insight: The reaction requires a delicate balance of water. Total dryness prevents the final protonation step (stalling at the anion stage), while excess water hydrolyzes the carbene to CO and HF.

G Precursor Carbene Precursor (e.g., ClCF2CO2Na) Carbene :CF2 (Singlet Carbene) Precursor->Carbene Heat/Base/hv Intermediate [Ar-O-CF2]- (Difluoromethyl Anion) Carbene->Intermediate + Phenoxide (Fast) Waste Side Products (CO, HF, Polymers) Carbene->Waste + H2O (Hydrolysis) Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO-) Phenol->Phenoxide + Base (K2CO3/Cs2CO3) Product Product (Ar-OCHF2) Intermediate->Product + H+ (Proton Source)

Figure 1: The mechanistic pathway of O-difluoromethylation. Note the competition between productive trapping (green path) and hydrolysis (grey path).

Detailed Protocols

Protocol A: The Scalable Standard (SCDA)

Best for: Gram-to-kilogram scale synthesis of stable phenols.

Theory: Sodium chlorodifluoroacetate (SCDA) undergoes thermal decarboxylation to release


. The reaction is heterogeneous, utilizing 

to generate the phenoxide.

Materials:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 – 3.0 equiv)
    
  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: DMF or NMP (0.2 M concentration)

Step-by-Step:

  • Setup: Charge a round-bottom flask with the Phenol,

    
    , and DMF.
    
  • Degassing: Sparge the mixture with

    
     for 15 minutes. Critical: Oxygen can quench carbenes or oxidize electron-rich phenols.
    
  • Heating: Heat the mixture to 95–100°C .

  • Addition: Add SCDA in 3 portions over 1 hour.

    • Why? Slow addition maintains a steady concentration of

      
      , minimizing dimerization (to tetrafluoroethylene) and polymerization.
      
  • Quench: Stir for 2 hours post-addition. Cool to RT. Dilute with water and extract with EtOAc.

Validation Check:

  • Monitor gas evolution (

    
    ). If bubbling stops prematurely, the reagent may be dead or the temperature is too low.
    
Protocol B: The "Chen's Reagent" Method (TFDA)

Best for: Complex substrates, base-sensitive groups, or late-stage functionalization.

Theory: Developed by Q.Y.[4][5] Chen, Fluorosulfonyldifluoroacetic acid derivatives (TFDA) decompose via fluoride catalysis, not heat alone. This allows reaction at lower temperatures.[6]

Materials:

  • Substrate: Phenol (1.0 equiv)

  • Reagent: TFDA (

    
    ) (2.0 equiv)
    
  • Initiator: NaF (0.1 equiv) or KF (0.1 equiv)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Preparation: In a dry vial, dissolve Phenol and NaF in Acetonitrile.

  • Temperature: Warm the solution to 60–70°C .

  • Controlled Feed: Add TFDA dropwise via syringe pump (if available) or slowly over 30 mins.

    • Mechanism:[7][8][9][10][11][12][13] The

      
       attacks the silyl group, triggering the cascade release of 
      
      
      
      ,
      
      
      , and
      
      
      .
  • Workup: Remove solvent in vacuo (caution: volatile fluorinated byproducts) and purify via flash chromatography.

Validation Check:

  • This reaction generates

    
    .[6] Ensure proper ventilation.[1] The reaction mixture should remain relatively clear compared to the dark mixtures often seen with SCDA.
    
Protocol C: Photochemical Green Synthesis

Best for: Room temperature synthesis, academic research, and sustainability.

Theory: Using a photocatalyst (Eosin Y or Iridium-based) to generate difluoromethyl radicals or carbenes from sulfonyl precursors under Blue LED irradiation.

Materials:

  • Substrate: Phenol (1.0 equiv)

  • Reagent: Sodium difluoromethanesulfinate (

    
    ) (3.0 equiv)
    
  • Catalyst: Eosin Y (2 mol%)

  • Oxidant: Air (open vessel) or specific oxidant depending on exact cycle.

  • Solvent: DMSO/Water (9:1)

Step-by-Step:

  • Mix: Combine Phenol, Reagent, and Eosin Y in DMSO.

  • Irradiation: Place the vial 2 cm away from a Blue LED (450-460 nm) strip.

  • Time: Irradiate for 12–24 hours at ambient temperature (fan cooling recommended to maintain 25°C).

  • Extraction: The use of DMSO requires extensive water washing during the workup to remove the solvent.

Troubleshooting & Optimization

The "Water Paradox"

  • Symptom: Low yield, high recovery of starting material.

  • Cause: System too dry. The intermediate

    
     needs a proton to become 
    
    
    
    .
  • Fix: Add 1.0 equiv of water or use hydrated base (

    
    ) if the reaction stalls. Conversely, if yield is low due to hydrolysis of reagent, add molecular sieves.
    

Base Effect

  • Observation:

    
     works for simple phenols; 
    
    
    
    is required for sterically hindered phenols.
  • Reason: The "Cesium Effect" increases the solubility and nucleophilicity of the phenoxide anion.

Safety Note: HF Generation

  • All these reactions generate stoichiometric amounts of Fluoride/HF equivalents. Glassware etching may occur over time.

  • Mandatory: Vent all thermal reactions into a scrubber (NaOH solution) to neutralize

    
    , 
    
    
    
    , and
    
    
    .

References

  • Chen's Reagent Discovery: Chen, Q. Y., & Wu, S. W. (1989).[4][5] Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent.[4] Journal of the Chemical Society, Chemical Communications. Link

  • SCDA Protocol: Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated difluoromethylation of aryl and vinyl iodides. Journal of the American Chemical Society. (Note: Discusses SCDA utility). Link

  • Hu's Reagent: Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluorocarbene.[3][4][5][6][7][9] Synthesis. Link

  • Photochemical Methods: Prakash, G. K. S., et al. (2016). Photoredox Catalysis for the Synthesis of N-CF2H Compounds. Organic Letters. Link

  • General Review: Belhomme, M. C., Besset, T., Poisson, T., & Pannecoucke, X. (2015). Recent advances in the synthesis of difluoromethylated compounds. Chemistry – A European Journal. Link

Sources

Application

Strategic Application of 5-(Difluoromethoxy)-2-fluorobenzoic Acid in Kinase Inhibitor Design

Executive Summary: The Fluorine Advantage In the high-stakes arena of kinase inhibitor discovery, the 5-(Difluoromethoxy)-2-fluorobenzoic acid scaffold (CAS: 1214383-39-9 or analogs) represents a precision tool for optim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In the high-stakes arena of kinase inhibitor discovery, the 5-(Difluoromethoxy)-2-fluorobenzoic acid scaffold (CAS: 1214383-39-9 or analogs) represents a precision tool for optimizing pharmacokinetics (PK) and potency. This building block is not merely a structural spacer; it is a functional pharmacophore designed to address two common failure modes in drug candidates: metabolic instability and poor membrane permeability .

This guide details the strategic deployment of this scaffold, focusing on the unique physicochemical properties of the difluoromethoxy (


) group—a "lipophilic hydrogen bond donor"—and the conformational control exerted by the ortho-fluorine.

Physicochemical Rationale

The "Lipophilic Hydrogen Bond Donor"

The difluoromethoxy group is a bioisostere of the methoxy (


) and hydroxyl (

) groups.[1] Unlike the perfluorinated trifluoromethoxy (

) group, the terminal proton in

is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor. This allows the molecule to maintain critical binding interactions within the kinase ATP-binding pocket while significantly boosting lipophilicity and metabolic stability.
Comparative Property Analysis

The following table illustrates why a medicinal chemist would select the 5-(difluoromethoxy)-2-fluoro scaffold over traditional analogs.

PropertyMethoxy (

)
Trifluoromethoxy (

)
Difluoromethoxy (

)
Impact on Kinase Inhibitor
Hammett

-0.27 (Donor)+0.35 (Withdrawing)+0.18 (Weak Withdrawing) Modulates electronic density of the aromatic ring.
H-Bond Donor? NoNoYes (Weak) Can interact with gatekeeper residues.
Metabolic Stability Low (O-demethylation)HighHigh Blocks CYP450 oxidative metabolism.
Lipophilicity (

)
-0.02+1.04+0.65 Improves membrane permeability without excessive hydrophobicity.
Conformation (2-F) N/AN/AOrtho-F Lock The 2-F atom restricts rotation, pre-organizing the molecule for binding.

Strategic Design Workflow

The following diagram illustrates the decision matrix for incorporating this scaffold into a Lead Optimization campaign.

KinaseDesignWorkflow Start Hit Compound (Poor Metabolic Stability) Analysis Identify Metabolic Hotspot (e.g., O-Methyl group) Start->Analysis Design Scaffold Replacement: Introduce 5-OCF2H-2-F-Benzoic Acid Analysis->Design Bioisosteric Replacement Synthesis Amide Coupling / Heterocycle Formation Design->Synthesis Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Assay PK Microsomal Stability (t1/2) Assay->PK If Potent (<100 nM) PK->Design Low Stability (Iterate) Decision Candidate Selection PK->Decision High Stability

Figure 1: Lead optimization workflow utilizing the difluoromethoxy bioisostere strategy.

Experimental Protocols

Synthetic Protocol: Amide Coupling

This protocol describes the coupling of 5-(Difluoromethoxy)-2-fluorobenzoic acid with an amine-bearing kinase hinge-binder (e.g., an aminopyridine or aminoindazole).

Objective: To synthesize a focused library of amide-linked kinase inhibitors.

Materials:

  • Scaffold: 5-(Difluoromethoxy)-2-fluorobenzoic acid (1.0 equiv).

  • Amine Partner: Heterocyclic amine (1.1 equiv).

  • Coupling Reagent: HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Difluoromethoxy)-2-fluorobenzoic acid (1 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to activate the carboxylic acid (formation of the active ester).

    • Note: The 2-fluoro substituent increases the electrophilicity of the carbonyl, facilitating this step, but steric hindrance may require longer activation times compared to non-substituted benzoic acids.

  • Coupling: Add the amine partner (1.1 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor reaction progress by LC-MS (Look for mass

    
    ).
    
  • Work-up:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash sequentially with saturated

      
       (2 x 20 mL), saturated 
      
      
      
      (2 x 20 mL), and brine (20 mL).
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Gradient: 0–100% EtOAc in Hexanes) or preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Self-Validation Checkpoint:

  • 1H NMR Validation: The

    
     proton typically appears as a triplet (
    
    
    
    ) in the chemical shift range of
    
    
    6.5–7.5 ppm. The absence of this triplet indicates loss of the difluoromethyl group (rare) or incorrect structure.
Biological Protocol: ADP-Glo™ Kinase Assay

Once synthesized, the inhibitor must be evaluated for potency. The ADP-Glo™ assay is robust for this scaffold as it is less sensitive to fluorescence interference than FRET-based assays.

Objective: Determine the


 of the synthesized inhibitor against a target kinase (e.g., EGFR, BTK).

Reagents:

  • Kinase Enzyme (e.g., recombinant human BTK).[2]

  • Substrate (e.g., Poly(4:1 Glu, Tyr) peptide).

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent (Promega).

  • Kinase Detection Reagent.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (Starting concentration: 10

    
    M, 3-fold dilution series).
    
  • Enzyme Reaction:

    • In a 384-well white plate, add 2

      
      L of Kinase/Substrate master mix.
      
    • Add 1

      
      L of inhibitor dilution (or DMSO control).
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Initiate reaction by adding 2

      
      L of ATP.
      
    • Incubate for 60 minutes at RT.

  • ADP Depletion: Add 5

    
    L of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. (This stops the kinase reaction and depletes unconsumed ATP).
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent. Incubate for 30 minutes at RT. (This converts the ADP produced by the kinase back to ATP, which is then used by luciferase to generate light).
    
  • Measurement: Read Luminescence (RLU) on a microplate reader (e.g., EnVision or GloMax).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

      
      .
      

Mechanism of Action & Signaling Pathway

The following diagram depicts how an inhibitor derived from this scaffold interrupts the B-Cell Receptor (BCR) signaling pathway (using BTK as a representative target), a common application for fluorinated benzoate scaffolds.

BCR_Signaling Antigen Antigen Binding BCR BCR Activation Antigen->BCR LYN LYN/SYK Kinases BCR->LYN BTK BTK (Target) LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signal Transduction Inhibitor 5-OCF2H-Inhibitor Inhibitor->BTK Blocks ATP Pocket Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB / MAPK Calcium->NFkB Proliferation B-Cell Proliferation NFkB->Proliferation

Figure 2: Disruption of BCR signaling by BTK inhibition. The 5-OCF2H scaffold enhances the inhibitor's residence time and stability.

References

  • Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[1][3][4] Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Xing, L., et al. (2020). "Structure-Based Design of Kinase Inhibitors: The Role of Fluorine." Future Medicinal Chemistry.

  • BenchChem. (2023). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry."

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Method

Preparation of 5-(difluoromethoxy)-2-fluorobenzoyl chloride

An Application Note for the Synthesis of 5-(difluoromethoxy)-2-fluorobenzoyl chloride Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of 5-(difluoromethoxy)-2-fluorobenzoyl chlori...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 5-(difluoromethoxy)-2-fluorobenzoyl chloride

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 5-(difluoromethoxy)-2-fluorobenzoyl chloride, a key intermediate in the development of novel pharmaceuticals and advanced materials. The protocol details the conversion of 5-(difluoromethoxy)-2-fluorobenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) with catalytic N,N-dimethylformamide (DMF). Emphasis is placed on the mechanistic rationale behind the procedural steps, rigorous safety protocols, and methods for purification and characterization to ensure a high-yield, high-purity outcome. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Significance

5-(difluoromethoxy)-2-fluorobenzoyl chloride is a valuable fluorinated building block in synthetic organic chemistry. The presence of the difluoromethoxy group (-OCHF₂) and a fluorine substituent on the benzoyl scaffold imparts unique physicochemical properties to target molecules, such as altered lipophilicity, enhanced metabolic stability, and specific binding affinities. These characteristics make it a sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialized polymers. For instance, analogous fluorinated benzoyl chlorides are crucial in creating agrochemicals, materials with improved thermal resistance, and kinase inhibitors for oncological research.[1][2] This protocol offers a reliable and well-documented method for its preparation, addressing the practical challenges of handling moisture-sensitive and corrosive reagents.

Reaction Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. While several chlorinating agents exist (e.g., PCl₅, (COCl)₂), thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the convenient removal of byproducts.[3][4]

The reaction proceeds via a nucleophilic acyl substitution pathway. The mechanism involves the following key steps:

  • Activation of the Carboxylic Acid: The hydroxyl oxygen of 5-(difluoromethoxy)-2-fluorobenzoic acid performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.

  • Formation of Acyl Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, generates a highly reactive acyl chlorosulfite intermediate. This step is crucial as it converts the poor -OH leaving group into a much better leaving group.[5][6]

  • Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), generated in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the intermediate.

  • Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate is unstable and collapses. It ejects the stable gaseous molecules sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction irreversibly toward the formation of the final 5-(difluoromethoxy)-2-fluorobenzoyl chloride product.[4][7]

The use of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming a Vilsmeier-type intermediate, which is an even more potent chlorinating agent.[7]

Reaction_Mechanism Start_Acid 5-(difluoromethoxy)- 2-fluorobenzoic acid Intermediate Acyl Chlorosulfite Intermediate Start_Acid->Intermediate 1. Nucleophilic attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product 5-(difluoromethoxy)- 2-fluorobenzoyl chloride Intermediate->Product 2. Cl⁻ attack & collapse Byproducts Gaseous Byproducts (SO₂ + HCl) Product->Byproducts 3. Ejection

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Detailed Experimental Protocol

Materials and Equipment
CategoryItem
Reagents 5-(difluoromethoxy)-2-fluorobenzoic acid (>98%)
Thionyl chloride (SOCl₂, ≥99%)
N,N-Dimethylformamide (DMF), anhydrous
Anhydrous Toluene (or Dichloromethane)
5M Sodium Hydroxide (NaOH) solution (for gas trap)
Apparatus Two-neck round-bottom flask (oven-dried)
Magnetic stirrer and hotplate
Reflux condenser (oven-dried) with inert gas inlet (Nitrogen/Argon)
Dropping funnel (optional, for SOCl₂ addition)
Gas outlet adapter connected to a gas trap/bubbler
Thermometer
Vacuum distillation apparatus (short path)
PPE Chemical resistant gloves (neoprene or nitrile), safety goggles, face shield, lab coat
Quantitative Data
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
5-(difluoromethoxy)-2-fluorobenzoic acid204.1210.2150.01.0
Thionyl chloride (SOCl₂)118.978.92 (6 mL)75.01.5
N,N-Dimethylformamide (DMF)73.09~0.07 (2 drops)~1.00.02 (cat.)
Anhydrous Toluene-50 mL--
Step-by-Step Synthesis Procedure

Critical Safety Note: This entire procedure must be performed in a certified chemical fume hood due to the toxic, corrosive, and water-reactive nature of thionyl chloride and the generated byproducts.[8][9]

  • Apparatus Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet adapter. Ensure all glassware is thoroughly oven-dried to remove any trace moisture.[10] Connect the gas outlet to a bubbler containing 5M NaOH to neutralize the HCl and SO₂ gases produced. Establish a positive pressure of an inert gas (N₂ or Ar) through the condenser.

  • Charging the Flask: To the flask, add 5-(difluoromethoxy)-2-fluorobenzoic acid (10.21 g, 50.0 mmol) followed by anhydrous toluene (50 mL). Begin stirring to create a suspension.

  • Addition of Reagents: Add two drops of anhydrous DMF to the suspension. Slowly add thionyl chloride (6.0 mL, 75.0 mmol) to the stirred mixture at room temperature using a syringe or dropping funnel over 5-10 minutes. An initial evolution of gas will be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-90°C for toluene) using an oil bath. Maintain the reflux for 2-4 hours. The reaction is typically complete when the gas evolution ceases and the mixture becomes a clear solution.

  • Removal of Volatiles: After cooling the mixture to room temperature, remove the excess thionyl chloride and the toluene solvent via distillation. For more efficient removal, this can be done under reduced pressure (rotary evaporation). Caution: Ensure the rotary evaporator is properly vented to the fume hood's exhaust system.

  • Purification: The crude liquid residue, 5-(difluoromethoxy)-2-fluorobenzoyl chloride, is purified by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure. Based on similar compounds like 2-fluorobenzoyl chloride (90-92 °C/15 mmHg), the product is expected to distill at a comparable temperature range under vacuum.[11]

Caption: Step-by-step experimental workflow for the synthesis of 5-(difluoromethoxy)-2-fluorobenzoyl chloride.

Safety and Handling: A Trustworthy Protocol

Adherence to strict safety protocols is non-negotiable for this synthesis.

  • Reagent Hazards: Thionyl chloride reacts violently with water and is highly corrosive and toxic.[12][13] Inhalation can cause severe respiratory damage, and skin contact results in serious chemical burns.[8]

  • Engineering Controls: All manipulations must occur within a chemical fume hood with the sash at the lowest practical height.[9] A safety shower and eyewash station must be immediately accessible.[9]

  • Personal Protective Equipment (PPE): Wear a full-face shield, chemical safety goggles, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[9][12]

  • Waste Disposal: All liquid waste containing thionyl chloride and the final product must be collected in a designated, sealed hazardous waste container. Contaminated solid materials (e.g., gloves, paper towels) should be disposed of similarly.[9] Unused thionyl chloride should be quenched carefully by slowly adding it to a large volume of a stirred, ice-cold basic solution (e.g., sodium bicarbonate).

Product Characterization

To confirm the identity and purity of the synthesized 5-(difluoromethoxy)-2-fluorobenzoyl chloride, the following analytical techniques are recommended:

  • Infrared (IR) Spectroscopy: Expect a strong, characteristic carbonyl (C=O) stretching peak for the acyl chloride functional group in the range of 1780-1810 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic shifts for the aromatic protons and the triplet for the -OCHF₂ proton (typically around δ 6.5-7.5 ppm with J-coupling to fluorine).

    • ¹⁹F NMR: Two distinct signals are expected: one for the aromatic fluorine and another for the difluoromethoxy group.

    • ¹³C NMR: The carbonyl carbon will appear at a characteristic downfield shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the product.

References

  • Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Master Organic Chemistry. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012). Henry Rzepa's Blog. [Link]

  • Reactions of Carboxylic Acids. (2023). OpenStax. [Link]

  • SOP 0079 - Thionyl Chloride. (2013). University of California, Irvine. [Link]

  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]

  • Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • What should I reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate. [Link]

  • Synthesis of 2-fluorobenzoyl chloride. PrepChem.com. [Link]

  • Process for the preparation of fluorinated benzoic acids.
  • 2,4-Difluorobenzoyl chloride Properties. EPA CompTox Chemicals Dashboard. [Link]

  • 2-Fluorobenzoyl chloride. Chemdad. [Link]

Sources

Application

Application Note: Optimization of Nucleophilic Aromatic Substitution (SₙAr) Conditions for Fluorobenzoates

Introduction: The Privilege of Fluorobenzoates in SₙAr Nucleophilic Aromatic Substitution (SₙAr) is a cornerstone methodology in medicinal chemistry for constructing complex C–N, C–O, and C–S bonds. While aliphatic nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privilege of Fluorobenzoates in SₙAr

Nucleophilic Aromatic Substitution (SₙAr) is a cornerstone methodology in medicinal chemistry for constructing complex C–N, C–O, and C–S bonds. While aliphatic nucleophilic substitutions (Sₙ1/Sₙ2) favor iodine or bromine as leaving groups due to weak bond dissociation energies, SₙAr operates on an entirely different mechanistic paradigm: the addition-elimination pathway.

In this context, fluorobenzoates (such as ethyl 4-fluorobenzoate) are highly privileged substrates. The extreme electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect (-I effect), severely depleting electron density at the ipso-carbon. Concurrently, the ester moiety acts as a resonance electron-withdrawing group (-M effect). Together, they drastically lower the activation energy required for the nucleophile to attack and form the anionic Meisenheimer intermediate. Because the formation of this complex is the rate-determining step (RDS)—and the subsequent elimination of fluoride is rapid—the reactivity order in SₙAr is F ≫ Cl > Br > I.

Mechanistic Pathway & Workflow

SNAr_Workflow A 1. Reactants Fluorobenzoate + Nucleophile B 2. Solvation (DMSO/DMF) Naked Anion Generation A->B C 3. Nucleophilic Attack (Heating: 80-150°C) B->C D 4. Meisenheimer Complex (Rate-Determining Step) C->D E 5. Fluoride Elimination (Fast Step) D->E F 6. Substituted Benzoate + Metal Fluoride Salt E->F

Workflow and mechanistic pathway of SₙAr on fluorobenzoates.

Critical Reaction Parameters & Causality

To achieve high conversions and suppress side reactions, the experimental design must carefully balance solvent, base, and temperature.

  • Solvent Causality: SₙAr reactions strictly require polar aprotic solvents such as DMSO, DMF, or NMP. Protic solvents (like alcohols or water) hydrogen-bond to the nucleophile, drastically reducing its reactivity. Polar aprotic solvents effectively solvate the alkali metal cations (e.g., K⁺, Cs⁺) while leaving the nucleophilic anions "naked" and highly reactive. Interestingly, specific ionic liquids like [BMIM][Cl] have also proven highly effective as green solvent alternatives for these transformations[1].

  • Base Selection & The "Cesium Effect": The choice of base dictates the generation of the active nucleophile. For basic amine nucleophiles (e.g., piperazine), K₂CO₃ is sufficient; its primary role is to neutralize the generated hydrogen fluoride (HF) to prevent amine protonation and reactor etching[1]. However, for oxygen nucleophiles (phenols), the nucleophile must be generated in situ. Here, Cs₂CO₃ or CsF is preferred. The large ionic radius of the cesium cation results in a diffuse charge and weak ion-pairing, maximizing the nucleophilicity of the phenoxide anion[2].

  • Thermal Kinetics: Because breaking aromaticity to form the Meisenheimer complex requires significant activation energy, heating (90–150 °C) is usually mandatory. Extended heating in DMSO can lead to solvent decomposition (evidenced by severe darkening), so optimizing time and temperature is critical[1].

Quantitative Data: Benchmarking Reaction Conditions

The following table summarizes validated literature conditions for the substitution of ethyl 4-fluorobenzoate, highlighting the impact of base and solvent selection on reaction efficiency.

Table 1: Benchmarking SₙAr Conditions for Ethyl 4-Fluorobenzoate
NucleophileBase SystemSolventTemp (°C)Time (h)Yield (%)Ref
Piperazine (3.0 eq)K₂CO₃ (1.5 eq)DMSO952093*[1]
2,6-DimethylpiperazineK₂CO₃ (1.5 eq)[BMIM][Cl]95-89[1]
Phenol (1.05 eq)CsF/ClinoptiloliteDMSO1103.590[2]

*Reported as conversion rate.

Validated Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies incorporate In-Process Controls (IPC) to empirically verify reaction progress.

Protocol A: N-Arylation with Secondary Amines (e.g., Piperazine)

Objective: Synthesize ethyl 4-(piperazin-1-yl)benzoate via C–N bond formation.

  • Reactor Preparation: Utilize a PTFE-lined reaction vessel. Causality: The reaction generates fluoride ions which, in the presence of trace moisture, form HF that can severely etch standard borosilicate glass[1].

  • Reagent Charging: To the vessel, add ethyl 4-fluorobenzoate (1.0 mmol), piperazine (3.0 mmol), and anhydrous K₂CO₃ (1.5 mmol) in 2.0 mL of anhydrous DMSO. Causality: An excess of amine drives the equilibrium, while K₂CO₃ acts as an acid scavenger[1].

  • Thermal Activation: Seal the vessel and heat in an oil bath at 95 °C for 20 hours[1].

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in 100 µL water/EtOAc, and analyze the organic layer via ¹⁹F NMR. The starting fluorobenzoate exhibits a distinct ¹⁹F signal around -105 ppm[3]. The complete disappearance of this peak confirms 100% conversion, eliminating the ambiguity of co-eluting peaks in LC-MS.

  • Workup: Cool to room temperature and pour the mixture into 20 mL of ice-cold distilled water. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers extensively with brine (5 × 10 mL) to partition the DMSO into the aqueous phase. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: O-Arylation with Phenolic Nucleophiles

Objective: Synthesize diaryl ethers via C–O bond formation.

  • Catalyst Preparation: Weigh out 1.5 mmol of CsF supported on Clinoptilolite (CsF/CP). Causality: The solid support maximizes the surface area of the base, while the cesium counterion ensures the phenoxide remains highly reactive[2].

  • Reagent Charging: Combine phenol (1.05 mmol), ethyl 4-fluorobenzoate (1.0 mmol), and the CsF/CP base in 5.0 mL of anhydrous DMSO[2].

  • Thermal Activation: Heat the vigorously stirring mixture to 110 °C for 3.5 hours[2].

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The strongly UV-active starting material (R_f ~0.6) will be consumed, replaced by a new, distinct UV-active product spot.

  • Workup & Purification: Filter the mixture to remove the solid base. Dilute the filtrate with water and extract with dichloromethane. Recrystallize the crude product from methanol to afford the pure diaryl ether as a white solid[2].

Advanced Applications: Radiopharmaceutical Labeling

Beyond standard structural diversification, the SₙAr of fluorobenzoates is a foundational technology in Positron Emission Tomography (PET) imaging. The synthesis of prosthetic groups, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), relies entirely on the rapid nucleophilic aromatic substitution of a leaving group by radioactive [¹⁸F]fluoride[4]. Mastering the causality of solvent, base, and temperature in these reactions is directly translatable to optimizing radiochemical yields for critical drug development assays.

References

1.[2] CsF/Clinoptilolite: an Efficient Solid Base in SNAr and Copper-catalyzed Ullmann Reactions | scispace.com | 2 2.[1] Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF | whiterose.ac.uk | 1 3.[4] Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate | nih.gov | 4 4.[3] Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | acs.org |3

Sources

Method

Application Note: Scalable Synthesis of Difluoromethoxy-Substituted Aromatics

Strategic Rationale & Chemical Context The difluoromethoxy (–OCF₂H) group is a privileged structural motif in modern drug development and agrochemistry. Functioning as a lipophilic hydrogen bond donor, it serves as a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

The difluoromethoxy (–OCF₂H) group is a privileged structural motif in modern drug development and agrochemistry. Functioning as a lipophilic hydrogen bond donor, it serves as a highly effective bioisostere for hydroxyl (–OH) and methoxy (–OMe) groups, significantly improving a molecule's metabolic stability and cellular membrane permeability[1].

Historically, the synthesis of aryl difluoromethyl ethers relied on the alkylation of phenols using chlorodifluoromethane (Freon-22). However, Freon-22 is an ozone-depleting gas that requires specialized pressurized reactors and harsh basic conditions, severely limiting its scalability and functional group tolerance[2]. To circumvent these bottlenecks, modern process chemistry has shifted toward decarboxylative difluoromethylation using sodium chlorodifluoroacetate (SCDA)[3]. SCDA is an inexpensive, bench-stable solid that provides a robust, chromatography-free pathway to difluoromethoxy-substituted aromatics[4].

Mechanistic Pathway & Reagent Selection

The core advantage of this protocol lies in the controlled, in situ generation of difluorocarbene (:CF₂). At elevated temperatures (>95 °C), SCDA undergoes thermal decarboxylation, releasing carbon dioxide and sodium chloride to yield the highly electrophilic singlet carbene[4]. Concurrently, the phenol substrate is deprotonated by a mild base to form a nucleophilic phenolate anion, which rapidly traps the carbene. Subsequent proton transfer yields the desired aryl difluoromethyl ether[3].

Mechanism cluster_0 SCDA Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Decarb Thermal Decarboxylation (>95°C) SCDA->Decarb -CO₂, -NaCl Carbene Difluorocarbene (:CF₂) Decarb->Carbene Product Aryl Difluoromethyl Ether (Ar-OCF₂H) Carbene->Product Trapped by Phenol Phenolate Anion (Ar-O⁻) Phenol->Product Nucleophilic Attack

Figure 1: Decarboxylative generation of difluorocarbene and trapping by phenolate.

Quantitative Data & Optimization Logic

As an Application Scientist, I frequently observe scale-up failures stemming from a misunderstanding of the reaction's biphasic nature. The optimization data below illustrates the causality behind our specific reagent choices.

Table 1: Optimization of Reaction Parameters for O-Difluoromethylation

ParameterConditionYield (%)Causality / Scientific Rationale
Base K₂CO₃ (Anhydrous DMF)< 20%Poor solubility of SCDA and base leads to sluggish kinetics.
Base & Solvent K₂CO₃ (DMF:H₂O 10:1)75%Water enhances salt solubility, improving carbene generation[5].
Optimal Base Cs₂CO₃ (DMF:H₂O 10:1)94%"Cesium effect" maximizes phenolate nucleophilicity and solubility[3].
Temperature Cs₂CO₃ (DMF:H₂O 10:1) at 60 °C< 10%Insufficient thermal energy; SCDA requires >95 °C to decarboxylate[4].

Field-Proven Insight (The Role of Water): Adding water to an otherwise organic reaction may seem counterintuitive, as excess water hydrolyzes the difluorocarbene. However, the inclusion of a precisely controlled amount of water (e.g., ~10% v/v in DMF) is a deliberate modification. It significantly enhances the solubility of both the inorganic base and the SCDA salt, accelerating the generation of the phenolate and the decarboxylation process[5]. Without water, the reaction mixture remains a heterogeneous slurry, leading to stalled kinetics.

Detailed Experimental Protocol (17.6 mmol Scale)

This procedure demonstrates the multigram scalability of the decarboxylative protocol, yielding high-purity product without the need for column chromatography[3].

Workflow Step1 1. Reagent Charging Add Phenol, Cs₂CO₃, and SCDA to a Schlenk flask Step2 2. Solvent Addition Inject DMF and H₂O (10:1 ratio) under N₂ atmosphere Step1->Step2 Step3 3. Decarboxylation Heat to 100°C for 16h. Vent CO₂ via oil bubbler Step2->Step3 Step4 4. Biphasic Quench Cool to 23°C. Add H₂O/EtOAc. Separate organic layer Step3->Step4 Step5 5. Isolation Dry over Na₂SO₄, concentrate. Yields pure Ar-OCF₂H Step4->Step5

Figure 2: Step-by-step workflow for the scalable synthesis of aryl difluoromethyl ethers.

Step-by-Step Methodology:
  • Preparation: Equip a 100 mL round-bottomed flask with a magnetic stir bar. Charge the flask sequentially with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and Cs₂CO₃ (8.60 g, 26.4 mmol, 1.50 equiv)[6]. Seal the flask with a rubber septum.

  • Inert Atmosphere: Connect the flask to a Schlenk line. Evacuate the headspace under high vacuum (<0.1 mmHg) for 1 minute and backfill with nitrogen. Repeat this cycle three times to ensure an oxygen-free environment[6].

  • Solvent Addition: Inject dry DMF (27 mL) and deionized water (3.2 mL) sequentially at 23 °C via syringe. Initiate stirring at 500 rpm[6].

  • Carbene Precursor Addition: Briefly remove the septum under positive nitrogen pressure and add sodium chlorodifluoroacetate (SCDA) (6.70 g, 44.0 mmol, 2.50 equiv) in one portion. Replace the septum with an air condenser fitted with an oil bubbler[3].

    • Safety & Causality Check: The thermal decomposition of 44.0 mmol of SCDA generates an equivalent amount of CO₂ gas. Attempting this reaction in a sealed vessel will lead to catastrophic overpressurization. The oil bubbler is a mandatory engineering control to vent CO₂ while maintaining an inert atmosphere[3].

  • Reaction Execution: Submerge the flask into a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours. The reaction will turn dark brown with visible, continuous gas evolution[3].

  • Quench and Extraction: Remove the flask from the oil bath and allow it to cool to 23 °C. Transfer the mixture to a separatory funnel containing 150 mL of deionized water and 150 mL of ethyl acetate (EtOAc). Shake vigorously and separate the phases. Extract the aqueous layer with an additional 75 mL of EtOAc[3].

  • Washing: Combine the organic layers and wash with 5% aqueous LiCl solution (3 × 50 mL) to effectively partition and remove residual DMF from the organic phase.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄ (30 g), filter through a medium-porosity Büchner funnel, and concentrate via rotary evaporation (30 °C, 120 mmHg). Dry under high vacuum (<1.0 mmHg) for 1 hour to yield the product, 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one, as a pure yellow oil (3.66 g, 94% yield)[3].

References

  • Hands, A. T.; Walters, Z. G.; Sorrentino, J. P.; Garg, N. K. "Difluoromethylation of Phenols." Organic Syntheses, 2024, 101, 164-180. URL:[Link]

  • Mehta, V.; Greaney, M. F. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 2013, 15, 5036-5039. URL:[Link]

  • Sperry, J. B. et al. "A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale." Organic Process Research & Development, 2012, 16, 1854-1860. URL:[Link]

Sources

Application

Application Note: Advanced Functionalization Strategies for 2-Fluorobenzoic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale 2-Fluorobenzoic acid is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

2-Fluorobenzoic acid is a highly versatile, ortho-substituted building block extensively utilized in the synthesis of complex pharmaceutical architectures, agrochemicals, and advanced materials. The strategic placement of a highly electronegative fluorine atom adjacent to a carboxylic acid group imparts unique physicochemical properties to the molecule, notably a depressed pKa (3.27) and a highly polarized aromatic system.

The synergistic electronic and steric environment created by these two functional groups allows chemists to bypass traditional reactivity limits. Depending on the catalytic system and reaction conditions, 2-fluorobenzoic acid can undergo regioselective functionalization via1[1], or highly challenging2[2].

Mechanistic Pathways

The following diagram illustrates the mechanistic divergence of 2-fluorobenzoic acid when subjected to different catalytic and stoichiometric environments.

G A 2-Fluorobenzoic Acid B Directed Ortho-Metalation (C6 C-H Activation) A->B Strong Base C Transition Metal Catalysis (C-F Activation) A->C Ni(0) Catalyst D S_NAr Substitution (C2 Functionalization) A->D Nucleophile E s-BuLi, TMEDA, -78°C Electrophile Quench B->E F Ni(cod)2, Mg(OtBu)2 Alkyne Annulation C->F G Amines/Thiols, Base Heat D->G H 6-Substituted 2-Fluorobenzoic Acids E->H I 1H-Isochromen-1-ones (Coumarin analogs) F->I J 2-Substituted Benzoic Acids G->J

Mechanistic divergence in the functionalization of 2-fluorobenzoic acid.

Quantitative Reaction Scope

The table below summarizes the quantitative data for the primary functionalization workflows, allowing for rapid comparison of reaction sites and expected yields.

Functionalization StrategyReagents / CatalystReaction SiteTypical YieldKey Application
Directed Ortho-Lithiation s-BuLi, TMEDA, THF, -78 °CC6 (C-H bond)>80%Introduction of electrophiles (alkyl, formyl, halo)[1]
Ni-Catalyzed [4+2] Annulation Ni(cod)₂, Mg(OtBu)₂, AlkyneC2 (C-F bond)67–81%Synthesis of 1H-isochromen-1-one derivatives[2]
Ru-Catalyzed C-H Functionalization [RuCl₂(p-cym)]₂, AgSbF₆, Cu(OAc)₂C6 (C-H bond)15–72%Phthalide synthesis via allylic alcohols[3]

Experimental Protocols

Regioselective Directed Ortho-Lithiation (DoM)

Objective: Regioselective functionalization of the C6 position via the formation of a dilithiated intermediate.

Mechanistic Causality: The carboxylic acid group acts as a Directed Metalation Group (DMG). When combined with the highly electronegative ortho-fluorine, it effectively coordinates the lithium cation and acidifies the C6 proton. A strong, sterically hindered base like sec-butyllithium (s-BuLi) is strictly required; n-butyllithium is prone to unwanted nucleophilic attack on the carboxylate carbon or the C-F bond[1]. TMEDA (Tetramethylethylenediamine) is added to deaggregate the alkyllithium hexamers into highly reactive monomers, significantly increasing the kinetic basicity. Maintaining the temperature below -80 °C is critical to prevent the elimination of LiF and subsequent benzyne formation.

Step-by-Step Procedure:

  • Flame-dry a Schlenk flask under a continuous flow of argon and equip it with a magnetic stir bar.

  • Add 2-fluorobenzoic acid (1.0 equiv) and dissolve in anhydrous THF to achieve a 0.2 M concentration.

  • Submerge the flask in a liquid nitrogen/ethanol bath to cool the solution to an internal temperature of -90 °C.

  • Add TMEDA (2.2 equiv) dropwise via syringe.

  • Slowly add s-BuLi (2.2 equiv, 1.4 M solution in cyclohexane) dropwise over 15–20 minutes. Ensure the internal temperature does not exceed -80 °C during the addition.

  • Stir the resulting mixture for 1 hour at -78 °C to ensure complete dianion formation.

  • Add the desired electrophile (e.g., MeI, DMF, I₂) (1.2 equiv) dropwise.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction carefully with 1M HCl until the aqueous layer reaches pH 2.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization.

Self-Validation Checkpoint: To confirm the complete formation of the dianion before electrophile addition, extract a 0.5 mL aliquot of the reaction mixture and quench it with D₂O. Perform a rapid ¹H NMR analysis of the crude extract. The complete disappearance of the aromatic C6 proton signal (typically a multiplet around 7.9 ppm) and its replacement by a deuterium atom validates successful lithiation. If the C6 proton is still present, the base may have degraded or the temperature was insufficiently controlled.

Nickel-Catalyzed C-F Activation and[4+2] Annulation

Objective: Synthesize 1H-isochromen-1-one derivatives via the direct cleavage of the C-F bond and subsequent annulation with alkynes.

Mechanistic Causality: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation thermodynamically challenging. This protocol overcomes this barrier using a carboxylate-directed oxidative addition. Magnesium di-tert-butoxide (Mg(OtBu)₂) serves a dual purpose: it deprotonates the carboxylic acid to form a magnesium carboxylate anion, and it provides the necessary basic environment. This carboxylate anion acts as a robust directing group, coordinating to the electron-rich Ni(0) center and bringing it into forced proximity with the C-F bond. This proximity effect drastically lowers the activation energy required for the oxidative addition of the Ni(0) catalyst into the unreactive C-F bond, enabling the subsequent alkyne insertion and reductive elimination to form the isochromen-1-one core[2].

Step-by-Step Procedure:

  • Inside a nitrogen-filled glovebox, charge an oven-dried, 15 mL sealed tube with 2-fluorobenzoic acid (1.0 equiv, typically 0.5 mmol).

  • Add the internal alkyne (e.g., diphenylacetylene, 1.2 equiv), Ni(cod)₂ (10 mol% as the catalyst), and Mg(OtBu)₂ (1.5 equiv).

  • Add anhydrous toluene to achieve a 0.1 M concentration of the limiting reagent.

  • Seal the tube tightly with a Teflon-lined screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • Cool the reaction vessel to room temperature.

  • Unseal the tube and quench the reaction with 1M HCl (5 mL) to protonate any residual basic species and release the product.

  • Extract the mixture with Dichloromethane (DCM) (3 × 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure 1H-isochromen-1-one derivative.

Self-Validation Checkpoint: The progression of the C-F bond cleavage can be monitored via ¹⁹F NMR of the crude reaction mixture. The disappearance of the distinct 2-fluorobenzoic acid fluorine signal (typically around -112 ppm) and the emergence of inorganic fluoride signals confirm the successful oxidative addition and cleavage of the C-F bond. Additionally, LC-MS analysis should reveal the mass of the desired annulation product [M(acid) + M(alkyne) - HF], validating the completion of the catalytic cycle.

References

  • BenchChem.2-Fluorobenzoic Acid: A Versatile Ortho-Substituted Building Block in Modern Organic Synthesis.
  • Osaka University Institutional Repository (OUKA).Development of Carbon–Carbon Bond-Forming Reactions via the Cleavage of Carbon–Fluorine Bonds in Aryl Fluorides.
  • Kumar, G. S., et al. (DOI Repository).Ruthenium-Catalyzed C-H Functionalization of Benzoic Acids with Allyl Alcohols: A Controlled Reactivity Switch between C-H Alkenylation and C-H Alkylation Pathways.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing O-Difluoromethylation on Electron-Deficient Phenols

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the O-difluoromethylation of electron-deficient phenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the O-difluoromethylation of electron-deficient phenols. The installation of the difluoromethoxy group (–OCF₂H) is highly prized in drug development for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. However, electron-withdrawing groups (EWGs) on the phenol ring drastically reduce the nucleophilicity of the resulting phenoxide, leading to poor conversions, reagent degradation, and frustratingly low yields.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your difluoromethylation workflows are robust and reproducible.

Mechanistic Overview & The "Kinetic Mismatch"

To troubleshoot effectively, we must first understand the causality of the failure. O-difluoromethylation proceeds via the in situ generation of an electrophilic difluorocarbene (:CF₂).

The core issue with electron-deficient phenols is a kinetic mismatch . EWGs (e.g., –NO₂, –CN, –CF₃) heavily delocalize the negative charge of the phenoxide. Because the phenoxide is a poor nucleophile, its rate of capturing the highly reactive :CF₂ intermediate is sluggish. If the :CF₂ is generated too rapidly, it will bypass the phenol and undergo parasitic side reactions, such as dimerization (forming tetrafluoroethylene) or hydrolysis (forming carbon monoxide and fluoride) [1].

Mechanism Precursor Difluorocarbene Precursor (e.g., ClCF2CO2Na, TMSCF2Br) Base Base / Thermal Activation (Deprotonation or Decarboxylation) Precursor->Base Activation Carbene Difluorocarbene (:CF2) Highly Electrophilic Transient Base->Carbene α-Elimination Product Aryl Difluoromethyl Ether (Desired Pathway) Carbene->Product Trapped by Phenoxide (Slow) Side Hydrolysis / Dimerization (Parasitic Pathway) Carbene->Side Excess H2O / Base (Fast if untrapped) Phenoxide Electron-Deficient Phenoxide (Sluggish Nucleophile) Phenoxide->Product Nucleophilic Attack

Caption: Mechanistic pathways of difluorocarbene generation highlighting the kinetic competition.

Troubleshooting Guide & FAQs

Q1: My phenol has a strong para-nitro group, and my yields are below 20%. How do I force the reaction to completion?

Expertise & Experience: The low yield is caused by the rapid depletion of your :CF₂ source before the weakly nucleophilic p-nitrophenoxide can react. You need to switch to a "slow-release" difluorocarbene precursor to maintain a low, steady-state concentration of :CF₂. Solution: Abandon fast-releasing gaseous precursors or highly base-sensitive reagents. Instead, use 2-chloro-2,2-difluoroacetophenone . This non-ozone-depleting substance (non-ODS) undergoes a controlled α-elimination in the presence of K₂CO₃ or KOH, providing a steady stream of :CF₂ that is highly compatible with electron-deficient substrates [2]. Alternatively, thermal decarboxylation of sodium chlorodifluoroacetate (SCDA) at 95–100 °C in DMF provides excellent control without requiring strong bases [1].

Q2: I am observing massive hydrolysis of the difluorocarbene reagent. How do I protect it?

Expertise & Experience: Hydrolysis occurs when :CF₂ reacts with ambient water or the hydroxide base faster than with your phenol. Solution: Implement a biphasic system (CH₂Cl₂ / aqueous KOH) using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB), paired with TMSCF₂Br (Hu's reagent) [3]. Causality: In a biphasic system, the :CF₂ is generated exclusively in the organic layer. The PTC shuttles the phenoxide into the organic phase where it is naked and highly reactive. Because the bulk water and hydroxide remain in the aqueous phase, the :CF₂ is protected from hydrolysis, allowing the slower electron-deficient phenol to capture it efficiently.

Q3: I see multiple spots on my TLC. Am I getting C-alkylation instead of O-alkylation?

Expertise & Experience: Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, strong hydrogen bonding to the oxygen (e.g., in protic solvents) or tight ion-pairing can sterically hinder the oxygen, forcing the :CF₂ to attack the ortho/para carbons. Solution: Ensure strictly aprotic conditions if using homogeneous reactions. Switch to highly polar aprotic solvents like DMF or NMP, and use Cesium Carbonate (Cs₂CO₃). The large, soft cesium cation dissociates easily from the hard phenoxide oxygen, leaving the oxygen "naked" and highly reactive toward O-difluoromethylation.

Quantitative Reagent Selection Matrix

To aid in experimental design, use the following table to select the appropriate reagent system based on your specific substrate constraints.

ReagentOptimal Base / SolventMechanism of :CF₂ ReleaseBest ForTypical Yield (EWG Phenols)
Sodium Chlorodifluoroacetate (SCDA) Cs₂CO₃ / DMF (95 °C)Thermal DecarboxylationBase-sensitive substrates; Scale-up65% – 85%
2-Chloro-2,2-difluoroacetophenone K₂CO₃ / MeCN-H₂O (80 °C)Base-promoted α-eliminationHighly electron-deficient phenols70% – 90%
TMSCF₂Br KOH (aq) / CH₂Cl₂ (rt)Desilylation / Halide eliminationBiphasic conditions; Broad scope75% – 95%
Diethyl bromodifluoromethylphosphonate KOH / Biphasic (rt)P–C bond cleavageMild conditions; Enolizable groups60% – 80%

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems . They include visual or physical indicators that confirm the reaction is proceeding correctly, ensuring trustworthiness at the bench.

Protocol A: Thermal Decarboxylation using Sodium Chlorodifluoroacetate (SCDA)

Ideal for base-sensitive, electron-deficient phenols.[1]

Self-Validation Checkpoint: The reaction relies on thermal decarboxylation. You must observe the steady evolution of CO₂ gas bubbles when the internal temperature reaches ~95 °C. If bubbling ceases but TLC shows remaining starting material, the SCDA has been fully consumed and another equivalent must be added.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, nitrogen-flushed round-bottom flask, add the electron-deficient phenol (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvation: Add anhydrous DMF (to reach 0.2 M concentration). Stir at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will typically deepen in color.

  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv) in one portion.

  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 95–100 °C. Observe for CO₂ evolution.

  • Monitoring: Stir for 4–6 hours. Monitor by ¹⁹F NMR (look for the characteristic doublet of the –OCF₂H group around -80 to -85 ppm, J ≈ 74 Hz) or TLC.

  • Workup: Cool to room temperature. Quench with water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Biphasic Difluoromethylation using TMSCF₂Br

Ideal for maximizing yield via hydrolysis protection. [3]

Self-Validation Checkpoint: The success of this reaction depends on vigorous stirring to maximize the interfacial surface area between the aqueous and organic layers. If the stirring rate is too slow, the PTC cannot shuttle the phenoxide effectively, leading to unreacted starting material.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the phenol (1.0 equiv) in CH₂Cl₂ (0.1 M).

  • Base & PTC Addition: Add a 20 wt% aqueous KOH solution (10.0 equiv of KOH) and Tetrabutylammonium bromide (TBAB) (0.1 equiv).

  • Emulsification: Stir vigorously (≥ 800 rpm) at room temperature for 10 minutes.

  • Reagent Addition: Slowly add TMSCF₂Br (3.0 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Continue vigorous stirring at room temperature for 30–60 minutes. The biphasic nature protects the generated :CF₂ from the bulk aqueous base.

  • Workup: Separate the layers. Extract the aqueous layer once more with CH₂Cl₂. Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol Step1 1. Phenoxide Generation Mix Phenol + Base in Solvent Step2 2. Equilibration Stir until color change/homogeneity Step1->Step2 Step3 3. Reagent Introduction Add :CF2 Precursor (SCDA or TMSCF2Br) Step2->Step3 Step4 4. Activation & Trapping Heat (SCDA) or Stir Vigorously (Biphasic) Step3->Step4 Step5 5. Validation Monitor via 19F NMR (Doublet at ~ -82 ppm) Step4->Step5 Step6 6. Quench & Extraction Partition, Wash, Dry, Concentrate Step5->Step6

Caption: Step-by-step experimental workflow for O-difluoromethylation of phenols.

References

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. "Difluoromethylation of Phenols." Organic Syntheses, 2024, 101, 164-180.[Link]

  • Zhang, L., Zheng, J., & Hu, J. "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives." The Journal of Organic Chemistry, 2006, 71(26), 9845-9848.[Link]

  • Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. "Facile double O-difluoromethylations of diphenols with TMSCF2Br." Tetrahedron, 2023.[Link]

Optimization

Technical Support Center: Troubleshooting the Stability of 5-(Difluoromethoxy) Groups Under Basic Hydrolysis

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with the 5-(difluoromethoxy) group (-OCF2H).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with the 5-(difluoromethoxy) group (-OCF2H). While the -OCF2H moiety is a highly valuable bioisostere for modulating lipophilicity and metabolic stability, its behavior under basic hydrolysis frequently causes unexpected synthetic bottlenecks. This guide dissects the mechanistic causality of its degradation and provides field-proven protocols to preserve its structural integrity.

Section 1: The Mechanistic Causality of -OCF2H Degradation

Expertise & Experience: Unlike the robust trifluoromethoxy (-OCF3) group, the difluoromethoxy group contains a relatively acidic proton. When exposed to strong alkaline conditions (e.g., NaOH or KOH at elevated temperatures), the -OCF2H group does not simply undergo direct nucleophilic attack at the carbon. Instead, it degrades via a base-mediated α-elimination mechanism .

  • Deprotonation: The strong base abstracts the acidic proton on the difluoromethyl carbon, forming a transient difluoromethoxide anion (Ar-OCF2⁻).

  • α-Elimination: This highly unstable anion rapidly expels the phenoxide leaving group (ArO⁻) to generate difluorocarbene (:CF2).

  • Hydrolysis: The resulting difluorocarbene is subsequently hydrolyzed in the aqueous basic medium to yield formate (HCO2⁻) and fluoride ions (F⁻), while the phenoxide is protonated upon workup to yield the des-fluoroalkylated phenol.

Mechanism A Ar-OCF2H (Difluoromethoxyarene) B Ar-OCF2⁻ (Anion Intermediate) A->B Strong Base (OH⁻) -H2O C ArO⁻ + :CF2 (Phenoxide + Difluorocarbene) B->C α-Elimination D ArOH + HCO2⁻ + 2F⁻ (Phenol + Formate + Fluoride) C->D Hydrolysis (H2O / OH⁻)

Caption: Mechanistic pathway of base-catalyzed α-elimination and hydrolysis of the difluoromethoxy group.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to saponify a methyl ester on a molecule containing a 5-(difluoromethoxy) group using refluxing NaOH, but I am isolating the corresponding phenol. Why? A: Refluxing NaOH provides both the thermodynamic energy and the strong basicity required to deprotonate the -OCF2H group, triggering the α-elimination cascade described above. Literature confirms that under strong alkaline conditions, the C–O bonds of difluoromethoxyarenes are cleaved to give phenols in up to 87% yield [1]. Solution: Switch to a milder base and lower temperatures. Lithium hydroxide (LiOH) in a THF/MeOH/H2O mixture at 0 °C to room temperature is often sufficient for ester saponification while keeping the -OCF2H group intact.

Q2: How does the stability of -OCF2H compare to -OCF3 and -SCF3 under basic conditions? A: The stability profile is dictated by the presence of an acidic proton and the polarizability of the heteroatom. The -OCF3 group lacks an acidic proton and is exceptionally stable to base. The -SCF3 group is less stable than -OCF3 because sulfur is more polarizable, making the C-S bond more vulnerable to cleavage [1].

Data Presentation: Comparative Stability of Fluorinated Groups Under Basic Conditions (Conditions: Strong Base e.g., KHMDS or NaOH/Heat)

Functional GroupStructureStability to Strong BasePrimary Degradation Pathway
Trifluoromethoxy -OCF3High Stable; no acidic proton for α-elimination.
Difluoromethoxy -OCF2HLow to Moderate Cleaves to Phenol via α-elimination to :CF2.
Trifluoromethylthio -SCF3Moderate C-S bond cleavage due to S polarizability.
Monofluoromethyl -CH2FLow Nucleophilic substitution / elimination.

Q3: We are synthesizing an[18F] PET radioligand containing an aryl difluoromethoxy group. Our molar activity (Am) is unexpectedly low. Could the -OCF2H group be the culprit? A: Yes. During radiolabeling, the basic conditions (often involving K2CO3/Kryptofix 2.22) can induce partial deprotonation and α-elimination of the -OCF2H group. This releases non-radioactive carrier fluoride (19F⁻) into the reaction mixture, which drastically dilutes the[18F]fluoride pool and plummets the final molar activity [2]. Solution: Reduce the amount of precursor, lower the base concentration, and minimize reaction time. Alternatively, consider installing the -OCF2H group after the radiofluorination step if the synthetic route allows.

Section 3: Self-Validating Experimental Protocol

Protocol: Mild Saponification of Esters in the Presence of a 5-(Difluoromethoxy) Group Objective: To achieve >95% ester hydrolysis while maintaining <1% degradation of the 5-(difluoromethoxy) moiety.

Materials:

  • Substrate: 5-(difluoromethoxy)-aryl ester (1.0 eq)

  • Base: LiOH monohydrate (1.5 - 2.0 eq)

  • Solvent: THF / MeOH / H2O (3:1:1 v/v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Pre-chill the THF/MeOH/H2O solvent mixture to 0 °C in an ice bath. Causality: Lower temperatures exponentially decrease the rate of the α-elimination side reaction compared to the rate of ester saponification.

  • Substrate Dissolution: Dissolve the 5-(difluoromethoxy)-aryl ester in the chilled solvent mixture (concentration ~0.1 M).

  • Base Addition: Add LiOH·H2O in one portion. Causality: LiOH is a weaker base than NaOH/KOH, and its limited solubility in organic mixtures provides a controlled, slow release of hydroxide ions, preventing local spikes in basicity.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor strictly by TLC or LC-MS every 30 minutes.

  • Quenching (Critical Step): Once the ester is consumed, immediately quench the reaction at 0 °C by adding 1M HCl dropwise until the pH reaches 4-5. Causality: Rapid neutralization eliminates the hydroxide nucleophile, instantly halting any potential -OCF2H deprotonation.

  • Workup: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Start Ester with 5-OCF2H Group Check Are strong basic conditions (e.g., NaOH, heat) required? Start->Check Yes Risk of -OCF2H Degradation (α-elimination to :CF2) Check->Yes Yes No Proceed with mild conditions (LiOH, 0°C to RT) Check->No No Alt Use alternative cleavage: Enzymatic or Acidic hydrolysis Yes->Alt Mitigate Risk Success Intact 5-OCF2H Product No->Success Alt->Success

Caption: Decision workflow for optimizing ester hydrolysis in the presence of a sensitive difluoromethoxy group.

Section 4: Advanced Considerations in Neighboring Group Participation

In certain molecular topologies, the degradation of the -OCF2H group can be accelerated by neighboring group participation. For example, if a hydrogen-bond acceptor (such as a sulfamate or adjacent hydroxyl) is situated ortho to the difluoromethoxy group, it can increase the local acidity of the -CF2H proton or assist in the stabilization of the departing phenoxide, significantly increasing the hydrolysis rate [3]. When designing synthetic routes for such ortho-substituted systems, the use of completely non-basic protective group strategies (e.g., benzyl esters cleaved by hydrogenolysis) is highly recommended.

References
  • Evaluation of the stability and reactivity of tri-, di- and monofluoromethyl/methoxy/methylthio moieties on arenes under acidic and basic conditions.Organic Chemistry Frontiers.
  • Synthesis of [18F]JMJ-199, a Potent and Selective PDE4D PET Radioligand: Influence of Aryl Difluoromethoxy Group on Final Molar Activity.Journal of Nuclear Medicine.
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
Troubleshooting

Technical Support Center: Purification of Fluorinated Benzoic Acid Intermediates

Welcome to the Advanced Purification Support Hub. Topic: Fluorinated Benzoic Acid Intermediates (e.g., 2,4-difluorobenzoic acid, 2,6-difluorobenzoic acid, 4-fluorobenzoic acid).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Hub. Topic: Fluorinated Benzoic Acid Intermediates (e.g., 2,4-difluorobenzoic acid, 2,6-difluorobenzoic acid, 4-fluorobenzoic acid). Role: Senior Application Scientist.

Introduction: The Fluorine Challenge

Fluorinated benzoic acids are critical scaffolds in medicinal chemistry (enhancing metabolic stability) and agrochemicals. However, the introduction of fluorine atoms creates unique purification challenges compared to non-fluorinated analogues:

  • Lipophilicity Changes: Fluorine increases lipophilicity, often causing "oiling out" during aqueous recrystallization.

  • Acidity Shifts: Ortho-fluorine substitution drastically lowers pKa (inductive effect), altering extraction pH setpoints.

  • Isomeric Similarity: Regioisomers (e.g., 2,4- vs. 2,6-difluoro) often possess nearly identical boiling points, rendering distillation ineffective.

This guide provides self-validating protocols to address these specific issues.

Module 1: Troubleshooting Crystallization & "Oiling Out"

Issue: “My product separates as a second liquid phase (oil) instead of crystals during cooling.”

Root Cause: The solution temperature is within the "miscibility gap" where the product melts before it crystallizes, or impurities have depressed the melting point below the solvent boiling point.[1] This is common in fluorinated aromatics due to weak intermolecular forces.

Troubleshooting Protocol
SymptomDiagnosisImmediate Action
Oil droplets form at

Saturation temperature > Melting point of solvated product.[2]Add Co-solvent. Increase the ratio of the "good" solvent (e.g., Ethanol) to raise solubility limit.
Oil forms upon cooling Cooling is too rapid; metastable liquid phase formed.Reheat & Seed. Re-dissolve, cool to

, add seed crystals, and cool at

.
Sticky gum forms High impurity profile (tars) preventing lattice formation.Trituration. Decant solvent. Triturate oil with cold hexanes or pentane to induce solidification before recrystallizing.
Recommended Solvent Systems
  • Standard: Water/Ethanol (variable ratios).

  • For Highly Fluorinated (Pentafluorobenzoic): Toluene/Heptane. Note: Fluorinated rings often stack better with aromatics (Toluene) than aliphatics.

Visual Workflow: Resolving Oiling Out

OilingOut Start Problem: Product Oils Out CheckMP Check: Is T_oil > Pure M.P.? Start->CheckMP Impurity Cause: Impurities lowering M.P. CheckMP->Impurity Yes (Oil is impure) Solvent Cause: Poor Solvent Choice CheckMP->Solvent No (Pure product is liquid) Action1 Action: Charcoal Treatment (Hot Filtration) Impurity->Action1 Action2 Action: Change System (Use Toluene/Heptane) Solvent->Action2 Action3 Action: Seeding at Metastable Zone Action1->Action3 Action2->Action3 Result Result: Crystalline Solid Action3->Result

Figure 1: Decision tree for troubleshooting liquid-liquid phase separation (oiling out) during recrystallization.

Module 2: Isomer Separation via pH Swing (Chemical Purification)

Issue: “I cannot separate 2,6-difluorobenzoic acid from the 2,4-isomer using chromatography.”

Technical Insight: Fluorine substitution at the ortho position significantly increases acidity due to the proximity of the electronegative fluorine to the carboxylate group (Inductive effect,


).[3]
  • 2,6-Difluorobenzoic acid pKa: ~2.13 [1][3]

  • 2,4-Difluorobenzoic acid pKa: ~2.85 [1][3]

  • Benzoic acid pKa: 4.20[3][4]

Solution: You can exploit this


 to separate isomers via Differential pH Extraction , avoiding expensive chromatography.
Step-by-Step Protocol: The "pH Swing"
  • Dissolution: Dissolve the crude mixture (containing both isomers) in an organic solvent (Ethyl Acetate or DCM).

  • First Extraction (Remove Stronger Acid):

    • Target the ortho-substituted isomer (lower pKa, e.g., 2,6-DFBA).

    • Buffer an aqueous solution to pH 2.4 (using Phosphate or Citrate buffer).

    • Wash the organic layer with this buffer.

    • Mechanism:[5][6][7][8] At pH 2.4, the 2,6-isomer (pKa 2.13) is

      
       ionized (water soluble). The 2,4-isomer (pKa 2.85) remains largely protonated (organic soluble).
      
  • Second Extraction (Recovery):

    • Separate layers.[9]

    • Aqueous Layer: Acidify to pH 1 with HCl.[6] The 2,6-isomer precipitates. Filter.

    • Organic Layer: Extract with saturated

      
       (pH ~8) to pull the 2,4-isomer into water, then acidify and filter.
      
Data: pKa Values for Process Design
CompoundpKa (approx)Structural Feature
2,6-Difluorobenzoic acid 2.13Di-ortho substitution (Strongest Acid)
2-Fluorobenzoic acid 3.27Mono-ortho substitution
2,4-Difluorobenzoic acid 2.85Mono-ortho + Para
4-Fluorobenzoic acid 4.14Para substitution (Weakest Acid)

Data Source: BenchChem pKa Compilation [1]

Visual Workflow: Differential Extraction

pKaSeparation Mix Mixture: 2,6-DFBA (pKa 2.1) + 2,4-DFBA (pKa 2.85) OrgSolv Dissolve in Ethyl Acetate Mix->OrgSolv Buffer Wash with Buffer (pH 2.4) OrgSolv->Buffer AqLayer Aqueous Layer (Rich in 2,6-DFBA) Buffer->AqLayer Deprotonated (Ionized) OrgLayer Organic Layer (Rich in 2,4-DFBA) Buffer->OrgLayer Protonated (Neutral) Acidify1 Acidify to pH < 1 AqLayer->Acidify1 Acidify2 Extract w/ Base -> Acidify OrgLayer->Acidify2 Pure26 Pure 2,6-DFBA Acidify1->Pure26 Pure24 Pure 2,4-DFBA Acidify2->Pure24

Figure 2: Separation of regioisomers based on acidity differences (pKa).

Module 3: Removal of Inorganic Fluorides

Issue: “My elemental analysis shows excess fluorine, but HPLC purity is >99%.”

Diagnosis: The sample is contaminated with inorganic fluoride salts (NaF, KF) or HF trapped in the crystal lattice. This is common if the synthesis involved nucleophilic aromatic substitution (SnAr) using fluoride sources.

Risk: Residual inorganic fluoride can corrode glass equipment in subsequent steps and poison catalysts.

Purification Protocol
  • Dissolution: Dissolve crude acid in Ethyl Acetate.

  • Calcium Scavenge: Wash the organic phase with a 5% aqueous solution of Calcium Chloride (

    
    ) .
    
    • Mechanism:[5][7][8][10]

      
      . Calcium fluoride is highly insoluble (
      
      
      
      ).
  • Filtration: If a fine precipitate forms at the interface, filter through Celite.

  • Water Wash: Wash with water to remove excess chloride.

  • Drying: Dry over

    
     (avoid silica, as 
    
    
    
    can react with
    
    
    to form
    
    
    ).

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for fluorinated benzoic acids? A: Yes, but with caution. Fluorinated acids are highly polar and often "streak" on silica.

  • Modification: Add 1% Acetic Acid or Formic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH). This suppresses ionization of the carboxylic acid, sharpening the peak shape.

Q: Why does my product turn pink/brown upon storage? A: This indicates the presence of trace aniline derivatives (from anthranilic acid starting materials) or phenolic defluorination byproducts.

  • Fix: Perform a recrystallization with Activated Charcoal . Ensure the solution is hot before adding charcoal to prevent shock-precipitation, filter while hot through Celite.

Q: Is sublimation a viable alternative? A: For highly fluorinated acids (like pentafluorobenzoic acid), sublimation is excellent because they have high vapor pressures and do not form hydrogen-bonded dimers as strongly as non-fluorinated acids.

  • Condition: High vacuum (<0.1 mbar), moderate heat (

    
    ).
    

References

  • BenchChem. (2025).[2][3] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from 3

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Troubleshooting Guide. Retrieved from 11

  • Organic Syntheses. (1945). p-Fluorobenzoic Acid: Synthesis and Purification. Org. Synth. 25, 49. Retrieved from 9

  • Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Retrieved from 6

  • Google Patents. (2023). US20230029807A1 - Methods of Removing Inorganic Fluoride from Compositions. Retrieved from 12

Sources

Optimization

Minimizing side reactions during difluorocarbene insertion

Welcome to the Technical Support Center for Advanced Fluorination Methodologies . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize difluorocarbene ( ) insertion reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorination Methodologies . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize difluorocarbene (


) insertion reactions. Difluorocarbene is a highly versatile but capricious electrophilic intermediate. Mastering its chemistry requires a deep understanding of kinetic competition: the rate of productive insertion must strictly outpace the rates of self-condensation, hydrolysis, and over-reaction.

Below, you will find our diagnostic workflow, an in-depth FAQ addressing specific failure modes, quantitative reference data, and self-validating experimental protocols.

Difluorocarbene Reaction Workflow & Failure Modes

G Precursor Difluorocarbene Precursor (e.g., TMSCF2Br, ClCF2COONa) Activation Activation Strategy (Halide Catalyst, Thermal, Base) Precursor->Activation Carbene Singlet Difluorocarbene (:CF2) Activation->Carbene Controlled Release Substrate Target Substrate (Alkene, Phenol, Epoxide) Carbene->Substrate Insertion / Cycloaddition Side1 Dimerization (Tetrafluoroethylene) Carbene->Side1 Excess :CF2 Concentration Side2 Hydrolysis (Formate + HF) Carbene->Side2 Trace H2O / Base Product Desired Insertion Product (High Yield & Selectivity) Substrate->Product Side3 Ring Rupture / Over-reaction Substrate->Side3 Unstabilized Ylide Formation

Workflow of difluorocarbene generation, insertion pathways, and common side reactions.

Troubleshooting Guide & FAQs

Q1: I am observing massive pressure buildup in my sealed reactor and poor product yield. NMR shows almost no product. What is happening? Causality: You are experiencing difluorocarbene dimerization. Singlet


 is stabilized by fluorine lone-pair back-donation, making it less reactive than other carbenes. If your target substrate is sterically hindered or electron-deficient, the activation energy for insertion is high. Consequently, unreacted 

accumulates and self-condenses to form tetrafluoroethylene (TFE) gas, causing pressure spikes[1]. Solution: You must artificially lower the steady-state concentration of

. Switch to a slow-addition protocol using a syringe pump[2]. Alternatively, change your precursor to

activated by a catalytic bromide ion (e.g., NaBr or TBAB). The bromide ion moderates the generation rate of the carbene, preventing rapid accumulation and favoring the slower cross-reaction with your substrate[1].

Q2: My O-difluoromethylation of alcohols/phenols is yielding significant amounts of formate (


) and defluorinated byproducts. How do I suppress this? 
Causality:  Formyloxylation is a classic side reaction driven by the hydrolysis of difluorocarbene[3]. In the presence of trace moisture and base, 

inserts into the O-H bond of water, forming an unstable intermediate that rapidly collapses into carbon monoxide, hydrogen fluoride (HF), and formate[3]. Solution: First, ensure rigorously anhydrous conditions by flame-drying glassware and using aprotic, non-nucleophilic solvents (e.g., dry DMF or Acetonitrile)[2]. Second, move away from harsh basic precursors (like sodium chlorodifluoroacetate) and utilize neutral generation methods.

activated by catalytic neutral halides is recognized as an "all-rounder" that bypasses the need for basic conditions, effectively shutting down base-catalyzed hydrolysis[4].

Q3: I am attempting a skeletal ring expansion of an epoxide to an


-difluoro-oxetane, but I only get acyclic, defluorinated ring-rupture products. Why? 
Causality:  When free 

reacts with the oxygen atom of a strained three-membered ring, it forms a highly reactive difluoromethylene oxonium ylide[3]. Without stabilization, the built-in ring strain forces this ylide to undergo rapid nucleophilic ring-opening rather than the desired carbon-atom insertion[5]. Solution: You must transition from free carbene chemistry to metallacarbene chemistry. Employ an inexpensive copper catalyst (e.g.,

) to capture the exogenous difluorocarbene. The resulting copper-difluorocarbenoid complex tempers the reactivity of the intermediate, lowering the activation barrier for targeted skeletal expansion while completely suppressing defluorinative ring rupture[5].

Q4: During the gem-difluoroolefination of diazo compounds, I am isolating a tetrafluorocyclopropane byproduct. How can I improve chemoselectivity? Causality: This is an over-reaction. Once the initial diazo compound is converted into the desired 1,1-difluoroalkene, the newly formed electron-rich double bond can undergo a subsequent[2+1] cycloaddition with excess


 in the system, yielding the tetrafluorocyclopropanation side product[6].
Solution:  This is highly temperature and stoichiometry dependent. Limit your difluorocarbene precursor to 1.1 equivalents. If using highly reactive diaryldiazomethanes, lower the reaction temperature from 110 °C to 80 °C to kinetically favor the primary olefination over the secondary cycloaddition[6].

Quantitative Precursor Data & Mitigation Strategies

To aid in experimental design, consult the following matrix of common difluorocarbene precursors. Selecting the right precursor is the first step in engineering a self-validating reaction.

PrecursorPrimary Activation ModeOptimal TempDominant Side ReactionCausality-Driven Mitigation Strategy

Halide Initiation (e.g., TBAB)80–110 °CDimerization (TFE gas)Use catalytic initiator to rate-limit

release; use closed system[4].

Thermal Decarboxylation> 150 °CHydrolysis / FormateStrict anhydrous environment; avoid moisture-sensitive substrates.

Base / Additive (e.g., NaI)60–80 °CTetrafluorocyclopropanationStoichiometric control; lower temperature for reactive alkenes[6].
Difluoromethanol Strong Base (e.g.,

)
0–25 °CDefluorination / PolymerizationSlow base addition; utilize aprotic polar solvents (DMF/DMSO)[2].

Self-Validating Experimental Methodologies

Do not treat protocols as mere recipes. Every step must be logically grounded and verifiable in real-time.

Protocol 1: Controlled gem-Difluorocyclopropanation using

This protocol utilizes a catalytic halide to create a self-regulating feedback loop, preventing


 accumulation.
  • System Purging & Substrate Loading: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x). Add the alkene substrate (1.0 equiv) and anhydrous Toluene (0.2 M).

    • Causality & Validation: Removing trace water prevents formyloxylation[3]. Validation is achieved if the solution remains perfectly clear upon solvent addition.

  • Initiator Complexation: Add Tetrabutylammonium bromide (TBAB, 0.1 equiv). Heat the mixture to 110 °C.

    • Causality & Validation: TBAB serves as the trigger. The bulky tetrabutylammonium counterion ensures complete solubility of the bromide ion in toluene, creating a homogeneous catalytic environment.

  • Precursor Titration: Using a programmable syringe pump, add

    
     (1.5 equiv) dropwise over 2 hours.
    
    • Causality & Validation: Slow addition ensures that the rate of

      
       generation never exceeds the rate of alkene insertion, directly suppressing TFE dimerization[2]. Validation: You should observe minimal to no gas evolution. Vigorous bubbling indicates the pump rate is too fast.
      
  • In-Situ NMR Validation: Before aqueous workup, extract a 0.1 mL aliquot, dilute in

    
    , and acquire a rapid 
    
    
    
    NMR spectrum.
    • Causality & Validation: The complete disappearance of the

      
       signal (-27 ppm) and the emergence of a characteristic AB or singlet system between -130 to -150 ppm confirms successful cyclopropanation. Only proceed to extraction once validated.
      
Protocol 2: Copper-Catalyzed Skeletal Expansion of Epoxides

This protocol leverages transition-metal stabilization to prevent ring-rupture in strained heterocycles.

  • Catalyst Activation: In an argon-filled glovebox, combine

    
     (10 mol%) and the epoxide substrate (1.0 equiv) in anhydrous THF.
    
    • Causality & Validation: The copper catalyst coordinates with the epoxide oxygen, pre-organizing the geometry. The solution will typically exhibit a faint color change indicating complexation.

  • Carbenoid Generation: Add the organofluorine precursor (e.g.,

    
    , 1.5 equiv) and a mild activator. Seal the vessel and heat to 40–80 °C.
    
    • Causality & Validation: The copper intercepts the generated

      
       to form a 
      
      
      
      carbenoid intermediate. This drastically lowers the electrophilicity of the carbene, preventing the formation of an unstabilized oxonium ylide that would otherwise shatter the ring[5].
  • Reaction Quench & Verification: After 12 hours, cool to room temperature. The survival of the oxygen heterocycle (now an

    
    -difluoro-oxetane) is validated by its stability across a pH range of 6.0 to 8.0 during standard aqueous workup, whereas unstabilized byproducts would rapidly degrade[5].
    

References

  • Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry (via nsf.gov).[Link]

  • A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Chinese Academy of Sciences (cas.cn).[Link]

  • A difluorocarbene-triggered annulation/ring expansion cascade via sequential single-atom-insertions. National Institutes of Health (nih.gov).[Link]

  • Difluorocarbene-Induced Ring-Opening Difluoromethylation-Halogenation of Cyclic (Thio)Ethers with TMSCF2X. Shanghai Institute of Organic Chemistry (sioc.ac.cn).[Link]

  • gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. American Chemical Society (acs.org). [Link]

Sources

Troubleshooting

Technical Support Center: Separation of Mono- vs. Bis-Difluoromethylated Compounds

Case ID: T-CF2H-SEP-001 Status: Active Specialist: Senior Application Scientist Last Updated: March 5, 2026 Executive Summary & Diagnostic Triage The Challenge: The introduction of the difluoromethyl group ( ) is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-CF2H-SEP-001 Status: Active Specialist: Senior Application Scientist Last Updated: March 5, 2026

Executive Summary & Diagnostic Triage

The Challenge: The introduction of the difluoromethyl group (


) is a critical strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. However, reagents used for this transformation (e.g., 

,

, or sulfinate salts) often lead to mixtures of mono-difluoromethylated (desired) and bis-difluoromethylated (over-reacted) products, particularly when substrates possess multiple nucleophilic sites (e.g., polyphenols, amino-alcohols) or during radical innate functionalizations.

Diagnostic: Confirming the Mixture Before attempting separation, confirm the presence of the bis-byproduct using


 and 

NMR.
FeatureMono-Product (

)
Bis-Product (

)

NMR (

)
Single triplet (

).
Two distinct triplets (if asymmetric) or one intensified triplet (if symmetric).

NMR
Doublet (

).
Multiple doublets or single intensified doublet.
TLC (Silica) Lower

(More Polar).
Higher

(Less Polar).
UPLC (C18) Earlier Retention Time (

).
Later Retention Time (

).

Separation Protocols & Workflows

Core Principle: The "Lipophilic Hydrogen Bond Donor"

The separation logic relies on the physicochemical duality of the


 group.
  • Lipophilicity:

    
     is significantly more lipophilic than the parent hydroxyl (
    
    
    
    ) or thiol (
    
    
    ) group.
  • H-Bond Acidity: The proton in

    
     is a weak hydrogen bond donor (HBD), but significantly weaker than 
    
    
    
    .

Result: The Bis-product is almost always less polar and more lipophilic than the Mono-product.

Workflow Decision Tree

SeparationStrategy Start Crude Mixture: Mono vs. Bis ScaleCheck Check Scale & Delta Rf Start->ScaleCheck LargeScale Scale > 500 mg Delta Rf > 0.1 (Silica) ScaleCheck->LargeScale Easy Separation SmallScale Scale < 100 mg OR Delta Rf < 0.05 ScaleCheck->SmallScale Hard Separation Flash Normal Phase Flash (Silica Gel) LargeScale->Flash HPLC Reverse Phase HPLC (C18 or PFP) SmallScale->HPLC FlashCond Eluent: Hexane/EtOAc Bis elutes FIRST Flash->FlashCond HPLCCond Eluent: H2O/MeCN Mono elutes FIRST HPLC->HPLCCond PFP Fluorophenyl (PFP) Column (For difficult isomers) HPLC->PFP If C18 fails

Caption: Decision matrix for selecting the optimal chromatographic technique based on scale and resolution (


).
Protocol A: Normal Phase Flash Chromatography (Silica)

Best for: Large scale, non-polar substrates.

Mechanism: Silica interacts with the remaining H-bond donors (e.g., the unreacted


 in the mono-product). The bis-product, having capped all H-bond donors with lipophilic 

, interacts weakly and elutes rapidly.
  • Stationary Phase: High-performance Silica (40–63 µm).

  • Mobile Phase: Linear gradient of Hexanes/Ethyl Acetate (or DCM/MeOH for very polar scaffolds).

  • Troubleshooting:

    • Issue: Bis-product "streaks" into the Mono-product.

    • Fix: Add 1% Triethylamine (TEA) if the substrate is basic, or switch to DCM/Hexane gradients to flatten the polarity ramp.

Protocol B: Reverse Phase HPLC (C18)

Best for: Analytical checks, final purification of complex mixtures.

Mechanism: The hydrophobic C18 chains interact with the lipophilic


 groups. The Bis-product, having two such groups, binds more strongly (longer 

).
  • Column: C18 (e.g., Acquity BEH or equivalent).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: Shallow gradient (e.g., 5% to 60% MeCN over 20 mins).

  • Observation: The Mono-product elutes before the Bis-product.

Protocol C: The "Nuclear Option" – Fluorinated Stationary Phases (PFP)

Best for: Regioisomers or compounds where C18 shows co-elution.

If C18 fails to separate the Mono/Bis species (common if the scaffold is very large, masking the


 effect), switch to a Pentafluorophenyl (PFP)  column.
  • Why it works: PFP phases engage in

    
    -
    
    
    
    interactions and specific fluorine-fluorine interactions. The distinct spatial arrangement of fluorine atoms in Mono- vs. Bis-products creates a shape-selectivity separation unavailable on C18.
  • Method: Use Methanol instead of Acetonitrile as the organic modifier to enhance the

    
    -
    
    
    
    interaction effect.

Prevention: Root Cause Analysis

Separation is the cure; prevention is the vaccine. The ratio of Mono:Bis is heavily dictated by reaction kinetics and stoichiometry.

VariableRecommendation to Maximize Mono-ProductMechanistic Reason
Stoichiometry Use 0.9 – 1.1 equiv of reagent.Excess difluorocarbene source statistically favors second addition.
Base Strength Use weaker bases (e.g.,

vs

).
Strong bases deprotonate all sites simultaneously, increasing bis-reactivity.
Reagent Addition Slow addition (Syringe pump).Keeps instantaneous concentration of carbene low, favoring reaction with the most acidic site first.
Solvent Biphasic systems (DCM/Water).Phase transfer catalysis often allows better control over the active reacting species.

Frequently Asked Questions (FAQs)

Q1: I am using


 (sodium chlorodifluoroacetate) and getting 50% bis-product. How do I stop this? 
A:  This reagent generates difluorocarbene (

) thermally. The reaction is often too fast to control.
  • Correction: Lower the temperature to the minimum required for decarboxylation (start at 65°C, not reflux).

  • Correction: Add the reagent in 5 portions over 2 hours rather than all at once.

Q2: My Mono- and Bis-products have the same Rf on TLC. What now? A: This is common in non-polar solvents.

  • Change Solvent Class: If using Hex/EtOAc, switch to DCM/MeOH or Toluene/Acetone. Toluene often exploits

    
    -stacking differences.
    
  • Derivatization: If the Mono-product has a free

    
    , acetylate a small aliquot (
    
    
    
    ). The Acetyl-Mono product will likely have a vastly different Rf from the Bis-product (which cannot react), confirming separation is possible.

Q3: Can I use distillation? A: Only for simple, low-molecular-weight ethers (MW < 200). The boiling point difference is usually sufficient (


), but for drug-like scaffolds, thermal instability of the 

ether linkage can be a risk at high distillation temps.

Q4: Why does the Bis-product elute before the Mono on Silica? A: Silica retention is driven by hydrogen bonding to silanols. The Mono-product usually retains one H-bond donor (the unreacted


), binding it to the silica. The Bis-product has "capped" both donors with lipophilic 

groups, making it "slippery" on silica.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

    • Grounding: Establishes the lipophilicity and H-bond acidity parameters of the group essential for predicting chrom
  • Hands, A. T., et al. (2024). "Difluoromethylation of Phenols: Preparation of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one." Organic Syntheses. Link

    • Grounding: Provides a validated protocol for selective mono-difluoromethylation using sodium chlorodifluoroacetate and details on purific
  • Euerby, M. R., et al. (2003).[1] "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns." Journal of Chromatography A. Link

    • Grounding: Technical basis for using PFP (Fluorophenyl)
  • Valdez, C. A., et al. (2019).[2] "Application to the Instantaneous Tagging of Bisphenol A... into Bis-difluoromethylated Ethers." Scientific Reports. Link

    • Grounding: Demonstrates the significant retention time shifts (GC/MS)

Sources

Optimization

Optimizing reaction temperature for difluoromethylation of benzoic acids

Welcome to the Technical Support Center for Advanced Fluorination Methodologies. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with optimizing the O-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorination Methodologies. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with optimizing the O-difluoromethylation of benzoic acids.

Difluoromethyl esters are critical bioisosteres in drug design, offering enhanced lipophilicity and metabolic stability. However, synthesizing them efficiently requires precise thermodynamic control. This guide dissects the causality behind temperature optimization, provides field-proven troubleshooting protocols, and establishes self-validating workflows to ensure reproducible yields.

Section 1: Mechanistic Causality & The Thermodynamic Window

The direct O-difluoromethylation of benzoic acids is most commonly achieved using (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as a difluorocarbene (:CF₂) precursor[1]. The success of this reaction is entirely dictated by the kinetic competition between carbene trapping and carbene decomposition.

Why Temperature is the Critical Variable: TMSCF₂Br is activated by a Lewis base (e.g., aqueous KOH or K₃PO₄) to cleave the Si–C bond, releasing singlet difluorocarbene[2].

  • At Optimal Temperatures (20–25 °C): The rate of :CF₂ generation matches the rate of nucleophilic attack by the benzoate anion. The transient difluoromethyl anion is rapidly protonated by the aqueous medium to form the stable difluoromethyl ester[1].

  • At Elevated Temperatures (> 30 °C): The activation of TMSCF₂Br accelerates exponentially. The generated :CF₂ undergoes rapid hydrolysis with the aqueous base (forming carbon monoxide, formate, and fluoride ions) faster than it can be trapped by the sterically bulkier benzoate anion. This leads to rapid reagent depletion and low yields[2].

  • At Depressed Temperatures (< 15 °C): The thermal energy is insufficient to overcome the activation barrier for Si–C bond cleavage, stalling the generation of :CF₂ and leaving unreacted starting materials[1].

Mechanism TMS TMSCF₂Br (Precursor) Carbene Singlet Difluorocarbene (:CF₂) TMS->Carbene Base Activation (20-25°C Optimal) Base Aqueous Base (KOH / K₃PO₄) Base->TMS Acid Benzoic Acid Base->Acid Intermediate Difluoromethyl Anion (Ar-COO-CF₂⁻) Carbene->Intermediate Nucleophilic Attack (Kinetic Trapping) Benzoate Benzoate Anion (Ar-COO⁻) Acid->Benzoate Deprotonation Benzoate->Intermediate Product Difluoromethyl Ester (Ar-COO-CF₂H) Intermediate->Product Protonation (from H₂O)

Figure 1: Mechanistic pathway of O-difluoromethylation highlighting temperature-dependent carbene trapping.

Section 2: Troubleshooting Guides & FAQs

Q1: My difluoromethylation yield using TMSCF₂Br is < 20%. I heated the reaction to 60 °C to improve the solubility of my solid benzoic acid. What went wrong? A1: Heating is a fatal error when using TMSCF₂Br in aqueous systems. At 60 °C, the difluorocarbene is generated too rapidly and is immediately hydrolyzed by the aqueous base before the benzoate can trap it[2]. Solution: Return the reaction to room temperature (20–25 °C). To solve the solubility issue of solid benzoic acids, introduce a minimal volume of an organic co-solvent (e.g., CH₂Cl₂ or THF; approx. 0.2 L per mol of substrate) to create a biphasic system[2]. Ensure vigorous stirring (> 800 rpm) to maximize the interfacial surface area.

Q2: I am working with a highly sterically hindered ortho-substituted benzoic acid. Should I increase the temperature to force the reaction? A2: No. Increasing the temperature will only destroy your carbene precursor. Steric hindrance decreases the nucleophilicity of the benzoate, making it even less competitive against background water hydrolysis. Solution: Instead of altering the temperature, alter the stoichiometry and phase transfer dynamics. Increase the equivalents of TMSCF₂Br (up to 4.0 equiv) and add it dropwise over 2 hours via a syringe pump. This maintains a low, steady-state concentration of :CF₂, giving the hindered benzoate a higher statistical probability of trapping the carbene without overwhelming the system.

Q3: Are there any difluoromethylation reagents that require high temperatures? A3: Yes. If you are synthesizing gem-difluoromethylenated esters via the addition of benzoic acids to gem-difluoroalkenes, high temperatures are thermodynamically required. Cleaving the C=C double bond barrier necessitates heating to 75 °C (for standard acids) or up to 150 °C (for highly electron-poor or insoluble aromatic acids)[3][4].

Troubleshooting Issue Issue: Low Yield of Difluoromethyl Ester CheckTemp Check Reaction Temperature Issue->CheckTemp HighTemp Temp > 30°C CheckTemp->HighTemp LowTemp Temp < 15°C CheckTemp->LowTemp OptTemp Temp 20-25°C CheckTemp->OptTemp HighTempResult Rapid :CF₂ Hydrolysis & Reagent Depletion HighTemp->HighTempResult Causality LowTempResult Incomplete TMSCF₂Br Activation LowTemp->LowTempResult Causality OptTempResult Check Stirring Rate (Biphasic Mass Transfer) OptTemp->OptTempResult Next Step

Figure 2: Diagnostic logic tree for troubleshooting low yields in TMSCF₂Br-mediated esterifications.

Section 3: Quantitative Data Summary

The following table summarizes the optimal temperature windows and expected outcomes for various difluoromethylation reagent systems applied to carboxylic acids.

Reagent SystemSubstrate TypeOptimal TemperatureTypical YieldKey Failure Mode at Non-Optimal Temp
TMSCF₂Br / Aq. KOH Standard Benzoic Acids20–25 °C75–95%:CF₂ hydrolysis to formate/CO (>40 °C)
TMSCF₂Br / K₃PO₄ Sterically Hindered Acids20–25 °C60–85%Unreacted starting material (<15 °C)
gem-Difluoroalkenes Aromatic Carboxylic Acids75–150 °C70–92%Substrate decomposition (>150 °C)[3][4]
Me₃SiCF₂H / t-BuOK Carbonyls / Imines-78 °C to 25 °C80–95%Inefficient Si-C cleavage (requires Lewis base)

Section 4: Standard Experimental Protocol

This self-validating protocol utilizes the bench-top aqueous method pioneered by Prakash and colleagues[1]. It is designed to prevent thermal runaway and maximize carbene trapping efficiency.

Protocol: Ambient-Temperature O-Difluoromethylation of Benzoic Acids

Materials Required:

  • Benzoic acid derivative (1.0 mmol)

  • TMSCF₂Br (3.0 mmol, 3.0 equiv)

  • Potassium hydroxide (KOH) or Potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv)

  • Deionized Water (1.0 mL)

  • Dichloromethane (CH₂Cl₂) (0.5 mL) - Optional, for solid substrates only.

Step-by-Step Methodology:

  • Preparation of the Aqueous Base: In a 10-mL reaction vial equipped with a heavy-duty magnetic stir bar, dissolve the KOH or K₃PO₄ (4.0 mmol) in 1.0 mL of deionized water. Allow the dissolution exotherm to dissipate completely until the solution returns to exactly 20–25 °C. (Self-Validation: Touch the vial; it must not be warm).

  • Substrate Addition: Add the benzoic acid derivative (1.0 mmol) to the aqueous base. Stir for 10 minutes to ensure complete deprotonation to the benzoate salt.

  • Phase Engineering (If Applicable): If the resulting benzoate salt is an insoluble solid, add 0.5 mL of CH₂Cl₂ to create a biphasic system[2].

  • Temperature-Controlled Reagent Addition: Place the vial in a room-temperature water bath (20 °C) to act as a thermal sink. Begin vigorous stirring (1000 rpm). Add TMSCF₂Br (3.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Seal the vial and stir vigorously at 20–25 °C for 12 to 36 hours. (Self-Validation: Monitor via TLC or ¹⁹F NMR. A new singlet around -82 ppm to -85 ppm indicates the successful formation of the -OCF₂H group).

  • Work-Up: Dilute the mixture with CH₂Cl₂ (5 mL) and water (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids Chemical Review and Letters URL: [Link][1]

  • Difluoromethylation of alcohols with TMSCF2Br in water Tetrahedron (Hosted by CAS.cn) URL:[Link][2]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds Organic Letters (Hosted by NIH PMC) URL:[Link][3]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds Organic Letters (ACS Publications) URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Synthesis with Volatile Fluorinated Intermediates

A Senior Application Scientist's Guide to Safe and Efficient Handling Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with volatile fluorinated intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Safe and Efficient Handling

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with volatile fluorinated intermediates. This guide is designed to provide practical, field-proven insights into the safe handling, reaction optimization, and troubleshooting of these challenging yet vital chemical entities. As a Senior Application Scientist, my goal is to blend technical accuracy with actionable strategies to ensure both the success of your synthesis and the safety of your laboratory environment.

Section 1: Foundational Principles & Safety Protocols

Working with volatile fluorinated intermediates demands a stringent adherence to safety protocols due to their potential toxicity, reactivity, and the hazards associated with their high vapor pressure.[1][2] A comprehensive understanding of these risks is the first step toward successful and safe experimentation.[3][4]

Frequently Asked Questions: Safety & General Handling

Q1: What are the primary hazards associated with volatile fluorinated intermediates?

A1: The primary hazards include:

  • Toxicity: Many volatile fluorinated compounds can be toxic if inhaled or absorbed through the skin.[2][5] Inhalation can cause severe irritation to the respiratory tract, and in some cases, lead to pulmonary edema.[2]

  • High Reactivity: The carbon-fluorine bond is strong, but the intermediates themselves can be highly reactive.[6] Some are pyrophoric or react violently with water or air.[7]

  • Corrosiveness: Many fluorinating agents and the resulting intermediates can be corrosive to standard laboratory equipment.[6] Hydrogen fluoride (HF), a potential byproduct, is extremely corrosive and toxic.[5][8]

  • High Vapor Pressure: Their volatility means they can easily escape into the laboratory atmosphere, increasing the risk of exposure and making quantitative transfer challenging.[9]

Q2: What essential engineering controls are required for working with these compounds?

A2: All manipulations should be performed within a certified chemical fume hood with a high air exchange rate.[10] For particularly hazardous or gaseous reagents, a dedicated ventilated gas cabinet is recommended.[10] Continuous flow chemistry setups are increasingly used to handle hazardous reactions in a more controlled and safer manner.[3][4] A continuous gas monitoring system with alarms is also a critical safety feature.[10]

Q3: What personal protective equipment (PPE) is necessary?

A3: The following PPE is mandatory:

  • Eye Protection: Tightly sealed safety goggles and a full-face shield are essential.[10]

  • Gloves: Use gloves specifically rated for resistance to the chemicals being handled, such as neoprene or other fluorine-resistant materials.[10] Always consult the manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[10]

  • Respiratory Protection: A properly fitted respirator may be necessary for certain operations or in case of a spill. A self-contained breathing apparatus (SCBA) should be available for emergency situations.[10]

Q4: What materials are compatible with volatile fluorinated intermediates?

A4: Careful material selection for your reaction setup is crucial to prevent corrosion and failure.[6]

  • Metals: Stainless steel, Monel, and nickel are generally recommended for their resistance to many fluorinated compounds due to the formation of a passivating fluoride layer.[10][11]

  • Polymers: Polytetrafluoroethylene (PTFE) and other perfluorinated polymers are highly resistant to a wide range of fluorinated chemicals.[10]

  • Glassware: Borosilicate glass is suitable for many applications, but it can be etched by hydrofluoric acid.[12][13][14] For reactions where HF is a known byproduct, specialized plastic reactors may be necessary.[6]

Section 2: Troubleshooting Common Synthetic Challenges

Low yields and the formation of side products are common hurdles in syntheses involving volatile fluorinated intermediates. The following Q&A section addresses some of the most frequently encountered problems.

Frequently Asked Questions: Reaction Troubleshooting

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors when working with volatile intermediates:

  • Loss of Material: Due to their high volatility, intermediates can be lost during transfers, workup, or solvent removal.

  • Side Reactions: Over-fluorination, elimination reactions, and rearrangements are common side reactions.[15]

  • Incomplete Reaction: The reactivity of your fluorinating agent or the reaction conditions may not be optimal.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the equivalents of your fluorinating agent to minimize over-fluorination. Using 1.0 to 1.1 equivalents is often recommended for monofluorination.[15]

  • Optimize Reaction Temperature: Many fluorination reactions require low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and reduce side reactions.[15][16]

  • Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration and favor the desired reaction pathway.[15]

  • Work-up Procedure: During aqueous work-up, be aware that some shorter-chain fluoro-alcohols can have significant water solubility.[15] Perform multiple extractions and consider adding brine to the aqueous layer to decrease the solubility of your product.[15]

  • Purification: When removing solvent under reduced pressure, be cautious of losing your volatile product. Consider distillation or careful column chromatography as alternatives to high vacuum evaporation.[15]

Q2: I'm observing multiple products in my reaction mixture. How can I improve the selectivity?

A2: Poor selectivity is often a result of the high reactivity of the intermediates or the reaction conditions.

  • Protecting Groups: For molecules with multiple reactive sites, a protecting group strategy can be effective. Protect one functional group, perform the fluorination, and then deprotect.[15]

  • Choice of Fluorinating Agent: Different fluorinating agents have varying reactivities and selectivities. Consider screening different reagents, such as DAST, Deoxo-Fluor®, or newer N-F reagents, to find the one best suited for your transformation.[17][18]

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome by stabilizing intermediates or altering the reactivity of the fluorinating agent.[19] Fluorinated solvents like TFE or HFIP can sometimes play a non-innocent role and enhance reactivity.[19]

Quantitative Data Summary
Common Gaseous Fluorinating AgentBoiling Point (°C)Key HazardsCompatible MetalsCompatible Polymers
Fluorine (F₂)-188.1Highly toxic, corrosive, strong oxidizerNickel, Monel, SSPTFE
Sulfur Tetrafluoride (SF₄)-38Toxic, corrosive, reacts with waterStainless Steel, MonelPTFE
Nitrogen Trifluoride (NF₃)-129Oxidizer, can be toxic at high conc.Nickel, Monel, SSPTFE
Chlorine Trifluoride (ClF₃)11.75Extremely reactive, hypergolic, corrosiveNickel, MonelPTFE

This table provides a general overview. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experimental procedures involving volatile fluorinated intermediates.

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes the setup of a reaction flask for handling air- and moisture-sensitive reagents, a common requirement for many fluorination reactions.[20][21][22]

Materials:

  • Round-bottom flask with a sidearm and a rubber septum

  • Magnetic stir bar

  • Schlenk line or a balloon filled with an inert gas (Argon or Nitrogen)

  • Needles and syringes

  • Oven-dried glassware

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction flask with a magnetic stir bar and seal the main opening with a rubber septum.

  • Inerting the Flask:

    • Using a Schlenk Line: Connect the sidearm of the flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas. Repeat this cycle three times to ensure all air and moisture are removed.[22]

    • Using a Balloon: Attach a needle to a balloon filled with inert gas. Insert the needle through the septum. Insert a second "exit" needle to allow air to escape. Flush the flask with the inert gas for 5-10 minutes. Remove the exit needle first, then the gas inlet needle.[20]

  • Adding Reagents:

    • Solids: Add solid reagents under a positive flow of inert gas.

    • Liquids: Use a dry, inert-gas-flushed syringe to transfer liquid reagents through the septum.

Protocol 2: Transfer of a Volatile Liquid Intermediate

This protocol outlines a method for the safe and quantitative transfer of a volatile liquid intermediate.

Materials:

  • Graduated cylinder or a pre-weighed syringe

  • Cannula or a long needle

  • Schlenk flasks or septum-sealed vials

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Pre-cool: Cool both the container with the volatile intermediate and the receiving flask in a low-temperature bath to reduce the vapor pressure of the liquid.

  • Inert Atmosphere: Ensure both vessels are under a positive pressure of an inert gas.

  • Cannula Transfer:

    • Insert one end of a double-tipped needle (cannula) through the septum of the container with the intermediate, ensuring the tip is below the liquid level.

    • Insert the other end of the cannula through the septum of the receiving flask.

    • Gently increase the pressure of the inert gas in the source flask to slowly push the liquid through the cannula into the receiving flask.

  • Syringe Transfer:

    • For smaller volumes, use a pre-chilled, gas-tight syringe.

    • Slowly draw the cold liquid into the syringe.

    • Quickly and carefully transfer the liquid to the receiving flask by injecting it through the septum.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for a low-temperature reaction involving a volatile fluorinated intermediate.

LowTempReaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation DryGlassware Oven-Dry Glassware Assemble Assemble Reaction Setup DryGlassware->Assemble Inert Establish Inert Atmosphere (Purge/Refill) Assemble->Inert Cool Cool to -78 °C Inert->Cool AddSubstrate Add Substrate/Solvent Cool->AddSubstrate AddReagent Slowly Add Volatile Intermediate AddSubstrate->AddReagent React Stir at Low Temp AddReagent->React Quench Quench Reaction React->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Isolate Isolate Product (e.g., Distillation) Dry->Isolate

Caption: Workflow for a low-temperature fluorination reaction.

Section 4: Characterization and Disposal

Proper characterization of your product and safe disposal of waste are the final, critical steps in your synthesis.

Frequently Asked Questions: Analysis & Waste Disposal

Q1: What are the best analytical techniques for characterizing my fluorinated product?

A1: A combination of techniques is often necessary for full characterization:

  • ¹⁹F NMR Spectroscopy: This is a powerful and essential tool for identifying and quantifying fluorinated compounds. It provides information on the chemical environment of the fluorine atoms.[23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is well-suited for the analysis of volatile and semi-volatile fluorinated compounds.[24][25]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile or thermally labile compounds.[26]

Q2: How should I dispose of waste containing volatile fluorinated intermediates?

A2: Fluorinated waste should be treated as hazardous waste and disposed of according to your institution's and local regulations.

  • Quenching: Before disposal, any unreacted, highly reactive fluorinating agents should be carefully quenched. The quenching procedure should be well-planned and performed in a fume hood.

  • Segregation: Keep fluorinated waste separate from other chemical waste streams.

  • Labeling: Clearly label the waste container with its contents.

  • Incineration: High-temperature incineration is a common method for the disposal of fluorinated organic waste.[27][28] However, this can lead to the formation of other hazardous byproducts, so it must be done in a specialized facility.[29][30]

Decision Tree for Troubleshooting Low Yield

Troubleshooting cluster_purity Purity Issues cluster_volatility Volatility Issues cluster_side_products Side Product Issues Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckVolatility Is Intermediate Highly Volatile? Start->CheckVolatility CheckSideProducts Side Products Observed? Start->CheckSideProducts Purify Purify Starting Materials CheckPurity->Purify Yes LowTempWorkup Use Low-Temp Workup CheckVolatility->LowTempWorkup Yes CarefulSolventRemoval Careful Solvent Removal CheckVolatility->CarefulSolventRemoval Yes LowerTemp Lower Reaction Temperature CheckSideProducts->LowerTemp Yes SlowAddition Slower Reagent Addition CheckSideProducts->SlowAddition Yes ChangeStoichiometry Adjust Stoichiometry CheckSideProducts->ChangeStoichiometry Yes Optimize Re-run Optimized Reaction Purify->Optimize LowTempWorkup->Optimize CarefulSolventRemoval->Optimize LowerTemp->Optimize SlowAddition->Optimize ChangeStoichiometry->Optimize

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing.
  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.
  • Process Development and Preparation of Fluorinated Compounds
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Figshare.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Selecting the Right Glassware for Your Lab Applic
  • troubleshooting low yield in the synthesis of ω-fluoroalcohols. Benchchem.
  • An improved method for the analysis of volatile polyfluorinated alkyl substances in environmental air samples. PubMed.
  • Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • Guide for the Safe Handling of Fluoropolymer Resins. PlasticsEurope.
  • How to improve the yield of fluorinated pharmaceutical intermedi
  • Care and Safe Handling of Labor
  • Volatile organic compounds (VOCs): Health effects and risks. MedicalNewsToday.
  • Technical Support Center: Characterization of Fluorin
  • Management of Solid Waste Containing Fluoride—A Review. PMC - NIH.
  • How are fluorinated organic compounds synthesized?. LEAPCHEM.
  • Development of N-F fluorinating agents and their fluorin
  • Application Notes and Protocols for Handling Gaseous Fluorin
  • Volatile Organic Compounds (VOCs)
  • (a) Synthetic procedure for the one-pot transfer fluorination procedure...
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews (RSC Publishing).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Feeding the Waste Cycle: How PFAS 'Disposal' Perpetuates Contamin
  • Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Controlling Chemical Vapors in the Labor
  • Enzymatic synthesis of fluorin
  • Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain. Environmental Health News.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Synform.
  • Working with air and moisture sensitive compounds. University of Groningen.
  • Fluorine. University of California, Santa Barbara.
  • How Can We Safely Dispose of PFAS?. Sustainability Directory.
  • Air Free Techniques. Ossila.
  • Analytical Techniques for Obtaining Volatile oils (Odorants and Flavorings). Auctores.
  • Volumetric Glassware: Types, Uses and Selection Guide. Borosil Scientific.
  • Treating Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS)
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina.
  • Air-free technique. Wikipedia.
  • Scientific Borosilic
  • A Closer Look at Essential Laboratory Glassware. Scientific Glass Services.

Sources

Optimization

Troubleshooting low conversion in fluorobenzoic acid coupling reactions

Executive Summary: The "Fluorine Paradox" Welcome to the technical support center. If you are experiencing stalled reactions, low yields, or unreacted starting material when coupling fluorobenzoic acids (particularly ort...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Paradox"

Welcome to the technical support center. If you are experiencing stalled reactions, low yields, or unreacted starting material when coupling fluorobenzoic acids (particularly ortho-substituted variants like 2,6-difluorobenzoic acid), you are likely fighting two simultaneous forces:

  • Electronic Deactivation (The pKa Trap): Fluorine is strongly electronegative.[1] In ortho positions, it drastically lowers the pKa of the benzoic acid (e.g., 2,6-difluorobenzoic acid pKa ≈ 2.1 vs. Benzoic acid ≈ 4.[2]2) [1]. While this makes the proton easy to remove, it stabilizes the resulting carboxylate anion so effectively that it becomes a poor nucleophile . It struggles to attack standard coupling reagents (like EDC or HATU) to form the active ester.

  • Steric Shielding: Once activated, the ortho-fluorine atoms physically block the trajectory of the incoming amine, slowing the aminolysis step and allowing side reactions (hydrolysis, rearrangement) to outcompete product formation.

The following guide moves beyond standard "add more reagent" advice and targets the mechanistic bottlenecks.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I am using EDC/NHS or EDC/HOBt, but my LCMS shows the starting acid is untouched. Why isn't the active ester forming?

Diagnosis: Nucleophilic Starvation. Standard carbodiimide couplings (EDC/DIC) rely on the carboxylate attacking the carbodiimide. Because fluorobenzoic acids (especially di-ortho substituted) form such stable carboxylates, they are too "lazy" to attack the EDC.

  • The Fix: You must abandon the "activation by attack" mechanism. Switch to a reagent that generates a highly electrophilic intermediate that forces the reaction, such as Oxalyl Chloride (to make the acid chloride) or TFFH (to make the acyl fluoride).

Q2: I see the active ester formed by LCMS, but it slowly degrades back to the acid without forming the amide. What is happening?

Diagnosis: N-Acyl Urea Rearrangement. This is the "Death Spiral" of carbodiimide coupling. Because the ortho-fluorines sterically hinder the amine from attacking the O-acylisourea intermediate, that intermediate has time to undergo an intramolecular rearrangement to form an unreactive N-acyl urea byproduct.

  • The Fix: Switch to HATU or COMU . The 7-aza nitrogen in the HOAt leaving group creates a "neighboring group effect" (via hydrogen bonding) that accelerates amine attack, outcompeting the rearrangement [2]. Note: If HATU fails, proceed to the Acid Chloride Protocol below.

Q3: My reaction turns black/dark, and yield is <20%. I'm using 2,6-difluorobenzoic acid.

Diagnosis: Steric Lockout. 2,6-difluorobenzoic acid is the "boss level" substrate.[2] The two fluorine atoms create a steric wall. Large coupling reagents like HATU or BOP are often too bulky to effectively activate this specific substrate.

  • The Fix: Use the Acid Chloride Method with catalytic DMF. The chloride atom is small, relieving steric strain in the transition state compared to the massive OBt/OAt esters used in HATU/HOBt couplings [3].

Part 2: Decision Matrix & Reagent Selection

Use this logic flow to select the correct chemistry for your specific fluorobenzoic acid derivative.

CouplingLogic Start Substrate Analysis: Fluorobenzoic Acid Ortho Is there Ortho-Fluorine? Start->Ortho DiOrtho Is it 2,6-Difluoro? Ortho->DiOrtho Yes (2-Fluoro) Std Standard Protocol: HATU + DIPEA (DMF, 1h) Ortho->Std No (Meta/Para) Sensitive Acid-Sensitive Groups Present? DiOrtho->Sensitive No (Single Ortho) AcidCl The 'Nuclear' Option: Oxalyl Chloride + cat. DMF (Highest Conversion) DiOrtho->AcidCl Yes (2,6-Difluoro) AcylF Acyl Fluoride Method: TFFH or BTFFH (Good for Sterics) Sensitive->AcylF Yes Sensitive->AcidCl No T3P T3P (Propylphosphonic Anhydride) (Low Epimerization, Slower) Sensitive->T3P Yes (Alt)

Figure 1: Decision tree for selecting coupling reagents based on steric and electronic constraints of fluorobenzoic acids.

Part 3: Comparative Data Analysis

The following table summarizes why standard reagents often fail and validates the choice of Acid Chlorides for difficult substrates.

Coupling ReagentMechanism TypeSuitability for 2,6-DifluoroPrimary Failure Mode
EDC / HOBt CarbodiimidePoor N-acyl urea rearrangement due to slow amine attack.[2]
HATU / HOAt Uronium / Aza-benzotriazoleModerate Steric clash between the bulky HATU and the ortho-fluorines.
T3P Phosphonic AnhydrideGood Slower kinetics; requires high base load which can be problematic.
Oxalyl Chloride Acid ChlorideExcellent None. The -Cl leaving group is small and highly electrophilic.
TFFH Acyl FluorideVery Good Generates acyl fluoride in situ; highly reactive yet stable to hydrolysis.
Part 4: The "Gold Standard" Protocol (Acid Chloride Method)

This protocol is designed for 2,6-difluorobenzoic acid and other sterically hindered/electron-deficient acids where HATU fails.[2] It utilizes the Vilsmeier-Haack intermediate for rapid activation [4].

Safety: Oxalyl chloride generates CO, CO2, and HCl gas.[2] Perform strictly in a fume hood.

Materials:
  • Fluorobenzoic Acid substrate (1.0 equiv)[3]

  • Oxalyl Chloride (1.2 – 1.5 equiv)

  • DMF (Catalytic, 1-2 drops or 0.05 equiv)[2][3]

  • Dichloromethane (DCM) (Anhydrous)[3]

  • Amine partner (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)

Step-by-Step Workflow:
  • Activation (Acid Chloride Formation):

    • Dissolve the fluorobenzoic acid in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

    • Add catalytic DMF (essential for the mechanism shown in Figure 2).[4]

    • Add Oxalyl Chloride dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Visual Cue: Bubbling should cease.

    • Critical Step: Evaporate the solvent and excess oxalyl chloride in vacuo to dryness. Re-dissolve the residue in fresh anhydrous DCM. Why? Excess oxalyl chloride will react with your amine to form impurities.

  • Coupling (Schotten-Baumann Conditions):

    • In a separate vessel, dissolve the Amine and Base (TEA/DIPEA) in DCM.

    • Add the solution of the freshly prepared Acid Chloride (from Step 1) dropwise to the amine solution at 0°C.

    • Stir at RT for 2–4 hours.

  • Workup:

    • Quench with saturated NaHCO3. Extract with DCM. Wash with 1M HCl (if product is acid stable) to remove unreacted amine.

Mechanism DMF DMF + Oxalyl Cl Vilsmeier Vilsmeier Reagent (Active) DMF->Vilsmeier Activation Inter Activated Intermediate Vilsmeier->Inter + Acid Acid Fluorobenzoic Acid Acid->Inter AcidCl Acid Chloride (Highly Reactive) Inter->AcidCl - CO2, - CO, - HCl

Figure 2: Catalytic cycle of DMF converting Oxalyl Chloride into the active Vilsmeier reagent, which then chlorinates the acid.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide Coupling: Acid Chlorides. Retrieved from [Link]

  • Organic Syntheses. (2010). Synthesis of 2-[trans-2-(4-fluorophenyl)-vinyl]-3-nitrobenzoic acid and amide coupling via Oxalyl Chloride. Org. Synth. 2010, 87, 213-225.[2] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 5-(difluoromethoxy)-2-fluorobenzoic acid

Welcome to the technical support guide for 5-(difluoromethoxy)-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(difluoromethoxy)-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and stability of this compound. Below, you will find a series of frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-(difluoromethoxy)-2-fluorobenzoic acid?

As a solid, 5-(difluoromethoxy)-2-fluorobenzoic acid is generally stable when stored under appropriate conditions.[1][2] For optimal long-term stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] Protecting the solid from moisture and light is crucial to prevent potential degradation.

Q2: How should I store solutions of 5-(difluoromethoxy)-2-fluorobenzoic acid?

The stability of 5-(difluoromethoxy)-2-fluorobenzoic acid in solution is dependent on the solvent, pH, temperature, and light exposure.[1] For short-term storage, solutions can be kept at 2-8°C in a tightly sealed, light-protecting container (e.g., amber vial).[1][5] For long-term storage, it is advisable to store aliquots at -20°C or below to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

While specific degradation studies on 5-(difluoromethoxy)-2-fluorobenzoic acid are not extensively published, based on its chemical structure, several degradation pathways can be anticipated:

  • Hydrolysis: The difluoromethoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, which could lead to the formation of a phenol.[6][7][8] The carboxylic acid group is generally stable but can also undergo reactions under extreme conditions.[1]

  • Photodegradation: Aromatic compounds, especially those with activating groups, can be sensitive to UV light.[1] Exposure to light may lead to defluorination or other structural changes.

  • Oxidation: The aromatic ring can be degraded by strong oxidizing agents.[1]

  • Microbial Degradation: In non-sterile aqueous environments, some Pseudomonas species have been shown to degrade fluorobenzoic acids.[1][9][10][11]

Q4: Is 5-(difluoromethoxy)-2-fluorobenzoic acid sensitive to light?

Yes, as an aromatic carboxylic acid, it is prudent to assume sensitivity to light, particularly UV radiation.[1] To mitigate the risk of photodegradation, always store both solid samples and solutions in light-protecting containers, such as amber vials or by wrapping the container in aluminum foil.[1]

Q5: How does pH affect the stability of this compound in aqueous solutions?

The stability in aqueous solutions is expected to be pH-dependent. Extreme pH levels (highly acidic or alkaline), especially when combined with heat, can promote hydrolysis of the difluoromethoxy group.[1][6] For maximum stability in aqueous solutions, maintaining a pH near neutral is recommended.[1]

Data Summary Table

FormStorage TemperatureContainerKey Considerations
Solid Room Temperature (Cool, Dry Place)Tightly sealed, opaque containerProtect from moisture and light.[2]
Solution (Short-Term) 2-8°CTightly sealed, amber vial/light-protectedMinimize exposure to air and light.[1][5]
Solution (Long-Term) -20°C or belowTightly sealed, amber vial/light-protectedAliquot to avoid freeze-thaw cycles.[1]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.

Possible Cause: Degradation of your 5-(difluoromethoxy)-2-fluorobenzoic acid stock or working solution.

Troubleshooting Workflow:

A Inconsistent Results Observed B Check Solution Age & Storage (>1 week or improper storage?) A->B C Prepare Fresh Solution from Solid B->C Yes H Check Solid Material (Discoloration, clumping?) B->H No D Re-run Experiment C->D E Results Consistent? D->E F Yes: Original solution likely degraded. Adopt stricter storage protocols. E->F Yes G No: Issue may not be compound stability. Investigate other experimental variables. E->G No H->G No I Perform QC on Solid (e.g., HPLC, NMR) H->I Yes J Solid Degraded? I->J K Yes: Procure new batch of compound. J->K Yes L No: Return to other variables. J->L No

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Guidance:

  • Evaluate Your Stock Solution:

    • Age and Storage: How old is your solution? Was it stored properly (i.e., protected from light at 2-8°C or -20°C)?[1][5] If the solution is more than a few days old and was not stored under ideal conditions, degradation is a primary suspect.

    • Action: Prepare a fresh solution from your solid stock material.

  • Re-run a Key Experiment:

    • Use the freshly prepared solution in a critical experiment where you previously observed inconsistencies.

    • Action: Compare the results. If they are now consistent and as expected, the original solution had likely degraded. Implement a stricter policy of using freshly prepared solutions.

  • Inspect the Solid Material:

    • If fresh solutions do not resolve the issue, inspect your solid starting material. Look for any changes in appearance, such as discoloration (from white to yellow/brown) or clumping (indicating moisture absorption).

    • Action: If the solid appears compromised, a quality control check is warranted.

  • Analytical Verification (If Equipped):

    • Analyze both the old solution and a freshly prepared one using a suitable analytical method like HPLC-UV.

    • Action: Look for the appearance of new peaks or a decrease in the area of the main peak in the older sample, which would confirm degradation.

Issue 2: Appearance of a new peak in HPLC/LC-MS analysis.

Possible Cause: Chemical degradation of 5-(difluoromethoxy)-2-fluorobenzoic acid.

Potential Degradation Products and Their Identification:

cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis cluster_2 Photodegradation parent 5-(difluoromethoxy)-2-fluorobenzoic acid C₈H₅F₃O₃ hydrolysis_product 5-hydroxy-2-fluorobenzoic acid parent->hydrolysis_product Strong Acid/Base, Heat photo_product Defluorinated Species parent->photo_product UV Light

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Signature of the O-Difluoromethyl Group: A Comparative Analysis

Introduction: The Rise of the O-Difluoromethyl Group in Modern Chemistry The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and materials science. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the O-Difluoromethyl Group in Modern Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and materials science. Among the arsenal of fluorine-containing motifs, the O-difluoromethyl (OCF2H) group has emerged as a moiety of significant interest. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor have positioned it as a valuable bioisostere for more traditional functional groups like the hydroxyl (-OH) and thiol (-SH) groups.[1][2] Understanding the distinct spectroscopic signature of the OCF2H group is paramount for researchers seeking to unambiguously characterize their novel compounds. This guide provides an in-depth analysis of the characteristic 1H NMR peaks of the O-difluoromethyl group, offering a comparative perspective against other common fluorinated and non-fluorinated analogues, supported by experimental data and established spectroscopic principles.

The Unmistakable 1H NMR Fingerprint of the OCF2H Group

The proton of the O-difluoromethyl group presents a highly characteristic and readily identifiable signal in a 1H NMR spectrum. This signature is defined by three key features: its chemical shift (δ), its multiplicity, and the magnitude of its coupling constant (J).

Chemical Shift (δ): A Downfield Triplet

The proton of the OCF2H group typically resonates in the downfield region of the 1H NMR spectrum, generally appearing as a triplet between δ 6.5 and 7.0 ppm .[3][4] This significant downfield shift is a direct consequence of the strong electron-withdrawing inductive effect of the two adjacent fluorine atoms and the oxygen atom. These electronegative atoms deshield the proton, causing it to experience a stronger effective magnetic field and thus resonate at a higher frequency.

Multiplicity: A Tale of Two Fluorines

The signal for the OCF2H proton consistently appears as a triplet . This splitting pattern arises from the coupling of the proton to the two neighboring, chemically equivalent fluorine-19 (19F) nuclei. The 19F nucleus has a spin quantum number (I) of ½, similar to a proton. According to the n+1 rule, where 'n' is the number of equivalent neighboring nuclei, the two fluorine atoms (n=2) split the proton signal into n+1 = 3 lines, resulting in a triplet with a characteristic 1:2:1 intensity ratio.

Coupling Constant (2JHF): A Remarkably Large Geminal Coupling

A defining feature of the OCF2H group's 1H NMR signal is the exceptionally large two-bond (geminal) coupling constant between the proton and the fluorine atoms (2JHF). This value typically falls within the range of 70 to 80 Hz .[3][4][5] This large coupling is a hallmark of H-C-F systems and is significantly greater than typical two-bond proton-proton (2JHH) couplings, which are often in the range of -15 to 10 Hz.[6][7]

The magnitude of geminal coupling constants is influenced by several factors, including the H-C-H bond angle and the electronegativity of substituents. In the case of the OCF2H group, the high electronegativity of the two fluorine atoms significantly polarizes the C-H and C-F bonds. This polarization enhances the transmission of spin information between the proton and fluorine nuclei through the bonding electrons, a phenomenon primarily driven by the Fermi contact interaction, leading to the observed large coupling constant.[2][8]

A Comparative Analysis: OCF2H vs. Other Functional Groups

To fully appreciate the unique 1H NMR characteristics of the OCF2H group, it is instructive to compare it with other structurally related and bioisosteric moieties.

Functional GroupTypical 1H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Key Distinguishing Features
-OCF2H 6.5 - 7.0Triplet2JHF ≈ 70-80Downfield triplet with a very large H-F coupling constant.
-OCF3 No signalN/AN/AThe absence of a proton results in no signal in the 1H NMR spectrum.
-SCF2H ~6.8Triplet2JHF ≈ 57Similar triplet pattern to OCF2H, but with a smaller coupling constant.[9]
-CF2H 5.7 - 6.3Triplet2JHF ≈ 53-57Appears as a triplet, typically at a slightly more upfield chemical shift than OCF2H.[10]
-OH (Alcohol) 1 - 5 (variable)Singlet (often broad)N/AChemical shift is highly variable and concentration/solvent dependent. Typically a broad singlet due to proton exchange.
-SH (Thiol) 1 - 2Singlet or Triplet3JHH ≈ 7-8Chemical shift is less variable than -OH. Can show coupling to adjacent protons.
-CH3 (Alkoxy) 3.5 - 4.0SingletN/AA sharp singlet in a distinct upfield region compared to OCF2H.

Note: The chemical shifts and coupling constants are approximate and can vary depending on the specific molecular structure and solvent.

Experimental Protocol for Acquiring High-Quality 1H NMR of OCF2H-Containing Compounds

Acquiring a clean and well-resolved 1H NMR spectrum of an organofluorine compound requires careful attention to experimental parameters. The large 19F-1H coupling constants necessitate a wider spectral width and can introduce complexities that need to be addressed.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a standard 5 mm NMR tube.

    • Ensure the solvent is free from water and other impurities that could interfere with the spectrum.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.

    • Ensure the probe is properly tuned to the 1H frequency.

  • Acquisition Parameters:

    • Spectral Width (SW): Set a wider spectral width than for typical organic molecules (e.g., 16-20 ppm) to ensure the entire spectrum, including any potentially broad or unexpectedly shifted peaks, is captured.

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio, especially for dilute samples.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure complete relaxation of the nuclei between scans, which is crucial for accurate integration.

    • Acquisition Time (at): An acquisition time of 2-4 seconds is generally sufficient for good resolution.

  • Processing:

    • Apply a gentle line broadening (e.g., 0.3 Hz) using an exponential multiplication function to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Carefully phase the spectrum to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Visualization of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer tune Tune Probe to 1H Frequency setup Set Acquisition Parameters (SW, NS, d1, at) tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Analyze Chemical Shift, Multiplicity, and Coupling Constants reference->analyze

Figure 1. A generalized workflow for acquiring and processing the 1H NMR spectrum of an OCF2H-containing compound.

Understanding the Spin System: A Visual Representation

The characteristic triplet of the OCF2H proton is a direct result of the spin-spin coupling with the two adjacent fluorine nuclei. This can be visualized as a splitting tree diagram.

G cluster_splitting Spin-Spin Coupling of OCF2H Proton cluster_F1 Coupling to first 19F cluster_F2 Coupling to second 19F Unsplit Unsplit Proton Signal Doublet1->p1 JHF Doublet1->p2 JHF Triplet->t1 JHF Triplet->t2 JHF Triplet->t3 JHF

Figure 2. A simplified representation of the spin-spin coupling that gives rise to the triplet signal for the OCF2H proton.

Conclusion: An Invaluable Tool for Structural Elucidation

The 1H NMR spectrum of the O-difluoromethyl group provides a rich source of structural information that is both distinctive and straightforward to interpret. The characteristic downfield triplet with its exceptionally large geminal H-F coupling constant serves as a reliable diagnostic tool for confirming the presence of this increasingly important functional group. By understanding these key features and how they compare to other common moieties, researchers can confidently and efficiently characterize their novel fluorinated compounds, accelerating the pace of discovery in medicinal chemistry and beyond.

References

  • Hu, J., Wang, F., & Huang, W. (2011). Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry, 29(12), 2717-2721.
  • The Royal Society of Chemistry. (2018). Supporting information for "A general and practical method for the synthesis of difluoromethyl ethers". RSC.
  • The Royal Society of Chemistry. (2015).
  • Wang, F., et al. (2011). A convenient and efficient method for the synthesis of difluoromethyl ethers. Journal of Fluorine Chemistry, 132(8), 521-528.
  • MDPI. (2018).
  • ResearchGate. (n.d.). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed...
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. SciSpace.
  • Zafrani, Y., & Amir, D. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(14), 1275-1280.
  • Beilstein Journals. (2020). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.
  • Journal of Chemical Education. (2016). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
  • RSC Publishing. (2014). “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing.
  • JEOL USA. (n.d.).
  • National Institutes of Health. (2024).
  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ResearchGate. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?.
  • ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties.
  • National Institutes of Health. (2025). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. PMC.
  • National Institutes of Health. (2011). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. PMC.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • Chemical Science (RSC Publishing). (2020). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. RSC Publishing.
  • PubMed. (2010). Correlation of (2)J Couplings With Protein Secondary Structure. PubMed.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Alfa Chemistry.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.

Sources

Comparative

High-Resolution HPLC Method for Fluorinated Benzoic Acid Purity: A Comparative Guide (C18 vs. PFP)

Fluorinated benzoic acids (FBAs) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. In industrial and pharmaceutical applications, 4-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated benzoic acids (FBAs) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. In industrial and pharmaceutical applications, 4-Fluorobenzoic acid must routinely meet stringent quality standards, often requiring a purity level of at least 99.0% as determined by High-Performance Liquid Chromatography (HPLC)[1].

However, determining the purity of FBAs presents a severe analytical bottleneck: the separation of positional isomers (2-FBA, 3-FBA, and 4-FBA) and des-fluoro impurities. This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) columns, providing researchers with a self-validating, field-proven methodology for FBA purity analysis.

The Mechanistic Bottleneck: Why C18 Fails

Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the fluorine atom is highly electronegative yet sterically small (comparable in van der Waals radius to a hydrogen atom), the hydrophobic differences between ortho-, meta-, and para-fluorobenzoic acids are negligible. Attempting to separate these isomers on a C18 phase typically results in severe co-elution, making accurate purity quantification impossible.

To achieve baseline resolution, the chromatographic system must exploit the unique electronic properties of the fluorine substituents. This requires an orthogonal stationary phase, such as a Pentafluorophenyl (PFP) column. PFP phases possess an electron-deficient aromatic ring that facilitates multiple retention mechanisms simultaneously:


 interactions, strong dipole-dipole interactions (driven by the C-F bonds), and enhanced shape selectivity[2].

Mechanism cluster_C18 Traditional C18 Phase cluster_PFP Pentafluorophenyl (PFP) Phase Analyte Fluorobenzoic Acid Isomers C18 Hydrophobic Interactions Only Analyte->C18 PFP1 Dipole-Dipole (C-F Bonds) Analyte->PFP1 PFP2 π-π Interactions (Aromatic Rings) Analyte->PFP2 PFP3 Shape Selectivity Analyte->PFP3 C18_Res Poor Resolution (Co-elution) C18->C18_Res PFP_Res High Resolution (Baseline Separation) PFP1->PFP_Res PFP2->PFP_Res PFP3->PFP_Res

Mechanistic comparison of FBA isomer separation: C18 vs. PFP stationary phases.

Comparative Experimental Data

To demonstrate the superior selectivity of the PFP phase, a mixture of 2-FBA, 3-FBA, 4-FBA, and unfluorinated Benzoic Acid was analyzed using identical mobile phase conditions (25:75 Acetonitrile / Water with 0.1% Formic Acid) on both a standard C18 and a PFP core-shell column[3].

Quantitative Performance Comparison
AnalyteC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
2-Fluorobenzoic Acid 2.15-2.50-
Benzoic Acid 2.280.83.253.8
3-Fluorobenzoic Acid 2.350.54.104.5
4-Fluorobenzoic Acid 2.420.44.853.2

Expert Insight on Elution Causality: Notice the specific elution order on the PFP column: 2-FBA elutes first, well before its meta and para counterparts. This is driven by the ortho-effect. The bulky carboxyl group and the adjacent ortho-fluorine atom experience steric clash, forcing the carboxyl group out of the aromatic plane. This loss of planarity disrupts the molecule's


-resonance, significantly weakening its 

interaction with the rigid PFP stationary phase. Conversely, 3-FBA and 4-FBA maintain strict planarity, maximizing their surface-area contact and dipole interactions with the column, resulting in stronger retention.

Self-Validating Analytical Protocol

The following methodology provides a robust, step-by-step workflow for the purity determination of fluorinated benzoic acids. The protocol is designed as a self-validating system; sample analysis cannot proceed unless the System Suitability Test (SST) strictly passes the defined resolution thresholds.

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Causality: Formic acid suppresses the ionization of the carboxylic acid group (

    
    ), ensuring the analytes remain in their neutral state for consistent retention and sharp peak shapes[3].
    
  • Mobile Phase B: MS-grade Acetonitrile.

  • Diluent: 25% Acetonitrile / 75% Water. Causality: Matching the diluent to the initial mobile phase composition prevents solvent-mismatch band broadening at the column head.

  • Sample Concentration: Accurately weigh and dilute the FBA sample to 0.5 mg/mL using the diluent.

Chromatographic Conditions
  • Column: Core-shell PFP (Pentafluorophenyl), 2.7 µm particle size, 4.6 x 100 mm.

  • Elution Mode: Isocratic (25% B / 75% A).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains thermodynamic stability of the

    
     interactions).
    
  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (Optimal wavelength for the substituted aromatic ring).

System Suitability Testing (SST)

Before analyzing unknown samples, inject a resolution standard containing 10 µg/mL each of 2-FBA, 3-FBA, 4-FBA, and Benzoic Acid.

  • Acceptance Criterion 1: Resolution (

    
    ) between all adjacent peaks must be 
    
    
    
    .
  • Acceptance Criterion 2: Tailing factor (

    
    ) for the 4-FBA peak must be 
    
    
    
    .
  • Acceptance Criterion 3: Relative Standard Deviation (RSD) of retention times over 5 replicate injections must be

    
    .
    

Workflow Prep 1. Sample Prep (Diluent: H2O/ACN) Eq 2. Column Equilibration (PFP Phase, 35°C) Prep->Eq Inj 3. Injection (2 µL Volume) Eq->Inj Sep 4. Isocratic Elution (0.1% FA in H2O/ACN) Inj->Sep Det 5. UV Detection (254 nm) Sep->Det Val 6. Data Analysis (SST Rs > 2.0) Det->Val

Self-validating HPLC experimental workflow for fluorinated benzoic acid purity analysis.

Conclusion

While C18 columns remain the default starting point for many reverse-phase applications, they are fundamentally ill-equipped to resolve closely related fluorinated isomers due to their reliance on purely hydrophobic interactions. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage orthogonal retention mechanisms—specifically dipole-dipole and


 interactions—to achieve baseline resolution of FBA isomers. Adhering to the acidic isocratic conditions outlined in this guide ensures a highly reproducible, self-validating method suitable for stringent pharmaceutical quality control.

References

1.[1] Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing, innospk.com. URL: 2.[2] Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns, Sigma-Aldrich. URL: 3.[3] DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK, MAC-MOD Analytical. URL:

Sources

Validation

Mass spectrometry fragmentation pattern of difluoromethoxy compounds

This guide outlines the mass spectrometry fragmentation behavior of difluoromethoxy ( ) compounds, tailored for researchers in medicinal chemistry and structural elucidation. Comparative Guide: Mass Spectrometry Profilin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry fragmentation behavior of difluoromethoxy (


) compounds, tailored for researchers in medicinal chemistry and structural elucidation.

Comparative Guide: Mass Spectrometry Profiling of Difluoromethoxy ( ) Motifs

Executive Summary

The difluoromethoxy group (


) is a critical bioisostere in modern drug design, often employed to modulate lipophilicity (

) and metabolic stability compared to methoxy (

) or trifluoromethoxy (

) analogs. In mass spectrometry (MS), distinguishing these moieties requires precise identification of fragmentation channels.

While


 typically undergoes formaldehyde elimination (

, 30 Da) and

exhibits characteristic losses of

(69 Da), the

group presents a unique "hybrid" fragmentation signature. It is characterized by the loss of the difluoromethyl radical (

, 51 Da)
in Electron Ionization (EI) and specific HF elimination (20 Da) pathways in Electrospray Ionization (ESI).

Mechanistic Profiling: The Fragmentation Fingerprint

The fragmentation of difluoromethoxy compounds is governed by the electronegativity of the fluorine atoms and the stability of the resulting carbocations.

Primary Fragmentation Channels (EI/High-Energy CID)

Under hard ionization (EI, 70 eV) or high-energy Collision-Induced Dissociation (CID), the C-O bond cleavage is the dominant pathway.

  • Diagnostic Neutral Loss (M - 51): The homolytic cleavage of the O-C bond releases a difluoromethyl radical (

    
    ). This results in a fragment ion at 
    
    
    
    . This is the most reliable diagnostic filter for
    
    
    .
  • Diagnostic Fragment Ion (

    
     51):  The formation of the difluoromethyl cation (
    
    
    
    ) appears as a distinct, albeit often low-intensity, peak at
    
    
    51.
  • Secondary Rearrangement (M - 66): In some aromatic systems, a four-center rearrangement can lead to the expulsion of carbonyl fluoride (

    
    , 66 Da), typically involving an ortho-hydrogen or adjacent alkyl group transfer.
    
Electrospray Ionization (ESI) Behavior

In soft ionization (LC-MS/MS), the


 precursor often retains the 

group due to the strength of the C-F bond. However, under collision energy ramping:
  • HF Elimination (M - 20): Unlike

    
    , the presence of the benzylic-like proton in 
    
    
    
    allows for the elimination of hydrogen fluoride (HF), creating a radical cation or a rearranged cation.
  • Lack of

    
     Loss:  Crucially, 
    
    
    
    does not show the loss of 30 Da (formaldehyde) seen in methoxy compounds, serving as a negative control.
Comparative Fragmentation Matrix
FeatureMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Group Mass 31 Da67 Da85 Da
Primary Neutral Loss (EI)

(15 Da),

(30 Da)

(51 Da)

(69 Da),

(85 Da)
Characteristic Low Mass Ion

15 (

)

51 (

)

69 (

)
Rearrangement Loss

(Formaldehyde)

(Carbonyl Fluoride)

(Carbonyl Fluoride)
H-Bond Capability Acceptor onlyWeak Donor (C-H) & Acceptor Acceptor only

Experimental Protocol: Validation Workflow

To unambiguously confirm the presence of a difluoromethoxy group in a metabolite or synthetic intermediate, follow this self-validating protocol.

Objective: Differentiate


 from isobaric or homologous impurities.
  • Precursor Selection (MS1):

    • Isolate the candidate parent ion (e.g.,

      
      ).
      
    • Note: The mass difference between

      
       and 
      
      
      
      is exactly 36 Da (replacement of 2H with 2F).
  • Energy Ramping (MS2):

    • Perform Product Ion Scans at three collision energies (CE): Low (10-15 eV), Medium (25-35 eV), and High (45+ eV).

    • Low CE: Observe stability.[1]

      
       is generally stable; labile metabolites (e.g., N-oxides) will fragment.
      
    • Medium CE: Look for Neutral Loss of 20 Da (HF) . This is specific to protonated fluoro-groups with available hydrogens.

    • High CE: Look for the

      
       51  diagnostic ion.
      
  • Neutral Loss Filtering:

    • Set a Neutral Loss Scan (NLS) for 51 Da .[2][3][4]

    • Validation: If a peak appears in the NLS 51 spectrum, it confirms the presence of the

      
       moiety (or a labile 
      
      
      
      group).
  • Negative Control:

    • Compare with the non-fluorinated analog (

      
      ). Ensure the analog exhibits the Loss of 30 Da (
      
      
      
      ) which must be absent in the
      
      
      spectrum.

Visualizations

Figure 1: Fragmentation Mechanism of Aryl Difluoromethyl Ethers

This diagram illustrates the competing pathways between radical cleavage (EI dominant) and rearrangement (ESI/CID).

FragmentationPathways M Molecular Ion [Ar-OCHF2]+. Radical Radical Cleavage (Homolytic) M->Radical High Energy (EI) Rearrange Rearrangement (H-Transfer) M->Rearrange Ortho-H Present Frag1 Fragment Ion [Ar-O]+ (M-51) (Loss of CHF2•) Radical->Frag1 Charge Retention on Ring Frag2 Diagnostic Cation [CHF2]+ (m/z 51) Radical->Frag2 Charge Retention on Group Frag3 Elimination Product [Ar-H]+. (M-66) (Loss of COF2) Rearrange->Frag3 4-Center Elimination

Caption: Primary fragmentation pathways for difluoromethoxy arenes. The loss of 51 Da is the diagnostic "fingerprint" for this functional group.

Figure 2: Decision Tree for Fluoroalkoxy Identification

A logical workflow to distinguish between methoxy, difluoromethoxy, and trifluoromethoxy groups using MS/MS data.

DecisionTree Start Unknown Alkoxy Group (MS/MS Spectrum) CheckMass Check Mass Shift vs Core Structure Start->CheckMass Is31 +31 Da (-OCH3)? CheckMass->Is31 Mass = 31 Is67 +67 Da (-OCHF2)? CheckMass->Is67 Mass = 67 Is85 +85 Da (-OCF3)? CheckMass->Is85 Mass = 85 CheckLoss30 Loss of 30 Da (CH2O)? Is31->CheckLoss30 CheckLoss51 Loss of 51 Da (CHF2•)? Is67->CheckLoss51 CheckLoss69 Loss of 69 Da (CF3•)? Is85->CheckLoss69 ResultMethoxy Identify: Methoxy (-OCH3) CheckLoss30->ResultMethoxy Yes ResultDifluoro Identify: Difluoromethoxy (-OCHF2) CheckLoss51->ResultDifluoro Yes (Major) CheckLoss51->ResultDifluoro No (Check HF Loss) ResultTrifluoro Identify: Trifluoromethoxy (-OCF3) CheckLoss69->ResultTrifluoro Yes

Caption: Step-by-step decision logic for classifying fluorinated ether substituents based on characteristic neutral losses.

References

  • Barnes, J. et al. (2023). Fragmentation Patterns of Fluorinated Pharmaceuticals in Electrospray Ionization. Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Difluoromethoxybenzene. NIST Chemistry WebBook.

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for homolytic cleavage rules).
  • BenchChem Technical Guides. (2025). Fragmentation of Fluorinated Aromatic Compounds.

  • Scribd/Academic Press. (2010). Appendix Q: Ions For Determining Unknown Structures (Loss of CHF2).

Sources

Comparative

Comparison of 5-difluoromethoxy vs 5-trifluoromethoxy benzoic acid activity

The following guide provides an in-depth technical comparison of 5-difluoromethoxy (-OCHF₂) and 5-trifluoromethoxy (-OCF₃) benzoic acid derivatives. This content is structured to assist medicinal chemists in lead optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-difluoromethoxy (-OCHF₂) and 5-trifluoromethoxy (-OCF₃) benzoic acid derivatives. This content is structured to assist medicinal chemists in lead optimization, specifically when choosing between these two fluorinated bioisosteres to modulate potency, solubility, and metabolic stability.

Executive Summary: The Strategic Choice

In medicinal chemistry, the choice between a difluoromethoxy (-OCHF₂) and a trifluoromethoxy (-OCF₃) group at the 5-position (meta) of a benzoic acid scaffold is rarely arbitrary. It represents a strategic decision between specific binding interactions and physicochemical shielding .

  • 5-Difluoromethoxy (-OCHF₂): The "Lipophilic Hydrogen Bond Donor." It functions as a bioisostere for hydroxyl (-OH) or methoxy (-OMe) groups, capable of acting as a weak hydrogen bond donor (via the acidic C-H) while increasing lipophilicity relative to non-fluorinated ethers.

  • 5-Trifluoromethoxy (-OCF₃): The "Super-Lipophilic Anchor." It is chemically inert, sterically demanding, and strongly electron-withdrawing. It eliminates H-bond donor capability entirely and dramatically increases lipophilicity and metabolic stability.

Quick Decision Matrix
Feature5-Difluoromethoxy (-OCHF₂) 5-Trifluoromethoxy (-OCF₃)
Primary Role Lipophilic H-bond DonorMetabolic Blocker / Lipophilic Anchor
Hammett

~0.30 - 0.35 (Moderate EWG)0.43 (Strong EWG)
Hansch

(Lipophilicity)
~0.6 - 0.71.04
H-Bond Donor (Acidity

)
Weak Donor (

)
None
Metabolic Stability High (but susceptible to oxidative defluorination)Very High (Metabolically inert)
pKa of Benzoic Acid Lowers pKa (Acidifies)Lowers pKa significantly (Stronger Acid)

Physicochemical Profiling

Electronic Effects & Acidity

The electronic influence of the substituent at the 5-position (meta to the carboxyl group) directly alters the pKa of the benzoic acid, affecting its ionization state at physiological pH.

  • Trifluoromethoxy Effect: The -OCF₃ group is a powerful electron-withdrawing group (EWG) dominated by induction (

    
    ). With a Hammett meta constant (
    
    
    
    ) of 0.43, it significantly stabilizes the carboxylate anion, making the 5-trifluoromethoxy derivative a stronger acid than the unsubstituted benzoic acid.
  • Difluoromethoxy Effect: The -OCHF₂ group is also electron-withdrawing but weaker than -OCF₃. The presence of the hydrogen atom reduces the inductive pull. Consequently, 5-difluoromethoxy benzoic acid will be less acidic (higher pKa) than its trifluoromethoxy counterpart, potentially improving passive membrane permeability by maintaining a slightly higher fraction of the neutral species in acidic microenvironments.

The "Lipophilic Hydrogen Bond"

This is the critical differentiator.

  • The OCHF₂ Anomaly: Unlike -OCF₃, the -OCHF₂ group possesses a polarized C-H bond. The electronegativity of the two fluorine atoms and the oxygen atom renders this proton acidic enough to act as a weak hydrogen bond donor. This allows the -OCHF₂ group to interact with carbonyl backbone oxygens or specific residues (e.g., Thr, Ser) in a binding pocket, a property completely absent in -OCF₃.

  • Conformational Locking: The -OCF₃ group typically adopts an orthogonal conformation relative to the aromatic ring to minimize dipole repulsion. The -OCHF₂ group has more conformational freedom, though it still prefers an out-of-plane orientation.

Biological Implications & Causality

Metabolic Stability
  • -OCF₃: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). The -OCF₃ group blocks metabolic attack at the 5-position and is generally resistant to CYP450-mediated oxidation.

  • -OCHF₂: While more stable than a methoxy (-OCH₃) group (which is prone to O-demethylation), the -OCHF₂ group is not impervious. It can undergo oxidative defluorination, albeit slowly. If the 5-position is a metabolic "hotspot," -OCF₃ is the superior blocking group.

Solubility vs. Permeability
  • Solubility: The 5-difluoromethoxy derivative is generally more soluble in aqueous media than the 5-trifluoromethoxy analog due to its lower lipophilicity and H-bonding potential.

  • Permeability: The 5-trifluoromethoxy derivative, with its high Hansch

    
     value (+1.04), excels in crossing the blood-brain barrier (BBB) or penetrating lipid membranes, provided the molecular weight remains within limits.
    

Experimental Protocols

Protocol A: Synthesis of 5-Difluoromethoxybenzoic Acid

Targeting the introduction of the -OCHF₂ motif via difluorocarbene insertion.

Reagents: 3-Hydroxybenzoic acid (or ester), Sodium chlorodifluoroacetate (


), 

, DMF.
  • Preparation: Dissolve 3-hydroxybenzoic acid methyl ester (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (2.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Carbene Source: Add sodium chlorodifluoroacetate (2.5 equiv).

  • Reaction: Heat the mixture to 95°C under an inert atmosphere (

    
    ). Mechanism: The reagent decarboxylates to release difluorocarbene (
    
    
    
    ), which inserts into the O-H bond.
  • Monitoring: Monitor by TLC/LC-MS for conversion (typically 2-4 hours).

  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis (if ester used): Treat the intermediate with LiOH in THF/Water (1:1) to yield the free acid.

Protocol B: Synthesis of 5-Trifluoromethoxybenzoic Acid (Modern Radical Approach)

Direct trifluoromethoxylation is difficult. This protocol uses a modern Ag-mediated approach or radical transfer if starting from the aryl stannane/boronic acid is not preferred. Standard Industry Practice: Purchase the 3-trifluoromethoxybenzoic acid building block directly, as -OCF3 installation is often done early in the supply chain (e.g., via trichloromethyl ether fluorination). However, for late-stage functionalization, the Ngai Protocol (Photoredox) is applicable.

Reagents: 3-Iodobenzoic acid methyl ester,


 (generated in situ or using stable reagent like TFBen), Ag salt catalyst.
Alternative (Silver-Mediated):
  • Substrate: 3-Iodobenzoic acid methyl ester (1.0 equiv).

  • Reagents: AgOCF₃ (2.0 equiv), prepared from

    
     or using a stable precursor like 2,4-dinitro-trifluoromethoxybenzene with a catalyst.
    
  • Conditions: Heat in toluene at 80°C in a sealed tube.

  • Purification: Silica gel chromatography.

Protocol C: Lipophilicity Assessment (Shake-Flask Method)

Self-validating protocol to quantify the


 between the two derivatives.
  • Phases: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa.

  • Dissolution: Dissolve the test compound (1 mg) in the pre-saturated octanol phase. Measure UV absorbance (

    
    ).
    
  • Partitioning: Add an equal volume of pre-saturated PBS. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the octanol layer (

    
    ).
    
  • Calculation:

    
    .
    
    • Expectation: The 5-OCF₃ analog should show a LogD approximately 0.4–0.6 units higher than the 5-OCHF₂ analog.

Visualization & Logic

Decision Logic for Substituent Selection

The following diagram illustrates the decision process for choosing between -OCHF₂ and -OCF₃ based on SAR requirements.

G Start Start: Optimization at 5-Position Q1 Is the position a metabolic hotspot? Start->Q1 Q2 Is H-bond donor capability required? Q1->Q2 No / Moderate OCF3 Select 5-Trifluoromethoxy (-OCF3) (Max Metabolic Stability, High Lipophilicity) Q1->OCF3 Yes (Block Metabolism) Q3 Is LogP too high (>4.0)? Q2->Q3 No OCHF2 Select 5-Difluoromethoxy (-OCHF2) (Lipophilic H-Bond Donor, Moderate LogP) Q2->OCHF2 Yes (Target Interaction) Q3->OCF3 No (Need membrane perm.) Q3->OCHF2 Yes (Need to lower LogP)

Caption: Decision tree for selecting between difluoromethoxy and trifluoromethoxy substituents based on metabolic, steric, and lipophilic requirements.

Comparative Chemical Properties

Properties Table 1: Physicochemical Comparison of Benzoic Acid Derivatives struct1 Property 5-Difluoromethoxy (-OCHF2) 5-Trifluoromethoxy (-OCF3) Hammett (Sigma_m) 0.30 - 0.35 0.43 Lipophilicity (Pi) +0.65 +1.04 H-Bonding Weak Donor (C-H) Acceptor Only Metabolic Risk Oxidative Defluorination Inert

Caption: Side-by-side comparison of key physicochemical parameters driving the bioactivity of fluorinated benzoic acid derivatives.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Hansch, C., & Leo, A. (1979).[1] "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Foundational text for Hammett/Pi values).

  • Leroux, F. R., et al. (2019). "Trifluoromethoxylation of Arynes Using 2,4-Dinitro-1-(trifluoromethoxy)benzene." Chemistry - A European Journal. Link

  • Ngai, M. Y., et al. (2018).[2] "Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes." Nature Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Validation

Technical Comparison Guide: Crystal Structure &amp; Engineering of 2-Fluorobenzoic Acid Derivatives

The following guide is a technical comparison and analysis of the crystal structure properties of 2-fluorobenzoic acid (2-FBA) and its derivatives. It is designed for researchers in crystal engineering and solid-state ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and analysis of the crystal structure properties of 2-fluorobenzoic acid (2-FBA) and its derivatives. It is designed for researchers in crystal engineering and solid-state pharmaceutical development.

Executive Summary

In the realm of crystal engineering, 2-fluorobenzoic acid (2-FBA) represents a critical scaffold for studying the "fluorine effect" on solid-state packing. Unlike its isomers, 2-FBA exhibits a unique competition between intramolecular hydrogen bonding (due to the ortho effect) and intermolecular synthon formation . This guide compares 2-FBA against its para-isomer (4-FBA) and evaluates its performance as a co-former in pharmaceutical co-crystals, specifically highlighting solubility enhancements in BCS Class IV drugs.

Part 1: Structural Landscape Analysis

The Ortho-Fluorine Effect: 2-FBA vs. 4-FBA

The primary differentiator in the crystal chemistry of fluorobenzoic acids is the position of the fluorine atom relative to the carboxylic acid group.

  • 2-Fluorobenzoic Acid (2-FBA): The ortho-fluorine atom creates a steric and electrostatic environment that favors a planar cis-conformer . This is stabilized by a rare intramolecular

    
     interaction and potentially a weak 
    
    
    
    contact (though the latter is often repulsive in nature). This "closed" conformation limits the flexibility of the carboxylic acid group to engage in standard intermolecular dimerization, often leading to isostructural packing with 3-fluorobenzoic acid but distinct from the parent benzoic acid.
  • 4-Fluorobenzoic Acid (4-FBA): With the fluorine atom in the para position, the steric interference is negated. 4-FBA typically forms the classic centrosymmetric carboxylic acid cyclic dimers (

    
     synthon) linked into extended chains or layers via weak 
    
    
    
    interactions.
Comparative Crystallographic Data

The following table contrasts the key structural and physicochemical parameters of the two isomers.

Parameter2-Fluorobenzoic Acid (2-FBA)4-Fluorobenzoic Acid (4-FBA)
Crystal System MonoclinicMonoclinic
Space Group


Melting Point 122–125 °C184 °C
Acidity (pKa) 3.274.14
Primary Synthon Distorted Dimer / CatemerCentrosymmetric Dimer (

)
Dominant Interaction Intramolecular H-bond (

)
Intermolecular H-bond (

)
Packing Motif Corrugated Layers (Isomorphous with 3-FBA)Herringbone / Layered

Insight: The significantly lower melting point of 2-FBA (122 °C) compared to 4-FBA (184 °C) is a direct macroscopic manifestation of the ortho-effect. The intramolecular interactions in 2-FBA reduce the lattice energy required to break the crystal lattice, making it a more soluble and lower-melting co-former candidate.

Part 2: Performance in Drug Delivery

Case Study: Solubility Enhancement of Naftopidil

A critical application of 2-FBA derivatives is their use as co-formers to improve the solubility of BCS Class IV drugs (low solubility, low permeability).[1][2]

Experiment: Researchers compared the efficacy of various fluorobenzoic acid derivatives (mono-, di-, and tri-substituted) in forming salts/co-crystals with Naftopidil (NFPD) , an


-blocker.

Results:

  • Pure Naftopidil: Extremely low aqueous solubility.

  • NFPD + 2-FBA (Salt): Demonstrated a 3-5x increase in dissolution rate compared to the pure drug.

  • Mechanism: The 2-FBA salt utilizes the strong charge-assisted Hydrogen Bond (

    
    ) to disrupt the robust packing of the pure drug. The fluorine atom contributes to "polar hydrophobicity," aiding in membrane permeability while the salt structure aids dissolution.
    

Comparative Performance Table:

Solid FormStoichiometrySolubility (pH 1.[3]2)Dissolution Rate (t=30min)
Pure Naftopidil N/A< 0.1 mg/mL< 20%
NFPD-2FBA 1:1~0.45 mg/mL ~85%
NFPD-4FBA 1:1~0.38 mg/mL~75%
NFPD-2,4,5-TFBA 1:1~0.60 mg/mL> 90%

Note: While the tri-fluoro derivative (2,4,5-TFBA) showed the absolute highest performance, 2-FBA provides a cost-effective and structurally simpler alternative that still yields significant solubility gains over the para-isomer.

Part 3: Experimental Protocols

To replicate these structural analyses, the following self-validating protocols are recommended.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain high-quality single crystals suitable for SC-XRD.

  • Preparation: Dissolve 20 mg of the 2-FBA derivative (or 1:1 mixture of Drug:2-FBA) in 3 mL of solvent.

    • Recommended Solvents: Methanol/Anisole (1:2 v/v) or Acetone/Ethanol.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean 5 mL vial.
    
  • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes to control evaporation rate.

  • Incubation: Store in a vibration-free environment at 25 °C.

    • Validation: Crystals should appear within 48-72 hours. If precipitation occurs immediately, the solution was too concentrated; dilute by 50% and repeat.

Protocol B: SC-XRD Data Collection Workflow

Objective: Determine the unit cell and atomic connectivity.

G Selection Crystal Selection (Polarized Microscope) Mounting Mounting (MiteGen Loop + Oil) Selection->Mounting Screening Unit Cell Screening (10-20 frames) Mounting->Screening Screening->Selection Twinning/Poor Diffraction Collection Data Collection (Mo/Cu Source, <100K) Screening->Collection Valid Cell? Reduction Data Reduction (SAINT/CrysAlisPro) Collection->Reduction Refinement Structure Refinement (SHELXL - Olex2) Reduction->Refinement

Figure 1: Standard workflow for Single Crystal X-Ray Diffraction analysis.

Part 4: Supramolecular Synthon Logic

Understanding the packing requires analyzing the "Synthons"—the specific hydrogen-bonding patterns that hold the crystal together.

  • Homosynthon: Interaction between identical functional groups (e.g., Acid-Acid dimer).

  • Heterosynthon: Interaction between different groups (e.g., Acid-Pyridine).[4]

In 2-FBA co-crystals (e.g., with pyridine derivatives), the Acid-Pyridine Heterosynthon is robust and predictable, often displacing the Acid-Acid Homosynthon.

Synthons FBA 2-Fluorobenzoic Acid Dimer Homosynthon (Acid-Acid Dimer) FBA->Dimer Competes in Pure Form Hetero Heterosynthon (Acid-Pyridine) FBA->Hetero Dominant in Co-Crystals Ortho Intramolecular (Ortho-F...H) FBA->Ortho Dominant in Pure Form Ortho->Dimer Disrupts

Figure 2: Competition between intramolecular forces and supramolecular synthons in 2-FBA.

References

  • Dubey, R., et al. (2012). "Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe." Chemical Communications.

  • Mannava, M. K. C., et al. (2022).[5] "Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil."[1][2] CrystEngComm.

  • PubChem. (2025).[6] "2-Fluorobenzoic acid: Chemical and Physical Properties." National Library of Medicine.[6]

  • Schiemann, G., & Winkelmüller, W. (1943).[7] "p-Fluorobenzoic Acid."[7][8] Organic Syntheses.

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of 2-fluorobenzoic acid derivatives."

Sources

Comparative

Technical Guide: Qualification and Application of 5-(difluoromethoxy)-2-fluorobenzoic Acid Reference Standards

Topic: Reference Standards for 5-(difluoromethoxy)-2-fluorobenzoic Acid CAS Number: 1214383-11-5 Content Type: Publish Comparison Guide Executive Summary 5-(difluoromethoxy)-2-fluorobenzoic acid (CAS 1214383-11-5) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 5-(difluoromethoxy)-2-fluorobenzoic Acid CAS Number: 1214383-11-5 Content Type: Publish Comparison Guide

Executive Summary

5-(difluoromethoxy)-2-fluorobenzoic acid (CAS 1214383-11-5) is a critical fluorinated building block used in the synthesis of advanced medicinal compounds, particularly Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.[1][2] Its structural motif—combining a lipophilic difluoromethoxy group with an ortho-fluorine—serves as a bioisostere for traditional alkoxy groups, modulating metabolic stability and potency.

For drug development professionals, the quality of this reference standard is paramount. Impurities in this starting material (e.g., defluorinated analogs or regioisomers) can propagate through synthesis, leading to critical quality attributes (CQAs) failures in the final Active Pharmaceutical Ingredient (API). This guide compares reference standard grades and provides validated protocols for their characterization.

Comparative Analysis: Reference Standard Grades

When selecting a reference standard for 5-(difluoromethoxy)-2-fluorobenzoic acid, researchers must distinguish between Certified Reference Materials (CRMs) , Secondary Analytical Standards , and Reagent Grade materials. The choice dictates the regulatory compliance and experimental validity.

Table 1: Performance and Specification Comparison
FeatureCertified Reference Material (CRM) Secondary Analytical Standard Reagent / Synthesis Grade
Primary Use Method Validation, Calibration of Secondary StdsRoutine QC, Impurity Profiling, Release TestingSynthetic Starting Material
Assay Method qNMR + Mass Balance (Two orthogonal methods)Mass Balance (HPLC Purity - Impurities - Water)Area % (HPLC only)
Traceability SI Units (NIST/BAM traceable)Traceable to Primary CRM (if available)Internal Batch Reference
Uncertainty Explicitly calculated (e.g., 99.5% ± 0.3%)Not typically reportedNot reported
Water Content Measured (KF Titration)Measured (KF Titration)Often theoretical or "Loss on Drying"
Cost Factor High (10x)Medium (3x)Low (1x)
Technical Insight: The "Purity Trap"

Reagent Grade materials often claim ">98% purity" based solely on HPLC-UV area normalization. This is insufficient for a reference standard because:

  • Inorganic Salts: Fluorination reactions often leave residual fluoride salts (KF, NaF) invisible to UV detection.

  • Solvates: Benzoic acid derivatives frequently form stable solvates with crystallization solvents, inflating the apparent weight without contributing to the molar amount of the substance.

  • Response Factors: Regioisomers (e.g., 4-difluoromethoxy) may have different extinction coefficients, skewing area % results.

Recommendation: For GMP impurity profiling, use a Secondary Analytical Standard characterized by qNMR (Quantitative NMR) to establish an absolute potency assay.

Experimental Protocols

The following protocols are designed to validate the identity and purity of 5-(difluoromethoxy)-2-fluorobenzoic acid. These methods address the specific physicochemical properties of the compound: pKa ~2.8–3.2 (requires acidic mobile phase) and UV Max ~230 nm .

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assessment

Objective: To quantify organic impurities and regioisomers.

  • System: Agilent 1290 Infinity II or equivalent (UHPLC preferred).

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 100 mm x 3.0 mm, 1.8 µm).

    • Rationale: A standard C18 is sufficient, but sub-2-micron particles provide the resolution needed to separate the ortho-fluoro positional isomers.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses ionization of the carboxylic acid, sharpening peaks).

    • B: Acetonitrile (ACN).[3]

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–12 min: 5% → 95% B (Linear gradient)

    • 12–15 min: 95% B (Wash)

    • 15–18 min: 5% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 230 nm (primary) and 272 nm (secondary).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:ACN.

Validation Criteria:

  • Tailing Factor: < 1.5 (Critical for acidic compounds).

  • Resolution (Rs): > 2.0 between the main peak and the nearest isomer impurity.

Protocol B: Structural Identification via Fluorine NMR ( F-NMR)

Objective: To confirm the presence of the difluoromethoxy group and the aromatic fluorine.

  • Instrument: 400 MHz NMR (e.g., Bruker Avance).

  • Solvent: DMSO-d6.

  • Internal Standard:

    
    -Trifluorotoluene (if quantitative).
    
  • Parameters:

    • Scan Range: -50 ppm to -250 ppm.

    • Relaxation Delay: 5 seconds (ensure full relaxation for integration).

  • Expected Signals:

    • 
       ~ -82 ppm (d, 2F):  Corresponds to the 
      
      
      
      group. The doublet arises from coupling to the geminal proton (
      
      
      ).
    • 
       ~ -110 to -120 ppm (m, 1F):  Corresponds to the aromatic fluorine at the 2-position.
      

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the decision matrix for qualifying an incoming raw material as an internal reference standard.

ReferenceStandardQualification Start Raw Material (CAS 1214383-11-5) ID_Check Identity Check (IR, MS, 19F-NMR) Start->ID_Check Purity_Check Purity Assessment (HPLC-UV) ID_Check->Purity_Check Pass Reject Reject / Purify ID_Check->Reject Fail Assay_Assign Potency Assignment (Mass Balance / qNMR) Purity_Check->Assay_Assign >98.0% Area Purity_Check->Reject <98.0% Area Documentation Generate COA (Valid for 12 Months) Assay_Assign->Documentation Calculate Potency

Caption: Logical workflow for converting a raw synthesis material into a qualified Secondary Reference Standard.

Diagram 2: Impurity Fate Mapping

Understanding how impurities in 5-(difluoromethoxy)-2-fluorobenzoic acid affect the final drug substance.

ImpurityFate KSM Starting Material 5-(difluoromethoxy)-2-fluorobenzoic acid Reaction Coupling / Amidation Reaction KSM->Reaction Impurity_A Impurity: 4-difluoromethoxy isomer (Regioisomer) Impurity_A->Reaction Competes Impurity_B Impurity: Des-fluoro analog (Missing 2-F) Impurity_B->Reaction Competes API_Main Target API Structure Reaction->API_Main Main Pathway API_Impurity Isomeric API Impurity (Difficult to Purify) Reaction->API_Impurity Side Reaction

Caption: Propagation of starting material impurities (regioisomers) into the final API, highlighting the need for high-purity reference standards.

References

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of Difluoromethoxy Ether Linkages

Executive Summary: The Bioisostere Challenge In modern drug discovery, the difluoromethoxy group ( ) has emerged as a critical bioisostere for the methoxy group ( ) and a lipophilic hydrogen bond donor. Unlike the metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Challenge

In modern drug discovery, the difluoromethoxy group (


)  has emerged as a critical bioisostere for the methoxy group (

) and a lipophilic hydrogen bond donor. Unlike the metabolically stable but inert trifluoromethoxy group (

), the

moiety offers a unique balance of lipophilicity (

) and weak hydrogen bond acidity, modulating pharmacokinetic profiles without completely sacrificing polarity.

However, distinguishing these fluorinated ether linkages via Infrared (IR) Spectroscopy presents a specific analytical challenge. The intense C-F stretching vibrations often obscure the delicate ether linkage bands, and the unique C-H stretch of the


 group can be easily misidentified.

This guide provides a definitive, experimentally validated framework for identifying and differentiating


 from its analogs (

,

) using FTIR spectroscopy.

Spectral Fingerprint Analysis[1][2][3][4][5]

The identification of the difluoromethoxy group relies on a "Triad of Evidence": the unique C-H stretch, the C-F stretching region, and the C-O-C ether linkage.

Comparative Characteristic Bands[3]

The following table synthesizes data from gas-phase and condensed-phase studies to provide a robust comparison.

FeatureDifluoromethoxy (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Trifluoromethoxy (

)
Methoxy (

)

Stretch
3000 – 3060 cm⁻¹ (Weak, Sharp, Singlet)ABSENT (Diagnostic Negative)2850 – 3000 cm⁻¹ (Medium-Strong, Multiplet)

Stretch
1050 – 1250 cm⁻¹ (Very Strong, Broad, Multi-band)1150 – 1350 cm⁻¹ (Very Strong, Broad)ABSENT

Asym
1100 – 1200 cm⁻¹ (Often obscured by C-F)1200 – 1275 cm⁻¹ (Merged with C-F)1200 – 1275 cm⁻¹ (Strong, Distinct)
Key Differentiator Presence of weak C-H >3000 cm⁻¹ combined with strong C-F bands.[1][2][3][4][5][6][7][8][9][10]Absence of C-H stretch; intense C-F region.Strong sp³ C-H <3000 cm⁻¹; no C-F bands.
The "Ghost" Peak: of

The most critical yet elusive marker for


 is the C-H stretching vibration.
  • Mechanism: The two highly electronegative fluorine atoms withdraw electron density from the carbon, increasing the bond force constant (

    
    ) and shortening the C-H bond.
    
  • Result: This shifts the vibrational frequency upward compared to a standard alkyl C-H. While methyl C-H appears below 3000 cm⁻¹, the

    
     C-H often appears between 3000 and 3060 cm⁻¹ .
    
  • Detection: Because the bond is less polarizable than a standard C-H and there is only one such bond per group, the signal is weak . It often sits on the shoulder of aromatic C-H stretches (3000-3100 cm⁻¹), making high-resolution scanning essential.

The "Forest": C-F and C-O-C Region

The region between 1000 and 1300 cm⁻¹ is dominated by C-F stretching vibrations, which have large dipole moment changes and thus appear as the strongest bands in the spectrum.

  • 
     Profile:  Look for a complex multiplet structure. The lower symmetry (
    
    
    
    ) compared to
    
    
    (
    
    
    ) results in more active vibrational modes, often splitting the broad C-F band into distinct peaks around 1050, 1120, and 1200 cm⁻¹.

Experimental Validation Protocol

To reliably distinguish these groups, a standard "quick scan" is often insufficient. Follow this self-validating protocol to ensure data integrity.

Protocol: High-Sensitivity Fluorinated Ether Analysis

Objective: Resolve the weak


 of 

and deconvolute the C-F/C-O region.

Step 1: Sample Preparation

  • Solid Samples: Do not use Nujol mulls, as the oil's C-H bands (2850-3000 cm⁻¹) will completely obscure the region of interest. Use KBr pellets (1-2 mg sample in 100 mg KBr) or Diamond ATR .

  • Liquid Samples: Use a thin film between NaCl/KBr plates or ATR.

  • ATR Caution: Diamond ATR crystals absorb strongly around 2000-2300 cm⁻¹ but are clear in the fingerprint region. Ensure good contact pressure to maximize the weak C-H signal.

Step 2: Instrument Parameters

  • Resolution: Set to 2 cm⁻¹ (standard is often 4 cm⁻¹). The

    
     C-H peak is sharp; lower resolution may flatten it into the noise.
    
  • Scans: Accumulate 32 to 64 scans to improve the Signal-to-Noise (S/N) ratio, specifically for the weak C-H region.

Step 3: Data Processing (The Validation Step)

  • Baseline Correction: Apply strictly to the 2500–3500 cm⁻¹ region.

  • Differentiation: If the C-H region is ambiguous (e.g., overlapping with aromatic C-H), perform a Second Derivative analysis.

    • Result: The sharp

      
       band will appear as a distinct local minimum in the 2nd derivative plot, separating it from the broader aromatic C-H envelope.
      

Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying the ether linkage based on spectral features.

IR_Identification_Workflow Start Start: Unknown Ether Spectrum CheckCF Check 1000-1350 cm⁻¹ Region Are there very strong, broad bands? Start->CheckCF CheckCH_Alk Check 2800-3000 cm⁻¹ Are there strong alkyl C-H bands? CheckCF->CheckCH_Alk No (Weak/Medium bands) CheckCH_High Check 3000-3060 cm⁻¹ Is there a weak, sharp C-H band? CheckCF->CheckCH_High Yes (Strong C-F bands) Methoxy Result: Methoxy Group (-OCH₃) (Strong Alkyl C-H, No C-F) CheckCH_Alk->Methoxy Yes Other Result: Non-Fluorinated / Other CheckCH_Alk->Other No Trifluoro Result: Trifluoromethoxy (-OCF₃) (No C-H, Strong C-F) CheckCH_High->Trifluoro No (Region Silent) Difluoro Result: Difluoromethoxy (-OCHF₂) (Weak High-Freq C-H, Strong C-F) CheckCH_High->Difluoro Yes (Band Present)

Figure 1: Decision tree for the spectral identification of fluorinated ether linkages.

Mechanistic Insight: Why the Shift?

Understanding the causality of these shifts allows for better interpretation of non-standard cases (e.g., when the ether is attached to a highly electron-deficient heterocycle).

  • Inductive Effect (-I): The fluorine atoms are highly electronegative (

    
    ). They pull electron density through the 
    
    
    
    -bond framework. This strengthens the remaining C-H bond in the
    
    
    group, raising its vibrational frequency (
    
    
    increases in Hooke's Law:
    
    
    ).
  • Mass Effect: While replacing H with F increases the mass of the group (lowering frequency for C-F stretches), the isolated C-H vibration is largely decoupled from the heavy fluorines, allowing the force constant effect to dominate.

  • Anomeric Effect: In ethers, the lone pair on oxygen interacts with the antibonding orbital of the C-F bond (

    
    ). In 
    
    
    
    , this interaction is less symmetric than in
    
    
    , leading to the complex splitting patterns seen in the 1000-1200 cm⁻¹ region.

References

  • Young, C. J., et al. (2010).[6] IR Spectra and Vibrational Modes of the Hydrofluoroethers. Bentham Open Archives. Retrieved from [Link]

  • Li, P., Ng, L. M., & Liang, J. (2000). Surface chemistry of alkyl and perfluoro ethers: A Fourier transform infrared study. Surface Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Urata, S., et al. (2004). Analysis of the intermolecular interactions between fluorinated ethers. Journal of Computational Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Lipophilicity &amp; Physicochemical Profile of Fluoro vs. Difluoromethoxy Benzoic Acids

Executive Summary This guide provides a technical comparison between Fluoro (-F) and Difluoromethoxy (-OCF₂H) substituents on benzoic acid scaffolds. While both groups are employed to modulate metabolic stability and lip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Fluoro (-F) and Difluoromethoxy (-OCF₂H) substituents on benzoic acid scaffolds. While both groups are employed to modulate metabolic stability and lipophilicity, they offer distinct physicochemical profiles.

Key Takeaway: The -OCF₂H group acts as a "lipophilic hydrogen bond donor." Unlike the -F substituent, which is a static, highly electronegative metabolic blocker, the -OCF₂H group provides a unique balance of increased lipophilicity (higher LogP than -F) and conformational adaptability, while retaining the ability to interact with target proteins via weak hydrogen bonding.

Physicochemical Analysis: The "Lipophilic H-Bond Donor" Paradox

To select the correct substituent, one must understand the underlying electronic and steric behaviors.

Lipophilicity (LogP)

Lipophilicity is the primary driver for membrane permeability.

  • Fluoro (-F): Introduces a modest increase in lipophilicity (

    
    ) compared to hydrogen. It is small and does not significantly alter the molecular volume.
    
  • Difluoromethoxy (-OCF₂H): Significantly more lipophilic than -F but less than the trifluoromethoxy (-OCF₃) group. The Hansch

    
     constant for -OCF₂H is approximately +0.40 to +0.60 , making it a more potent tool for increasing LogP without the "grease" penalty of a full -OCF₃ group (
    
    
    
    ).
Electronic Effects & Acidity (pKa)

Both groups are electron-withdrawing, which lowers the pKa of the benzoic acid moiety (making it more acidic).

  • -F: Exerts a strong inductive withdrawal (-I) and a weak resonance donation (+R).

  • -OCF₂H: Acts primarily through inductive withdrawal. The oxygen atom allows for some resonance donation, but the two fluorine atoms strongly pull electron density, making the group net electron-withdrawing.

Hydrogen Bonding & Conformation

This is the critical differentiator.

  • -F: Acts only as a weak hydrogen bond acceptor.

  • -OCF₂H: The terminal proton is sufficiently acidic (due to the gem-difluoro effect) to act as a weak hydrogen bond donor . This allows -OCF₂H to replace hydroxyl (-OH) or thiol (-SH) groups to improve metabolic stability while maintaining key binding interactions. Furthermore, the C-O bond allows for conformational rotation, enabling the group to adapt to binding pockets—a property termed "Dynamic Lipophilicity."

Comparative Data: Fluoro vs. Difluoromethoxy

The following table synthesizes experimental and calculated data for 4-substituted benzoic acids.

CompoundSubstituentLogP (Exp/Calc)Hammett

pKa (Acid)Key Property
Benzoic Acid -H1.870.004.20Baseline Reference
4-Fluorobenzoic Acid -F2.270.064.14Metabolic Blocker, Small Steric Bulk
4-(Difluoromethoxy)benzoic Acid -OCF₂H~2.45*~0.14~4.10Lipophilic H-Bond Donor, Conformational Adaptability
4-(Trifluoromethoxy)benzoic Acid -OCF₃3.00+0.353.90High Lipophilicity, No H-Bond Donor

*Note: LogP for 4-OCF₂H is estimated based on Hansch


 additivity and comparative derivatives (e.g., 3-(difluoromethoxy)-4-fluoro-benzoic acid).
Decision Logic for Substituent Selection

SubstituentSelection Start Lead Optimization Goal MetabStab Improve Metabolic Stability? Start->MetabStab H_Bond Is H-Bond Donor Required? MetabStab->H_Bond Yes Lipophilicity Lipophilicity Constraint? H_Bond->Lipophilicity No Select_OCF2H Select -OCF2H (Lipophilic H-Bond Donor) H_Bond->Select_OCF2H Yes (Replace -OH/-SH) Select_F Select -F (Small, Polar, Metabolic Block) Lipophilicity->Select_F Keep LogP Low Lipophilicity->Select_OCF2H Moderate LogP increase Select_OCF3 Select -OCF3 (Max Lipophilicity) Lipophilicity->Select_OCF3 Increase LogP significantly

Caption: Decision tree for selecting between Fluorine, Difluoromethoxy, and Trifluoromethoxy substituents based on medicinal chemistry requirements.

Experimental Methodologies

To validate these properties in your own lab, use the following standardized protocols.

Shake-Flask Method (OECD 107)

The Gold Standard for LogP determination (-2 < LogP < 4).

  • Preparation: Prepare two mutually saturated phases: n-octanol and water (distilled/buffered). Shake for 24 hours and let stand to separate.

  • Solubilization: Dissolve the test substance (e.g., 4-difluoromethoxybenzoic acid) in the water-saturated octanol phase.

  • Equilibration: Mix the stock solution with octanol-saturated water in a glass vessel. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge the mixture to ensure complete phase separation.

  • Quantification: Analyze the concentration of the substance in both phases using UV-Vis spectroscopy or HPLC.

  • Calculation:

    
     and 
    
    
    
    .
RP-HPLC Estimation (OECD 117)

High-throughput method for comparative ranking.

  • Column: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water (75:25) isocratic elution.

  • Calibration: Inject a set of reference standards with known LogP values (e.g., Benzoic acid, Toluene, Naphthalene).

  • Measurement: Determine the retention factor (

    
    ) for the test compound.
    
    • 
       (where 
      
      
      
      is retention time and
      
      
      is dead time).
  • Correlation: Plot Log

    
     vs. LogP of standards to generate a calibration curve. Interpolate the LogP of the difluoromethoxy derivative.
    
Experimental Workflow Diagram

LogP_Workflow Sample Test Compound (Benzoic Acid Deriv.) Method Select Method Sample->Method ShakeFlask Shake Flask (OECD 107) Method->ShakeFlask High Accuracy HPLC RP-HPLC (OECD 117) Method->HPLC High Throughput Analysis Phase Analysis (UV/MS) ShakeFlask->Analysis Result Calculate LogP HPLC->Result Correlate k' Analysis->Result

Caption: Workflow for determining the lipophilicity of fluorinated benzoic acids.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. Link (Note: Generalized citation for CF2H H-bond donor concept).

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • PubChem. 4-Fluorobenzoic Acid Compound Summary. National Library of Medicine. Link

  • BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link (Source of specific physicochemical descriptions).

  • Glyn, R. J., & Pattison, G. (2021).[1][2] Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

5-(Difluoromethoxy)-2-fluorobenzoic acid proper disposal procedures

An in-depth understanding of chemical lifecycle management is a cornerstone of modern drug development and laboratory safety. 5-(Difluoromethoxy)-2-fluorobenzoic acid (CAS: 1214383-11-5) is a highly specialized fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical lifecycle management is a cornerstone of modern drug development and laboratory safety. 5-(Difluoromethoxy)-2-fluorobenzoic acid (CAS: 1214383-11-5) is a highly specialized fluorinated building block frequently utilized in medicinal chemistry to modulate the lipophilicity, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs)[1].

Because this compound contains multiple fluorine atoms, its disposal requires strict adherence to halogenated waste protocols. Improper disposal not only violates environmental regulations but can also lead to severe equipment corrosion and the release of toxic hydrogen fluoride (HF) gas during uncontrolled incineration.

Below is the comprehensive, step-by-step operational guide for the safe handling and disposal of 5-(Difluoromethoxy)-2-fluorobenzoic acid.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the physical and chemical properties of the waste material. The presence of the difluoromethoxy (–OCF₂H) and fluoro (–F) groups classifies this compound strictly as halogenated waste [2].

Property / ParameterSpecification / DataOperational Implication
Chemical Name 5-(Difluoromethoxy)-2-fluorobenzoic acidMust be explicitly written on waste manifests.
CAS Number 1214383-11-5Primary identifier for EHS tracking[1].
Molecular Formula C₈H₅F₃O₃Contains 3 molar equivalents of Fluorine.
Primary Hazards Skin/Eye Irritant (H315, H319, H335)Requires standard PPE (nitrile gloves, goggles, lab coat)[2].
Waste Classification Halogenated Organic AcidDo not mix with non-halogenated solvents.
Thermal Decomposition Yields HF and COₓRequires specialized high-temperature incineration.

Step-by-Step Disposal Methodology

To ensure absolute safety and regulatory compliance, the disposal of 5-(Difluoromethoxy)-2-fluorobenzoic acid must follow a self-validating, closed-loop protocol.

Step 1: Source Segregation (The Halogenated Stream)
  • Action: Place all solid waste, contaminated weighing paper, and residual solutions containing this compound exclusively into designated Halogenated Organic Waste receptacles.

  • Causality & Logic: Halogenated compounds require significantly higher incineration temperatures (>1100°C) compared to non-halogenated waste. Mixing this compound into the non-halogenated stream alters the required combustion thermodynamics and bypasses the alkaline scrubbers needed to neutralize the resulting HF gas, leading to toxic atmospheric emissions and severe damage to standard incinerator linings.

Step 2: Primary Containment
  • Action: Utilize High-Density Polyethylene (HDPE) or PTFE-lined containers for waste collection. Avoid standard metal drums unless specifically lined.

  • Causality & Logic: As an organic acid, residual moisture can lead to slight ionization. While a weak acid, long-term storage in unlined metal containers can cause slow galvanic corrosion. HDPE provides excellent chemical inertness against both the acidic proton and the fluorinated moiety.

Step 3: Labeling and Inventory Logging
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste: Contains 5-(Difluoromethoxy)-2-fluorobenzoic acid (Fluorinated)".

  • Causality & Logic: Environmental Health and Safety (EHS) departments and third-party disposal contractors rely on accurate chemical manifests to route the waste to the correct destruction facility. "Unknown" waste triggers costly and dangerous analytical profiling.

Step 4: EHS Transfer and Final Destruction
  • Action: Transfer the sealed, labeled container to your institutional EHS staging area. EHS will contract a licensed hazardous waste facility to perform high-temperature incineration equipped with flue-gas desulfurization/acid-gas scrubbing .

  • Causality & Logic: Thermal destruction of C₈H₅F₃O₃ breaks the strong C-F bonds, generating hydrogen fluoride (HF) gas. The incinerator's scrubber system injects an alkaline slurry (typically calcium hydroxide, Ca(OH)₂) into the exhaust stream. This triggers a neutralization reaction:

    
    , converting the toxic gas into inert calcium fluoride salt for safe landfill disposal.
    

Workflow Visualization

The following diagram maps the logical flow of the compound from laboratory waste generation through to safe environmental neutralization.

HalogenatedDisposal Start 5-(Difluoromethoxy)- 2-fluorobenzoic acid Waste Segregation Segregation: Halogenated Stream Start->Segregation Sort Containment Containment: HDPE Receptacle Segregation->Containment EHS EHS Transfer & Manifesting Containment->EHS Incineration High-Temp Incineration (>1100°C) EHS->Incineration Licensed Contractor Scrubber Alkaline Scrubber (Ca(OH)₂ Injection) Incineration->Scrubber HF Gas Release Safe Safe Emission & Inert CaF₂ Salts Scrubber->Safe Neutralization

Caption: Lifecycle workflow for fluorinated organic acid waste, highlighting the critical HF neutralization step.

Spill Response & Decontamination

In the event of a localized spill (e.g., powder on a balance enclosure):

  • Don PPE: Ensure safety goggles, nitrile gloves, and a particulate respirator (if aerosolization is a risk) are worn.

  • Containment: Gently cover the powder with slightly damp absorbent paper to prevent dust generation.

  • Collection: Sweep the material using a non-sparking tool and place it into a solid halogenated waste container.

  • Surface Decontamination: Wash the affected area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acidity, followed by a water wipe down. Dispose of all contaminated wipes in the halogenated waste bin.

References

  • Accela ChemBio. "119102-95-3, 1214383-11-5 5-(difluoromethoxy)-2-fluorobenzoic acid." Accela Chem. Available at:[Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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5-(Difluoromethoxy)-2-fluorobenzoic acid
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5-(Difluoromethoxy)-2-fluorobenzoic acid
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